1-Beta-D-arabinofuranosyl-5-iodouracil
Beschreibung
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Eigenschaften
IUPAC Name |
1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSLVDIXBGWPIS-MNCSTQPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3052-06-0 | |
| Record name | Uracil, 1-beta-D-arabinofuranosyl-5-iodo- (VAN) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003052060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Unraveling the Double-Edged Sword: The Antiviral Mechanism and Mitochondrial Toxicity of 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU), also known as Fialuridine, is a pyrimidine nucleoside analog that demonstrated potent antiviral activity against the hepatitis B virus (HBV). Its clinical development was halted due to severe, unforeseen mitochondrial toxicity in patients, leading to liver failure and death in some cases. This technical guide provides an in-depth exploration of the dual mechanism of FIAU, detailing its pathway to inhibiting viral replication and the concurrent cascade of events that result in catastrophic mitochondrial dysfunction. We will dissect the key molecular interactions, present quantitative data from seminal studies, outline experimental protocols, and provide visual representations of the underlying pathways to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction
Fialuridine (FIAU) is a thymidine analog that showed great promise in early clinical trials for the treatment of chronic hepatitis B infection due to its ability to strongly and consistently inhibit HBV replication.[1] The initial enthusiasm was tragically cut short when patients in a 1993 clinical trial developed severe liver failure and lactic acidosis, with some fatalities.[2] This devastating outcome highlighted a critical gap in preclinical toxicology and underscored the importance of understanding the intricate mechanisms of drug action, particularly for nucleoside analogs. This guide will delve into the scientific investigations that have since elucidated the complex pharmacology of FIAU, from its selective antiviral effects to its profound and tissue-specific toxicity.
Antiviral Mechanism of Action
The antiviral activity of FIAU against HBV is a multi-step process that relies on the cellular and viral enzymatic machinery. As a nucleoside analog, FIAU must be anabolized to its active triphosphate form to exert its inhibitory effect on the viral polymerase.
Cellular Uptake and Phosphorylation
FIAU enters the host cell, likely through nucleoside transporters. Once inside, it undergoes a series of phosphorylation events, catalyzed by host cell kinases, to form FIAU-monophosphate (FIAU-MP), FIAU-diphosphate (FIAU-DP), and finally the active metabolite, FIAU-triphosphate (FIAU-TP). This phosphorylation is a critical determinant of its antiviral potency and is cell-type dependent.[3]
Caption: Cellular uptake and phosphorylation of FIAU.
Inhibition of Viral DNA Polymerase and Chain Termination
The active FIAU-TP acts as a competitive inhibitor of the HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the elongating viral DNA chain. While some studies suggest that FIAU-TP can be incorporated into the viral DNA, its primary mechanism is believed to be the inhibition of the polymerase, leading to a halt in viral replication.[1]
Caption: Competitive inhibition of HBV DNA polymerase by FIAU-TP.
Quantitative Analysis of Antiviral Activity
The in vitro antiviral potency of FIAU has been quantified in various studies. The following table summarizes key data from a study using a human hepatoblastoma cell line stably transfected with the HBV genome.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 (HBV DNA replication) | 0.90 µM | Human Hepatoblastoma (transfected with HBV) | PCR of extracellular Dane particle DNA | [3] |
| TC50 (Cytotoxicity) | 344.3 µM | Human Hepatoblastoma (transfected with HBV) | MTT assay | [3] |
| Selectivity Index (TC50/IC50) | 382.6 | - | - | [3] |
| IC50 (Duck HBV in human hepatoma cells) | 0.075 µM | Human Hepatoma | Intracellular viral DNA replicative intermediates | [3] |
| IC50 (Duck HBV in chicken liver cells) | 156 µM | Chicken Liver | Intracellular viral DNA replicative intermediates | [3] |
The Mechanism of Mitochondrial Toxicity
The tragic clinical outcomes with FIAU were a direct result of its unforeseen and profound toxicity to mitochondria. This toxicity is also a multi-step process, mirroring its antiviral action but occurring within the mitochondrion and involving a different polymerase.
Mitochondrial Uptake and Phosphorylation
A critical factor in FIAU's toxicity is its ability to be transported into the mitochondria and subsequently phosphorylated. It is hypothesized that the equilibrative nucleoside transporter 1 (ENT1), present in human mitochondrial membranes but not in those of rodents, facilitates this uptake, which could explain the lack of toxicity in preclinical animal models.[4] Once inside the mitochondrial matrix, FIAU is phosphorylated to FIAU-TP by mitochondrial kinases.[5]
Inhibition of DNA Polymerase Gamma and Incorporation into mtDNA
The primary target of FIAU-TP within the mitochondria is DNA polymerase gamma (pol γ), the sole DNA polymerase responsible for the replication of mitochondrial DNA (mtDNA).[6][7] FIAU-TP acts as a competitive inhibitor of pol γ with respect to dTTP.[6] Furthermore, FIAU is incorporated into mtDNA.[6][8] The incorporation of multiple adjacent FIAU molecules can dramatically impair DNA chain elongation.[6] This inhibition of mtDNA replication and the incorporation of the analog leads to a depletion of mtDNA and disrupts the synthesis of essential mitochondrial proteins encoded by mtDNA, most of which are components of the electron transport chain.[6][9]
Caption: Mechanism of FIAU-induced mitochondrial toxicity.
Consequences of Mitochondrial Dysfunction
The impairment of the electron transport chain due to mtDNA depletion has catastrophic cellular consequences. It leads to a decrease in oxidative phosphorylation and ATP production, forcing cells to rely on anaerobic glycolysis. This metabolic shift results in the overproduction of lactic acid, leading to severe lactic acidosis.[1][2] The accumulation of fat within liver cells (microvesicular steatosis) is another hallmark of this mitochondrial toxicity, ultimately culminating in hepatic failure.[1]
Quantitative Analysis of Mitochondrial Toxicity
The inhibitory effects of FIAU and its metabolites on mitochondrial DNA polymerase gamma have been quantified, demonstrating their potent interaction with this critical enzyme.
| Compound | Inhibition Constant (Ki) vs. dTMP incorporation | Enzyme | Reference |
| FIAUTP | 0.015 µM | DNA Polymerase Gamma | [6] |
| FMAUTP | 0.03 µM | DNA Polymerase Gamma | [6] |
| FAUTP | 1.0 µM | DNA Polymerase Gamma | [6] |
FMAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil) and FAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil) are metabolites of FIAU.
Experimental Protocols
The understanding of FIAU's mechanism of action is built upon a foundation of rigorous in vitro and in vivo experimentation. Below are summarized methodologies for key experiments.
In Vitro Anti-HBV Activity Assay
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Cell Line: A human hepatoblastoma cell line (e.g., HepG2) is stably transfected with a head-to-tail dimer of the Hepatitis B virus (HBV) genome. This creates a cell line that constitutively produces HBV virions.[3]
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Treatment: The cells are incubated with varying concentrations of FIAU for a specified period (e.g., 10 days).[3]
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Analysis of Viral Replication: Extracellular medium is collected, and the concentration of Dane particle (infectious HBV) DNA is quantified using Polymerase Chain Reaction (PCR). The 50% inhibitory concentration (IC50) is then calculated.[3]
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Cytotoxicity Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The 50% cytotoxic concentration (TC50) is determined.[3]
Caption: Workflow for in vitro anti-HBV and cytotoxicity assays.
DNA Polymerase Gamma Inhibition Assay
-
Enzyme and Substrates: Purified DNA polymerase gamma is used in a reaction mixture containing a template-primer, radiolabeled dNTPs (including [³H]dTTP), and other necessary components for DNA synthesis.
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Inhibition: Varying concentrations of FIAU-TP are added to the reaction mixture to compete with dTTP.
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Analysis: The amount of radiolabeled dNTP incorporated into the newly synthesized DNA is measured, typically by acid precipitation followed by scintillation counting. The inhibition constant (Ki) is determined by analyzing the reaction kinetics at different substrate and inhibitor concentrations.[6]
Conclusion
The story of fialuridine is a cautionary tale in drug development, but also a powerful lesson in molecular pharmacology. Its potent and selective inhibition of the HBV polymerase demonstrates the potential of nucleoside analogs as antiviral agents. However, its devastating mitochondrial toxicity, mediated by the inhibition of DNA polymerase gamma, highlights the critical need for thorough preclinical evaluation of off-target effects, especially for drugs of this class. A comprehensive understanding of the dual mechanisms of FIAU, as detailed in this guide, is essential for designing safer and more effective antiviral therapies in the future. It emphasizes the importance of considering species-specific differences in drug metabolism and transport, and the necessity of developing predictive models for mitochondrial toxicity early in the drug discovery pipeline.
References
- 1. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 5. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Incorporation of fialuridine (FIAU) into mitochondrial DNA and effects of FIAU on the morphology of mitochondria in human hepatoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Beta-D-arabinofuranosyl-5-iodouracil: Discovery, Synthesis, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Beta-D-arabinofuranosyl-5-iodouracil (Ara-IU) is a synthetic pyrimidine nucleoside analog that has demonstrated notable antiviral activity, particularly against herpesviruses. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological mechanism of action of Ara-IU. Detailed experimental protocols for its synthesis via direct iodination of its precursor are outlined. The document summarizes key quantitative data on its antiviral efficacy and cytotoxicity in structured tables for comparative analysis. Furthermore, the guide visualizes the metabolic activation and inhibitory action of Ara-IU on viral DNA replication through detailed signaling pathway and workflow diagrams, offering a valuable resource for researchers in the fields of medicinal chemistry and antiviral drug development.
Introduction
The quest for effective antiviral agents has led to the exploration of a vast array of nucleoside analogs. These molecules, structurally similar to natural nucleosides, can interfere with viral replication processes, offering a potent therapeutic strategy. Among these, arabinofuranosyl nucleosides, characterized by the presence of an arabinose sugar moiety instead of ribose or deoxyribose, have emerged as a significant class of antiviral compounds. This compound (Ara-IU) is a prominent member of this class, exhibiting inhibitory activity against various DNA viruses, most notably Herpes Simplex Virus (HSV). This document serves as a technical guide to the discovery, synthesis, and biological evaluation of Ara-IU.
Discovery and Background
The discovery of Ara-IU is rooted in the broader investigation of 5-substituted arabinofuranosyluracil derivatives as potential antiviral agents. Early studies on related compounds like 5-iodo-2'-deoxyuridine (Idoxuridine) established the potential of halogenated pyrimidine nucleosides in antiviral therapy. Subsequent research focused on modifying the sugar moiety, leading to the synthesis and evaluation of arabinose-containing analogs. It was observed that 1-β-D-arabinofuranosyl-5-iodocytosine (Ara-IC) and its uracil counterpart, Ara-IU, were active against herpesviruses, including strains resistant to Idoxuridine. This highlighted the therapeutic potential of Ara-IU and spurred further investigation into its synthesis and mechanism of action.
Chemical Synthesis
The synthesis of this compound is typically achieved through the direct iodination of its precursor, 1-β-D-arabinofuranosyluracil (Ara-U). Several methods for the halogenation of pyrimidine nucleosides have been developed, with one effective approach utilizing iodine in the presence of an oxidizing agent or a Lewis acid. A commonly employed method involves the use of iodine monochloride (ICl) in a suitable solvent.
General Experimental Protocol for Iodination
The following protocol describes a general method for the synthesis of Ara-IU from Ara-U.
Materials:
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1-β-D-arabinofuranosyluracil (Ara-U)
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Iodine monochloride (ICl) solution (1.0 M in dichloromethane)
-
Anhydrous Dichloromethane (DCM)
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Anhydrous Pyridine
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Saturated aqueous sodium thiosulfate solution
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Saturated aqueous sodium bicarbonate solution
-
Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, methanol)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-β-D-arabinofuranosyluracil (1 equivalent) in anhydrous dichloromethane and a small amount of anhydrous pyridine.
-
Iodination: Cool the solution to 0°C in an ice bath. To this stirring solution, add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 equivalents) dropwise over a period of 15-20 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in ethyl acetate) to yield this compound as a solid.
Synthesis Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound exhibits its antiviral effects primarily against DNA viruses, with notable activity against members of the Herpesviridae family, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), and Varicella-Zoster Virus (VZV).
Mechanism of Action
The antiviral mechanism of Ara-IU is contingent upon its intracellular phosphorylation to the active triphosphate form, Ara-IUTP. This process is initiated by viral and cellular kinases.
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Cellular Uptake: Ara-IU enters the host cell.
-
Phosphorylation: Inside the cell, Ara-IU is first phosphorylated to its monophosphate (Ara-IUMP) by virus-encoded thymidine kinase (TK) in infected cells, and to a lesser extent by cellular kinases in uninfected cells. Subsequent phosphorylations by cellular kinases convert Ara-IUMP to the diphosphate (Ara-IUDP) and finally to the active triphosphate (Ara-IUTP).
-
Inhibition of Viral DNA Polymerase: Ara-IUTP acts as a competitive inhibitor of the viral DNA polymerase with respect to the natural substrate, deoxythymidine triphosphate (dTTP).[1] The incorporation of Ara-IUMP into the growing viral DNA chain can lead to chain termination or result in a dysfunctional viral genome.
Signaling Pathway Diagram
Caption: The metabolic activation and inhibitory pathway of Ara-IU in a virus-infected host cell.
Quantitative Data
The antiviral activity of nucleoside analogs is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.
While specific IC50 and CC50 values for this compound are not extensively reported in readily available literature, data for closely related compounds provide a comparative context for its potential efficacy.
Table 1: Antiviral Activity of Related Arabinofuranosyl Nucleosides against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | IC50 (µg/mL) | Cell Line | Reference |
| Arabinosylthymine | 0.2 | Human Embryonic Lung | [2] |
| 5-Ethyl-araU | 0.7 | Human Embryonic Lung | [2] |
| 5-Propyl-araU | 2.5 | Human Embryonic Lung | [2] |
| 9-β-d-arabinofuranosyladenine | 2.0 | Human Embryonic Lung | [2] |
| 5-Iododeoxyuridine (IUdR) | 0.5 | Human Embryonic Lung | [2] |
Table 2: Inhibition Constants (Ki) of Arabinofuranosyluracil Triphosphates against Herpesvirus-induced DNA Polymerases [1]
| Compound | Virus | Ki (µM) |
| AraUTP | HCMV | 2.4 |
| AraTTP | HCMV | 1.0 |
| BVAUTP | HCMV | 0.8 |
Note: HCMV refers to Human Cytomegalovirus. AraUTP is the triphosphate of arabinofuranosyluracil, AraTTP is the triphosphate of arabinofuranosylthymine, and BVAUTP is the triphosphate of (E)-5-(2-bromovinyl)arabinofuranosyluracil.
Conclusion
This compound represents a significant scaffold in the development of antiviral nucleoside analogs. Its synthesis via direct iodination of arabinofuranosyluracil is a feasible approach for laboratory-scale production. The mechanism of action, involving phosphorylation and subsequent inhibition of viral DNA polymerase, is a well-established paradigm for this class of compounds. While more extensive quantitative data on the antiviral activity and cytotoxicity of Ara-IU are needed for a complete assessment, the available information on related compounds underscores its potential as a therapeutic agent. This technical guide provides a foundational resource for researchers and drug development professionals interested in the further exploration and potential clinical application of this compound and its derivatives. Further studies to determine its precise in vitro and in vivo efficacy and safety profile are warranted.
References
The Development of 1-Beta-D-arabinofuranosyl-5-iodouracil (Fialuridine): A Case Study in Unforeseen Mitochondrial Toxicity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Beta-D-arabinofuranosyl-5-iodouracil, commonly known as Fialuridine (FIAU), is a nucleoside analogue that was once a promising candidate for the treatment of chronic hepatitis B virus (HBV) infection. Its development, however, was tragically halted in 1993 during a Phase II clinical trial due to severe and unanticipated hepatotoxicity, leading to the deaths of five of the fifteen participants and requiring two others to undergo liver transplantation.[1][2][3] This catastrophic event served as a stark reminder of the limitations of preclinical animal models in predicting human-specific toxicity and spurred significant research into the mechanisms of drug-induced mitochondrial injury. This technical guide provides a comprehensive overview of the history of FIAU's development, its mechanism of action and toxicity, and a summary of the key preclinical and clinical findings.
Early Development and Synthesis
Fialuridine's parent compound, fiacitabine (FIAC), was first synthesized in the 1970s by Fox and his colleagues at the Memorial Sloan-Kettering Cancer Center.[4] FIAC, a pyrimidine nucleoside analog, demonstrated high activity in vitro against several human herpes viruses and was later found to inhibit the DNA polymerases of human and woodchuck hepatitis viruses in its triphosphate form.[4] FIAU is a metabolite of FIAC.[4]
Mechanism of Action and Unforeseen Toxicity
FIAU, as a thymidine analog, was designed to inhibit viral DNA replication.[6] Its triphosphate form, FIAU-TP, was expected to be incorporated into the replicating viral DNA, leading to chain termination and inhibition of viral proliferation. Indeed, early clinical studies showed a significant reduction in HBV DNA levels in patients treated with FIAU.[4]
The tragic toxicity of FIAU stemmed from its unforeseen interaction with human mitochondria. The proposed mechanism of toxicity involves a cascade of events initiated by the transport of FIAU into the mitochondria and its subsequent phosphorylation.
Signaling Pathway of Fialuridine-Induced Mitochondrial Toxicity
The following diagram illustrates the proposed signaling pathway leading to mitochondrial dysfunction and hepatotoxicity.
Caption: Proposed signaling pathway of Fialuridine-induced mitochondrial toxicity in hepatocytes.
A critical factor in FIAU's human-specific toxicity is the presence of the human equilibrative nucleoside transporter 1 (hENT1) on the mitochondrial membrane, which is not the case in preclinical animal models like rodents.[7] This transporter facilitates the entry of FIAU into the mitochondria. Once inside, FIAU is phosphorylated to its active triphosphate form (FIAU-TP) by the mitochondrial enzyme thymidine kinase 2 (TK2).[6] FIAU-TP then acts as a substrate for the mitochondrial DNA polymerase γ (Pol-γ), leading to its incorporation into mitochondrial DNA (mtDNA).[6] This incorporation inhibits mtDNA replication, leading to mtDNA depletion, impaired synthesis of essential mitochondrial proteins, electron transport chain dysfunction, decreased ATP production, and increased reactive oxygen species (ROS) production.[6][7] Ultimately, this cascade of events results in mitochondrial swelling, cellular damage, and apoptosis of hepatocytes, culminating in liver failure.[7]
Preclinical Studies
Extensive preclinical toxicology studies were conducted on FIAU and its parent compound, FIAC, in various animal species, including mice, rats, dogs, and primates.[8] These studies, however, failed to predict the severe hepatotoxicity observed in humans.[1][8]
Summary of Preclinical Toxicology Findings
| Species | Compound | Route of Administration | Dosage | Duration | Key Findings |
| Mice | FIAC | Intraperitoneal | 500 or 1,000 mg/kg/day | 5 days | Decreased body weight gain at 500 mg/kg/day; 50% mortality at 1,000 mg/kg/day.[4] |
| Rats | FIAC | Intraperitoneal | Not specified | 5 days | Similar results to mice; cardiotoxicity observed at 1,000 mg/kg/day.[4] |
| Dogs | FIAC | Intravenous | 24, 48 mg/kg/day | 10 days | Decreased food intake, weight loss, intestinal changes, and hematopoietic depression at 48 mg/kg/day.[4] |
| Rats | FIAU | Oral | >3,000 mg/kg | Single dose | No significant toxicity observed.[4] |
| Monkeys (Cynomolgus) | FIAU | Oral | 50, 250, or 500 mg/kg | Single dose | Slight to mild elevations in alanine aminotransferase (ALT) at 50 and 250 mg/kg.[4] |
| Mice | FIAU | Oral | 10, 50, or 250 mg/kg/day | 90 days | No adverse effects at 10 or 50 mg/kg/day; renal toxicity and testicular lesions at 250 mg/kg/day.[4] |
| Rats | FIAU | Intravenous | 10, 25, 50, 250, or 500 mg/kg/day | 1 month | Lower body weight gain at 250 and 500 mg/kg/day; 5/30 deaths at 500 mg/kg/day.[4] |
| Dogs | FIAU | Oral or Intravenous | 5-25 mg/kg | 10 days | Lethal dose estimated at 14 mg/kg/day; hematopoietic depression, intestinal damage, decreased spermatogenesis.[4] |
| Monkeys (Cynomolgus) | FIAU | Intravenous | 25, 75, or 150 mg/kg/day | 1 month | 5/6 deaths at 150 mg/kg/day; 1/6 death at 75 mg/kg/day; body weight loss at all doses.[4] |
Note: This table summarizes available data. Detailed original experimental protocols for these preclinical studies are not publicly accessible.
The lack of predictive value of these animal studies is largely attributed to species-specific differences in mitochondrial biology, particularly the absence of hENT1 on the mitochondrial membrane of these animals.[7]
The 1993 Phase II Clinical Trial (NIH Protocol 93-DK-0031)
In 1993, a Phase II clinical trial was initiated to evaluate the long-term efficacy and safety of FIAU in patients with chronic HBV infection.[1][2] The study was designed as an open-label trial with patients receiving either 0.1 mg/kg/day or 0.25 mg/kg/day of FIAU orally for 24 weeks.[2]
Key Aspects of the 1993 Clinical Trial
| Parameter | Description |
| Protocol | NIH Protocol 93-DK-0031[2] |
| Phase | II |
| Objective | To evaluate the long-term efficacy and safety of FIAU in patients with chronic HBV infection. |
| Design | Open-label, randomized. |
| Patient Population | 15 patients with chronic hepatitis B. |
| Dosage Regimen | 0.1 mg/kg/day or 0.25 mg/kg/day, administered orally. |
| Planned Duration | 24 weeks. |
Note: The full, detailed protocol for this clinical trial is not publicly available.
Tragic Outcome and Clinical Manifestations
While initial results showed a promising decrease in HBV DNA levels, severe adverse events began to emerge after approximately 9 to 13 weeks of treatment.[2][4] Seven of the fifteen patients developed a severe toxic syndrome characterized by:
-
Hepatic failure: Jaundice, coagulopathy, and encephalopathy.
-
Lactic acidosis: A buildup of lactic acid in the blood, indicative of mitochondrial dysfunction.
-
Pancreatitis: Inflammation of the pancreas.
-
Peripheral neuropathy: Nerve damage causing weakness, numbness, and pain.
-
Myopathy: Muscle disease.
Ultimately, the trial was terminated, but for seven of the patients, the toxicity was irreversible, leading to five deaths and two emergency liver transplants.[1][2]
Post-Trial Investigations and Lessons Learned
The Fialuridine disaster prompted intensive investigations by the National Institutes of Health (NIH) and the Food and Drug Administration (FDA) to understand the cause of the toxicity and to prevent similar tragedies in the future. This event highlighted several critical points for drug development:
-
Limitations of Preclinical Models: The FIAU case tragically demonstrated that preclinical animal toxicology studies may not always predict severe, human-specific adverse drug reactions.
-
Importance of Mitochondrial Toxicity Screening: The incident underscored the need for robust in vitro and in vivo models to assess the potential for drug-induced mitochondrial toxicity early in the drug development process.
-
Long-Term Toxicity: FIAU's toxicity manifested after prolonged exposure, emphasizing the importance of long-term preclinical studies and careful monitoring in clinical trials of drugs intended for chronic use.
-
Species-Specific Differences: The role of hENT1 in FIAU's mitochondrial uptake highlighted the critical importance of considering species-specific differences in drug transporters and metabolic enzymes.
Subsequent research has led to the development of more predictive in vitro models, such as 3D spheroid cultures of primary human hepatocytes, and in vivo models, like chimeric mice with humanized livers, which have shown the ability to replicate FIAU-induced hepatotoxicity.[7][8]
Generalized Experimental Workflow for Investigating Drug-Induced Mitochondrial Toxicity
The following diagram outlines a general workflow for assessing the potential of a drug candidate to cause mitochondrial toxicity, incorporating lessons learned from the Fialuridine case.
Caption: A generalized workflow for the preclinical and clinical assessment of drug-induced mitochondrial toxicity.
Conclusion
The history of this compound (Fialuridine) is a sobering and instructive chapter in the annals of drug development. While its initial promise as an antiviral agent was significant, the unforeseen and devastating mitochondrial toxicity that emerged in human trials underscored the complexities and potential pitfalls of pharmaceutical research. The lessons learned from the FIAU tragedy have had a lasting impact, leading to a greater understanding of drug-induced mitochondrial injury and driving the development of more sophisticated and predictive preclinical safety assessment tools. For researchers, scientists, and drug development professionals, the story of Fialuridine remains a critical case study, emphasizing the paramount importance of vigilance, rigorous scientific inquiry, and a deep understanding of molecular mechanisms in the pursuit of safe and effective therapies.
References
- 1. nationalacademies.org [nationalacademies.org]
- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fialuridine - Wikipedia [en.wikipedia.org]
- 4. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
The Double-Edged Sword: 1-Beta-D-arabinofuranosyl-5-iodouracil (Fialuridine) in the Inhibition of Viral Replication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Beta-D-arabinofuranosyl-5-iodouracil, commonly known as Fialuridine (FIAU), is a synthetic pyrimidine nucleoside analog that has demonstrated potent antiviral activity against a range of DNA viruses. This technical guide provides a comprehensive overview of the core mechanisms by which FIAU inhibits viral replication, delving into its molecular interactions, target specificity, and the metabolic pathways essential for its activation. We will explore the significant antiviral efficacy of FIAU against viruses such as Hepatitis B Virus (HBV), Herpes Simplex Virus (HSV), and Varicella-Zoster Virus (VZV). Furthermore, this document will address the critical aspect of FIAU-induced toxicity, a factor that ultimately halted its clinical development. Detailed experimental protocols for key assays used to evaluate its antiviral properties are provided, alongside a quantitative summary of its activity. Visual diagrams generated using Graphviz are included to elucidate the intricate signaling pathways and experimental workflows. This guide is intended to serve as a detailed resource for researchers and professionals in the fields of virology, pharmacology, and drug development, offering insights into the potent antiviral potential and the cautionary tale of FIAU.
Introduction
The quest for effective antiviral therapeutics has led to the exploration of numerous nucleoside analogs, compounds that mimic natural nucleosides and interfere with viral replication. Among these, this compound (FIAU) emerged as a promising candidate with potent in vitro activity against several DNA viruses.[1] FIAU is a synthetic thymidine analog, and its antiviral properties were particularly notable against Hepatitis B Virus (HBV), a major cause of chronic liver disease and hepatocellular carcinoma worldwide.[2] Early clinical trials showcased its remarkable ability to suppress HBV DNA levels in patients with chronic hepatitis B.[3][4] However, the promising antiviral efficacy of FIAU was tragically overshadowed by severe and unforeseen mitochondrial toxicity, leading to liver failure and fatalities in a 1993 clinical trial.[5][6] This event served as a critical lesson in drug development, highlighting the importance of thorough preclinical toxicity studies, particularly for nucleoside analogs.
This technical guide aims to provide a detailed examination of FIAU's role in inhibiting viral replication, from its mechanism of action to the experimental methodologies used to characterize its effects.
Mechanism of Action: A Tale of Two Polymerases
The antiviral activity of FIAU is contingent upon its intracellular phosphorylation to its active triphosphate form, FIAU-triphosphate (FIAUTP).[3] This metabolic activation is a critical step that allows FIAUTP to act as a competitive inhibitor and a substrate for viral DNA polymerases.
Anabolic Activation of FIAU
The activation of FIAU to its triphosphate metabolite is a multi-step process initiated by cellular or viral kinases. The initial phosphorylation to FIAU-monophosphate (FIAUMP) is a rate-limiting step and can be catalyzed by viral thymidine kinase (TK) in herpesvirus-infected cells, contributing to its selective activity against these viruses.[7] Cellular kinases then further phosphorylate FIAUMP to FIAU-diphosphate (FIAUDP) and subsequently to the active FIAU-triphosphate (FIAUTP).
Inhibition of Viral DNA Polymerase
The active metabolite, FIAUTP, acts as a competitive inhibitor of the natural substrate, deoxythymidine triphosphate (dTTP), for the viral DNA polymerase.[8] By binding to the active site of the viral polymerase, FIAUTP effectively blocks the incorporation of dTTP into the elongating viral DNA chain. Furthermore, FIAUTP can be incorporated into the nascent viral DNA, leading to chain termination and halting viral replication.[9] This dual mechanism of competitive inhibition and chain termination contributes to the potent antiviral effect of FIAU.
The Dark Side: Mitochondrial Toxicity
The downfall of FIAU lies in its detrimental interaction with a crucial host cell enzyme: mitochondrial DNA polymerase gamma (pol γ).[8] Pol γ is solely responsible for the replication of mitochondrial DNA (mtDNA), which encodes essential components of the electron transport chain. FIAUTP is a potent inhibitor of human pol γ, with a low Ki value, indicating a high affinity for the enzyme.[8] Incorporation of FIAUMP into mtDNA by pol γ leads to impaired mtDNA synthesis and mitochondrial dysfunction.[5] This disruption of mitochondrial function results in cellular energy depletion, lactic acidosis, and ultimately, the severe liver and pancreatic toxicity observed in clinical trials.[6]
Quantitative Antiviral Activity
The antiviral potency of FIAU has been quantified against various DNA viruses using in vitro assays. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and the inhibition constant (Ki).
Table 1: In Vitro Antiviral Activity of Fialuridine (FIAU)
| Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Hepatitis B Virus (HBV) | Human Hepatoma Cells | DNA Replication | 0.075 (IC50) | |
| Herpes Simplex Virus-1 (HSV-1) | - | DNA Polymerase | 0.14 (Ki) | |
| Herpes Simplex Virus-2 (HSV-2) | - | DNA Polymerase | 0.95 (Ki) | |
| Varicella-Zoster Virus (VZV) | - | - | Potent Inhibition | [1] |
| Cytomegalovirus (CMV) | - | - | Active | [1] |
| Vaccinia Virus | HFF Cells | - | 1.5 (EC50) | |
| Cowpox Virus | HFF Cells | - | 0.2 (EC50) |
Table 2: Inhibition of DNA Polymerases by Fialuridine Triphosphate (FIAUTP)
| Polymerase | Source | Ki (µM) | Reference |
| Human DNA Polymerase γ | Mammalian | 0.04 | [8] |
| Herpes Simplex Virus-1 DNA Polymerase | Viral | 0.14 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antiviral activity and mechanism of action of FIAU.
Plaque Reduction Assay
This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Objective: To determine the EC50 of FIAU against a specific virus.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)
-
Growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Fialuridine (FIAU) stock solution
-
Overlay medium (e.g., growth medium with 0.5% methylcellulose)
-
Staining solution (e.g., crystal violet in methanol/water)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in culture plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of FIAU in growth medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of FIAU to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).
-
Staining: Aspirate the overlay medium, fix the cells (e.g., with methanol), and stain the cell monolayer with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each FIAU concentration compared to the virus control. The EC50 is the concentration of FIAU that reduces the number of plaques by 50%.
Viral DNA Polymerase Inhibition Assay
This biochemical assay directly measures the ability of FIAUTP to inhibit the activity of a purified viral DNA polymerase.
Objective: To determine the Ki of FIAUTP for a specific viral DNA polymerase.
Materials:
-
Purified viral DNA polymerase
-
FIAU-triphosphate (FIAUTP)
-
Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
Activated DNA template-primer (e.g., activated calf thymus DNA)
-
Reaction buffer (containing MgCl₂, Tris-HCl, etc.)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare reaction mixtures containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dGTP, and varying concentrations of both unlabeled dTTP and FIAUTP.
-
Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase to each reaction mixture.
-
Radiolabeling: Include a constant amount of [³H]dTTP in each reaction to measure the incorporation of thymidine.
-
Incubation: Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.
-
Reaction Termination: Stop the reactions by adding cold TCA to precipitate the DNA.
-
DNA Collection: Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Washing: Wash the filters with TCA and ethanol to remove unincorporated nucleotides.
-
Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter to quantify the amount of [³H]dTTP incorporated into the DNA.
-
Data Analysis: Plot the data using a Dixon or Lineweaver-Burk plot to determine the type of inhibition and calculate the Ki value for FIAUTP.
Mitochondrial DNA Polymerase Gamma (Pol γ) Inhibition Assay
This assay is crucial for assessing the potential mitochondrial toxicity of a nucleoside analog.
Objective: To determine the Ki of FIAUTP for human mitochondrial DNA polymerase gamma.
Materials:
-
Purified human mitochondrial DNA polymerase gamma
-
FIAU-triphosphate (FIAUTP)
-
Deoxyribonucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Radiolabeled dNTP (e.g., [³H]dTTP)
-
A suitable DNA template-primer
-
Reaction buffer specific for pol γ
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure: The procedure is analogous to the viral DNA polymerase inhibition assay described in section 4.2, with the key difference being the use of purified human mitochondrial DNA polymerase gamma and a reaction buffer optimized for its activity. The data analysis to determine the Ki value is also the same.[8]
Conclusion
This compound (FIAU) stands as a powerful example of the potential and the peril in antiviral drug development. Its potent inhibition of viral DNA polymerases, particularly that of Hepatitis B Virus, offered significant hope for treating chronic viral infections. The mechanism of action, involving intracellular phosphorylation to an active triphosphate form that competitively inhibits and terminates the nascent viral DNA chain, is a classic and effective antiviral strategy.
However, the tragic clinical outcome of FIAU due to its severe mitochondrial toxicity underscores the critical importance of evaluating off-target effects, especially on essential cellular machinery. The high affinity of FIAUTP for mitochondrial DNA polymerase gamma, leading to mtDNA depletion and cellular dysfunction, serves as a stark reminder that even subtle differences in the structure of nucleoside analogs can have profound and devastating biological consequences.
The in-depth technical understanding of FIAU's dual role as a potent antiviral and a mitochondrial toxin provides invaluable lessons for the design and preclinical evaluation of future nucleoside analog-based therapies. The experimental protocols detailed in this guide represent the fundamental tools required to dissect the intricate interactions between antiviral compounds, viral targets, and host cell components, ultimately paving the way for the development of safer and more effective antiviral drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nationalacademies.org [nationalacademies.org]
- 4. Stimulation of DNA polymerase gamma by a mitochondrial single-strand DNA binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sensitive assay for mitochondrial DNA polymerase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
1-Beta-D-arabinofuranosyl-5-iodouracil (FIAC/FIAU): A Technical Overview of a Potent Nucleoside Analog with a Complex History
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-beta-D-arabinofuranosyl-5-iodouracil, also known as Fialuridine (FIAU), and its parent compound fiacitabine (FIAC), are synthetic pyrimidine nucleoside analogs. Initially developed with significant promise as antiviral agents, particularly against herpesviruses and the hepatitis B virus (HBV), their trajectory in clinical research was dramatically altered by unforeseen and severe toxicity. Consequently, dedicated research into their antitumor properties has been limited. This technical guide provides a comprehensive overview of the known biological activities of FIAC and its derivatives, focusing on the established mechanisms of action that would underpin any potential antitumor effects. It also details the critical toxicity findings and outlines the standard methodologies for evaluating the cytotoxicity of such compounds.
Introduction: From Antiviral Promise to Clinical Setback
FIAC (2'-deoxy-2'-fluoro-1-β-D-arabinofuranosyl-5-iodocytosine) is rapidly metabolized in the body to FIAU (1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil).[1][2] These compounds were synthesized in the 1970s and demonstrated high in vitro activity against several human herpesviruses.[3] Subsequent studies revealed their potent inhibition of hepadnavirus DNA polymerases, positioning them as promising candidates for the treatment of chronic hepatitis B.[3]
However, a 1993 clinical trial of FIAU for the treatment of HBV resulted in severe and unexpected hepatotoxicity, leading to liver failure in seven of the fifteen participants, with five of those cases being fatal.[2][4] This tragic outcome led to the immediate cessation of its development and has since served as a critical case study in drug-induced mitochondrial toxicity. As a result, the exploration of FIAC/FIAU for other therapeutic applications, including as an antitumor agent, has not been a significant focus of research.
Mechanism of Action: A Double-Edged Sword
The biological activity of FIAC and its derivatives stems from their structural similarity to natural nucleosides, allowing them to be processed by cellular and viral enzymes.
Intracellular Activation
As with many nucleoside analogs, FIAC and FIAU must be phosphorylated intracellularly to their active triphosphate forms. This process is initiated by cellular kinases, such as thymidine kinase. The resulting triphosphate analog can then act as a substrate for DNA polymerases.
Inhibition of DNA Synthesis
The active triphosphate form of FIAU competes with natural deoxynucleotides for incorporation into newly synthesized DNA strands by DNA polymerases. The incorporation of the analog can lead to chain termination or the creation of dysfunctional DNA, ultimately inhibiting DNA replication. This non-selective inhibition of DNA synthesis is the basis for both the antiviral and any potential cytotoxic (antitumor) effects. While highly effective against viral polymerases, the compound also unfortunately serves as a substrate for human mitochondrial DNA polymerase gamma.
Toxicity Profile: The Critical Hurdle
The clinical development of FIAU was halted due to severe toxicity that was not predicted by preclinical animal studies.[2][4]
Mitochondrial Toxicity
The primary mechanism of FIAU's toxicity is the inhibition of mitochondrial DNA polymerase gamma.[2] This leads to the depletion of mitochondrial DNA (mtDNA), impaired synthesis of essential mitochondrial proteins, and subsequent mitochondrial dysfunction. The clinical manifestations of this include:
-
Lactic acidosis
-
Micro- and macrovesicular steatosis (fatty liver)
-
Acute liver failure[4]
Hematopoietic Suppression
Early clinical trials with FIAC noted mild hematopoietic depression, including decreases in white blood cell and platelet counts, as a side effect.[3]
Quantitative Data on Cytotoxicity
Due to the focus on antiviral applications and the subsequent toxicity concerns, there is a scarcity of published data on the antitumor activity of FIAC and its derivatives against a broad panel of cancer cell lines. The available cytotoxicity data is primarily in the context of toxicology studies.
| Compound | Cell Line | Assay Type | Endpoint | IC50 (µM) | Study Context |
| FIAU | HepaRG | Cellular ATP | 2 weeks | 16.8 ± 2.3 (glucose medium) | Mitochondrial Toxicity |
| FIAU | HepaRG | Cellular ATP | 2 weeks | 7.3 ± 3.8 (galactose medium) | Mitochondrial Toxicity |
Data from a study investigating mitochondrial dysfunction. The lower IC50 in galactose medium, which forces reliance on mitochondrial respiration, is indicative of mitochondrial toxicity.
Experimental Protocols for Cytotoxicity Assessment
The evaluation of the antitumor properties of a compound like this compound would involve standard in vitro assays to determine its effect on cancer cell viability, proliferation, and mechanism of cell death.
Cell Viability and Proliferation Assays (e.g., MTT/XTT Assay)
These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (and appropriate controls) for a specified duration (e.g., 24, 48, 72 hours).
-
Reagent Incubation: Add a tetrazolium salt solution (e.g., MTT, XTT) to each well and incubate to allow for its reduction by metabolically active cells into a colored formazan product.
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assays
To determine if the compound induces programmed cell death, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed.
Protocol Outline:
-
Cell Treatment: Treat cells in culture with the test compound at various concentrations.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Stain the cells with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Perspectives
This compound and its derivatives are potent nucleoside analogs with a well-established mechanism of action involving the inhibition of DNA synthesis. While this mechanism is a hallmark of many successful anticancer agents, the clinical development of FIAC/FIAU was directed towards antiviral therapy. The catastrophic mitochondrial toxicity observed in human trials has largely precluded its further investigation as a therapeutic agent for any indication, including cancer.
For researchers in drug development, the story of FIAC/FIAU serves as a crucial reminder of the potential for unforeseen, species-specific toxicities and the importance of thorough preclinical toxicological evaluation, particularly concerning mitochondrial function. While the core structure of this compound could theoretically be a starting point for the design of new anticancer agents, any future derivatives would require extensive modification and rigorous testing to mitigate the risk of mitochondrial toxicity.
References
- 1. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
Cellular Uptake and Metabolism of 1-β-D-Arabinofuranosyl-5-iodouracil (FIAU): A Technical Guide
Abstract
1-β-D-arabinofuranosyl-5-iodouracil, also known as Fialuridine (FIAU), is a nucleoside analog that was investigated for the treatment of chronic hepatitis B. Clinical trials were halted due to severe, delayed-onset hepatotoxicity, which led to liver failure and fatalities in several patients.[1] This guide provides an in-depth examination of the cellular transport, metabolic activation, and mechanisms of toxicity of FIAU. Cellular entry is primarily mediated by the human equilibrative nucleoside transporter 1 (hENT1). A key factor in its human-specific toxicity is the hypothesized presence of hENT1 on the mitochondrial membrane of human hepatocytes, which is absent in preclinical animal models.[2][3] Following uptake, FIAU undergoes sequential phosphorylation to its active triphosphate form, FIAUTP, a process initiated by mitochondrial thymidine kinase 2 (TK2).[4] FIAUTP is a potent inhibitor of mitochondrial DNA polymerase gamma, leading to the catastrophic disruption of mitochondrial DNA replication, profound mitochondrial dysfunction, and ultimately, cell death and organ failure.[5] This document summarizes the quantitative data on FIAU's effects, details relevant experimental protocols, and provides visual diagrams of the key pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.
Cellular Uptake of Fialuridine
The entry of FIAU into human cells is a critical first step in its mechanism of action and toxicity. As a nucleoside analog, it utilizes the cell's natural transport machinery for nucleosides.
Primary Transport Mechanism The cellular uptake of FIAU is mediated by the human equilibrative nucleoside transporter 1 (hENT1).[3][4] This transporter facilitates the movement of nucleosides and their analogs across the plasma membrane into the cytoplasm.
Species-Specific Mitochondrial Transport A leading hypothesis for the severe, human-specific hepatotoxicity of FIAU lies in its transport into the mitochondria. Evidence suggests that hENT1 is expressed not only on the plasma membrane but also on the mitochondrial membranes of human cells, a feature not present in the rodent cells used for standard preclinical toxicology studies.[2][3] This allows FIAU to accumulate within the mitochondrial matrix, where it can be metabolized and exert its toxic effects directly on mitochondrial components. This species-specific transporter expression is believed to be a primary reason why the devastating toxicity was not predicted by animal models.[2]
Anabolic Activation and Metabolism
Once inside the cell and, critically, inside the mitochondria, FIAU must be converted into its active form through a process of anabolic phosphorylation. This multi-step process is carried out by host cell kinases.
The metabolic activation pathway is as follows:
-
Monophosphorylation: FIAU is first phosphorylated to FIAU-monophosphate (FIAU-MP). Studies involving the silencing of mitochondrial thymidine kinase 2 (TK2) have shown substantial protection against FIAU toxicity, identifying TK2 as the key enzyme responsible for this initial, rate-limiting step.[4]
-
Diphosphorylation: FIAU-MP is subsequently converted to FIAU-diphosphate (FIAU-DP) by nucleoside monophosphate kinases (NMPKs).
-
Triphosphorylation: Finally, FIAU-DP is phosphorylated to the active metabolite, FIAU-triphosphate (FIAU-TP), by nucleoside diphosphate kinases (NDPKs).
It is the accumulation of FIAU-TP within the mitochondria that is the direct cause of the observed toxicity.
Mechanism of Mitochondrial Toxicity
The severe toxicity of FIAU is a direct result of the action of its triphosphate metabolite, FIAU-TP, on mitochondrial DNA (mtDNA) maintenance and function.
Inhibition of DNA Polymerase Gamma FIAU-TP acts as a competitive inhibitor of DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and repair of mtDNA.[5] The incorporation of FIAU into the nascent DNA chain leads to chain termination, effectively halting mtDNA synthesis.
Downstream Consequences The inhibition of Pol γ triggers a cascade of deleterious events:
-
mtDNA Depletion: The inability to replicate mtDNA leads to a progressive loss of mitochondrial genomes.[5]
-
Impaired Electron Transport Chain (ETC): Since mtDNA encodes crucial protein subunits of the ETC, its depletion results in dysfunctional respiratory chain complexes.
-
Energy Crisis: Impaired ETC function leads to a severe reduction in ATP synthesis, starving the cell of energy.
-
Lactic Acidosis: Cells shift to anaerobic glycolysis for energy, leading to the overproduction and accumulation of lactic acid, a clinical hallmark of FIAU toxicity.[2][6]
-
Oxidative Stress: A dysfunctional ETC can lead to increased production of reactive oxygen species (ROS), causing further damage to cellular components.[4]
-
Cellular Degeneration: In hepatocytes, these insults manifest as microvesicular steatosis (accumulation of fat droplets) and ultimately trigger apoptosis (programmed cell death).[2][4][6] The widespread death of hepatocytes results in acute liver failure.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies that successfully replicated FIAU's toxicity in models using human cells.
Table 1: In Vitro Cytotoxicity of Fialuridine in Primary Human Hepatocyte (PHH) Spheroids Data demonstrates the delayed onset of toxicity, which becomes significant only after prolonged exposure.
| Exposure Duration | EC50 (µM) |
| 2 Days | > 100 µM |
| 7 Days | 1.1 µM |
| 32 Days | 0.09 µM |
| (Data adapted from a 2020 study on chronic fialuridine hepatotoxicity in PHH spheroids)[4] |
Table 2: In Vivo Hepatotoxicity of Fialuridine in Chimeric TK-NOG Mice with Humanized Livers This model replicated the clinical signs of liver damage and lactic acidosis observed in humans.[2][3]
| FIAU Dose (mg/kg/day) | Duration | Plasma Transaminase Levels | Serum Lactate Levels |
| 2.5 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |
| 25 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |
| 100 | 14 Days | Statistically significant elevation vs. vehicle | Statistically significant elevation vs. vehicle |
| 400 | 4 Days | Evidence of liver failure | Evidence of lactic acidosis |
| (Data from a 2014 study using chimeric TK-NOG mice)[2][3] |
Key Experimental Protocols
Detailed and robust experimental protocols are essential for studying the pharmacology and toxicology of nucleoside analogs like FIAU.
Protocol 5.1: Cellular Uptake Assay for Adherent Cells
This protocol is designed to quantify the amount of a compound transported into cultured adherent cells over time.
-
Cell Seeding: Seed adherent cells (e.g., HepG2 or primary human hepatocytes) into 24- or 96-well plates at a density that will achieve 80-90% confluency on the day of the assay. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24-48 hours.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Initiation of Uptake: Add the transport buffer containing the radiolabeled or test compound (e.g., [³H]-FIAU) at the desired concentration to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C for a predetermined time interval (e.g., 1, 5, 15, 30 minutes). For inhibitor studies, pre-incubate cells with the inhibitor for 15-30 minutes before adding the test compound.
-
Termination of Uptake: To stop the transport process, rapidly aspirate the compound-containing buffer and immediately wash the cell monolayer three times with ice-cold transport buffer to remove any extracellular compound.
-
Cell Lysis: Add a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubate to ensure complete cell lysis.
-
Quantification:
-
Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Use another aliquot of the lysate to determine the total protein content using a standard assay (e.g., BCA or Bradford assay).
-
-
Data Analysis: Calculate the uptake as pmol of compound per mg of protein. Plot uptake over time to determine the initial rate of transport.
Protocol 5.2: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of FIAU in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 2, 7, or more days for chronic toxicity studies, replacing the medium with fresh compound as needed).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the EC50 or IC50 value.[7]
Conclusion
The case of fialuridine serves as a critical lesson in drug development, underscoring the potential for catastrophic, species-specific toxicity that may not be apparent in conventional preclinical models. The cellular uptake of FIAU via hENT1, particularly into the mitochondria, and its subsequent metabolic activation by TK2 to an inhibitor of mtDNA polymerase gamma, form a clear pathway to mitochondrial collapse and hepatotoxicity.[4][5] This detailed understanding highlights the necessity of employing advanced, human-relevant in vitro models, such as 3D primary human hepatocyte spheroids and in vivo models like chimeric mice with humanized livers, to better predict and understand such complex toxicities before human clinical trials.[2][4] For scientists developing novel nucleoside analogs, a thorough investigation of mitochondrial transport and potential for inhibition of DNA polymerase gamma should be considered a mandatory component of the preclinical safety assessment.
References
- 1. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 3. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Structural Analogs of 1-β-D-Arabinofuranosyl-5-iodouracil: A Technical Guide to Their Synthesis, Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil (AIU), detailing their synthesis, biological activity, and mechanisms of action. The information presented is intended to support research and development efforts in the fields of antiviral and anticancer therapeutics.
Introduction
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy. 1-β-D-arabinofuranosyl-5-iodouracil, a synthetic nucleoside, and its structural analogs have demonstrated significant potential in these areas. The core structure, consisting of an arabinose sugar moiety linked to a 5-iodouracil base, allows for a variety of modifications to enhance biological activity and selectivity. This guide focuses on key structural modifications, particularly at the 5-position of the pyrimidine ring and the 2'-position of the arabinose sugar, and their impact on antiviral and cytotoxic properties.
Quantitative Biological Activity
The biological activity of these analogs is typically quantified by their half-maximal inhibitory concentration (IC50) against viral replication and their half-maximal cytotoxic concentration (CC50 or TC50) against host cells. A high selectivity index (SI = CC50/IC50) is a desirable characteristic for a promising therapeutic agent.
Antiviral Activity
The following tables summarize the in vitro antiviral activity of various structural analogs against different viruses.
Table 1: Anti-Herpes Simplex Virus (HSV) Activity of 5-Substituted Arabinofuranosyluracil Analogs
| Compound | Virus Strain | Activity (µg/mL) | Reference |
| 5-Ethyl-araU | HSV-1 | - | [1] |
| Arabinosylthymine (Ara-T) | HSV-1 | - | [1] |
| 5-Propyl-araU | HSV-1 | - | [1] |
| (E)-5-(2-bromovinyl)-araU (BVaraU) | HSV-1 | 0.1 (IC50) | [2] |
| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | HSV-1 | 0.03-0.2 | [3] |
| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | HSV-1 | - | [3] |
| 5-Vinyl-araU | HSV-1 | 0.043 (ED90) | |
| 5-Vinyl-araC | HSV-1 | 0.40 (ED90) | |
| Arabinosylthymine (Ara-T) | HSV-2 | - | [1] |
| 5-Ethyl-araU | HSV-2 | - | [1] |
| 5-Propyl-araU | HSV-2 | - | [1] |
| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | HSV-2 | 0.1-0.3 | [3] |
| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | HSV-2 | - | [3] |
| 5-Vinyl-araU | HSV-2 | 0.56 (ED90) | |
| 5-Vinyl-araC | HSV-2 | 0.59 (ED90) |
Table 2: Anti-Varicella Zoster Virus (VZV) and Anti-Hepatitis B Virus (HBV) Activity
| Compound | Virus | IC50 (µM) | Reference |
| (E)-5-(2-bromovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.027 µg/mL | [4] |
| (E)-5-(2-chlorovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.070 µg/mL | [4] |
| (E)-5-(2-iodovinyl)-cyclopropyl-Uracil | VZV (Kawaguchi) | 0.054 µg/mL | [4] |
| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | HBV | 0.90 | [5] |
| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Duck HBV (in human hepatoma cells) | 0.075 | [5] |
| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Duck HBV (in chicken liver cells) | 156 | [5] |
Cytotoxicity
The cytotoxic effects of these analogs on different cell lines are summarized below.
Table 3: Cytotoxicity of Arabinofuranosyl Nucleoside Analogs
| Compound | Cell Line | CC50 / TC50 (µM) | Reference |
| 5-(2-thienyl)-ara-L-uridine | L1210 (mouse leukemia) | Potent | [6] |
| Various 5-halogeno- and 5-thienyl-ara-L-uridines | L1210 (mouse leukemia) | > 200 | [6] |
| 1-(2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodouracil (FIAU) | Human Hepatoblastoma | 344.3 | [5] |
| 5-(2-Fluoroethyl)-2'-deoxy-2'-fluoro-araU (FEFAU) | Not specified | No significant effect at 100 µg/mL | [3] |
| 5-(2-Chloroethyl)-2'-deoxy-2'-fluoro-araU (CEFAU) | Not specified | No significant effect at 100 µg/mL | [3] |
Experimental Protocols
Synthesis of 5-Substituted Arabinofuranosyluracil Analogs
The synthesis of these analogs often involves the modification of a pre-formed nucleoside. Key strategies include:
-
Halogenation: Direct halogenation of the uracil ring at the 5-position.
-
Stille Coupling: Palladium-catalyzed cross-coupling reaction to introduce various substituents at the 5-position of a 5-halouracil precursor.[6]
-
Glycosylation: Coupling of a modified pyrimidine base with an arabinofuranosyl donor.[7]
Example Protocol: Synthesis of 5-o-carboranyl-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil (CFAU) [7]
This synthesis was achieved in five steps starting from 5-iodo-1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)uracil. A key step involves the addition of decaborane (as a bis(propionitrile) adduct) to a protected acetylenic nucleoside precursor, followed by debenzoylation to yield the final product. An alternative route involves the glycosylation of a protected 5-o-carboranyluracil with a 2-fluoroarabinosyl derivative.
Antiviral Activity Assays
Plaque Reduction Assay
This is a standard method to determine the antiviral activity of a compound.
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero cells for HSV) in 6- or 12-well plates and incubate overnight to reach confluency.
-
Virus Infection: Remove the culture medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the incubation period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization and Counting: Fix the cells with a solution like methanol and stain with a dye such as crystal violet. Plaques, which are areas of dead or lysed cells, will appear as clear zones against a background of stained viable cells.
-
IC50 Determination: Count the number of plaques at each compound concentration and calculate the concentration that inhibits plaque formation by 50% (IC50) compared to the untreated virus control.
Cytotoxicity Assays
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
CC50 Determination: Calculate the concentration of the compound that reduces the absorbance by 50% (CC50) compared to untreated control cells.
Mechanism of Action and Signaling Pathways
The antiviral activity of many arabinofuranosyl nucleoside analogs relies on their selective phosphorylation by viral kinases, followed by the inhibition of viral DNA polymerase.
Caption: Mechanism of action for antiviral arabinofuranosyl nucleoside analogs.
The process begins with the uptake of the nucleoside analog into the host cell. For many of these compounds to be effective against herpesviruses, the initial phosphorylation to the monophosphate form is selectively catalyzed by the viral thymidine kinase.[8][9] This is a key step for their selective toxicity towards virus-infected cells. Subsequent phosphorylations to the diphosphate and triphosphate forms are carried out by host cell kinases. The resulting arabinofuranosyl nucleoside triphosphate is the active form of the drug. It can then inhibit viral DNA replication through two primary mechanisms:
-
Competitive Inhibition of Viral DNA Polymerase: The triphosphate analog, mimicking the natural deoxynucleoside triphosphate, competes for the active site of the viral DNA polymerase.[2][10]
-
Chain Termination: Upon incorporation into the growing viral DNA chain, the arabinose sugar's 2'-hydroxyl group can sterically hinder the formation of the next phosphodiester bond, leading to premature chain termination.[9]
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil.
Caption: A typical workflow for the discovery and evaluation of novel analogs.
Conclusion
The structural analogs of 1-β-D-arabinofuranosyl-5-iodouracil represent a rich field for the development of new antiviral and anticancer agents. Modifications at the 5-position of the uracil ring and the 2'-position of the arabinose sugar have been shown to significantly influence their biological activity and selectivity. The data and protocols presented in this guide offer a valuable resource for researchers in this area, facilitating the design and evaluation of novel, more effective therapeutic compounds. Future work should continue to explore novel substitutions and combinations of modifications to optimize the therapeutic index of this important class of nucleoside analogs.
References
- 1. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effect of E-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil on herpes simplex virus replication and DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Fluorinated arabinonucleosides of 5-(2-haloalkyl)uracil: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activity of novel anti-VZV 5-substituted uracil nucleosides with a cyclopropane sugar moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in vitro anti-hepatitis B virus activity of FIAU [1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl-5-iodo)uracil] is selective, reversible, and determined, at least in part, by the host cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological properties of 5-o-carboranyl-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of DNA primase and polymerase alpha by arabinofuranosylnucleoside triphosphates and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PET Imaging of HSV-1 tk Gene Expression Using 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU), a pyrimidine nucleoside analog, as a radiotracer for Positron Emission Tomography (PET) imaging of Herpes Simplex Virus type 1 thymidine kinase (HSV-1 tk) gene expression. The HSV-1 tk gene is a widely used reporter gene in gene therapy and cell tracking studies. Its product, the HSV-1 tk enzyme, can phosphorylate FIAU, leading to its intracellular trapping. This specific accumulation allows for non-invasive visualization and quantification of HSV-1 tk gene expression in vivo. Radiolabeled FIAU has been successfully used to image HSV-1 tk expression in various experimental models and has shown potential for clinical translation.[1][2][3][4]
The wild-type HSV-1 tk enzyme demonstrates a preferential affinity for pyrimidine-based compounds like FIAU.[2] This characteristic makes FIAU a highly sensitive and specific probe for imaging cells expressing the HSV-1 tk gene.[5][6] This document outlines the mechanism of action, detailed experimental protocols for in vitro and in vivo applications, and summarizes key quantitative data from published studies.
Mechanism of Action
The utility of FIAU in PET imaging of HSV-1 tk expression is based on a "molecular trapping" mechanism. Once administered, FIAU, being a nucleoside analog, is transported into cells. In cells expressing the HSV-1 tk gene, the viral enzyme recognizes FIAU as a substrate and phosphorylates it to FIAU-monophosphate. Cellular kinases can further phosphorylate it to di- and tri-phosphate forms. These phosphorylated derivatives are highly charged and cannot readily diffuse back across the cell membrane, leading to their accumulation within the HSV-1 tk-expressing cells. This intracellular trapping of the radiolabeled probe is directly proportional to the level of HSV-1 tk enzyme activity and, consequently, the level of gene expression. Mammalian thymidine kinases do not efficiently phosphorylate FIAU, which results in low background signal in non-target tissues.
Experimental Protocols
In Vitro Cell Uptake Assay
This protocol is designed to quantify the uptake of radiolabeled FIAU in cell cultures expressing the HSV-1 tk gene compared to control (wild-type) cells.
Materials:
-
HSV-1 tk expressing cells (e.g., RG2TK+) and wild-type control cells (e.g., RG2).[5][7]
-
Cell culture medium and supplements.
-
Radiolabeled FIAU (e.g., ¹⁴C-FIAU, ¹²⁵I-FIAU).
-
Scintillation counter or gamma counter.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cell counting apparatus.
Procedure:
-
Cell Seeding: Seed both HSV-1 tk expressing and wild-type cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[3]
-
Incubation with Radiotracer:
-
Prepare a working solution of radiolabeled FIAU in cell culture medium. A typical concentration for ¹⁴C-FIAU is 0.37 kBq/mL.[5]
-
Remove the existing medium from the wells and wash the cells once with PBS.
-
Add the medium containing radiolabeled FIAU to each well.
-
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 30, 60, 120, 180 minutes) at 37°C.[5]
-
Cell Lysis and Counting:
-
At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the cell lysate and measure the radioactivity using a scintillation counter or gamma counter.
-
Determine the protein concentration in the lysate to normalize the radioactivity counts.
-
-
Data Analysis:
-
Express the uptake as a percentage of the added dose per milligram of protein or as an accumulation ratio (cpm/g cells divided by cpm/g of medium).[8]
-
Compare the uptake between the HSV-1 tk expressing cells and the wild-type cells.
-
Animal Biodistribution Studies
This protocol describes the ex vivo analysis of radiolabeled FIAU distribution in various tissues of an animal model bearing tumors with and without HSV-1 tk expression.
Materials:
-
Animal model (e.g., nude mice) with subcutaneously implanted HSV-1 tk expressing and wild-type tumors on opposite flanks.
-
Radiolabeled FIAU (e.g., ¹²⁵I-FIAU, ¹³¹I-FIAU, ¹⁸F-FIAU).[1][3]
-
Anesthetic for animals.
-
Syringes for injection.
-
Dissection tools.
-
Gamma counter.
-
Scales for weighing tissues.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animals.
-
Radiotracer Injection: Inject a known amount of radiolabeled FIAU (e.g., 3.51-5.99 MBq for ¹⁸F-FIAU) via the tail vein.[3]
-
Time Points for Euthanasia: Euthanize groups of animals at different time points post-injection (e.g., 0.5, 1, 2, 4, and 24 hours).[9][10]
-
Tissue Collection:
-
Collect blood samples.
-
Dissect and collect relevant organs and tissues (e.g., tumors, muscle, liver, kidney, spleen, heart, lung, brain, and intestine).
-
-
Sample Processing and Counting:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Determine the ratios of radioactivity in the HSV-1 tk positive tumor to background tissues (e.g., muscle and blood).
-
In Vivo PET Imaging
This protocol details the procedure for non-invasive imaging of HSV-1 tk gene expression in a living animal model using PET.
Materials:
-
Animal model with HSV-1 tk expressing tumors.
-
PET scanner (e.g., microPET).
-
Anesthetic for animals and monitoring equipment.
-
Radiolabeled FIAU for PET (e.g., ¹²⁴I-FIAU, ¹⁸F-FIAU).
-
Syringes for injection.
-
Image analysis software.
Procedure:
-
Animal Preparation: Anesthetize the animal and position it in the PET scanner. Maintain the animal's body temperature.[3]
-
Radiotracer Injection: Administer a bolus injection of the PET radiotracer (e.g., 0.1 mCi of ¹⁸F-FEAU, a derivative of FIAU) via the tail vein.[11]
-
Image Acquisition:
-
Image Reconstruction and Analysis:
-
Reconstruct the acquired data into images.
-
Draw regions of interest (ROIs) over the tumors and other relevant organs on the PET images.[3]
-
Generate time-activity curves from dynamic scans.
-
Calculate the standardized uptake value (SUV) for quantitative analysis of tracer accumulation in the tissues.
-
Compare the tracer uptake in HSV-1 tk positive tumors versus control tumors and background tissues.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies using FIAU for imaging HSV-1 tk gene expression.
Table 1: In Vitro Uptake of Radiolabeled Probes in HSV-1 tk Expressing Cells
| Cell Line | Radiotracer | Uptake Metric | Value | Reference |
| RG2TK+ | ¹⁴C-FIAU | Net Accumulation Rate (mL/min/g cells) | 0.317 ± 0.066 | [7] |
| RG2TK+ | ¹⁸F-FHBG | Net Accumulation Rate (mL/min/g cells) | 0.022 ± 0.001 | [7] |
| RG2TK+ | ¹⁸F-FHPG | Net Accumulation Rate (mL/min/g cells) | 0.0077 ± 0.0003 | [7] |
| NG4TL4-STK | ¹³¹I-FIAU | Accumulation Ratio (8h) | ~18 | [8] |
| NG4TL4 | ¹³¹I-FIAU | Accumulation Ratio (8h) | ~2 | [8] |
Table 2: In Vivo Biodistribution of Radiolabeled FIAU in Tumor-Bearing Mice (%ID/g)
| Radiotracer | Time (h) | HSV-1 tk+ Tumor | Control Tumor | Muscle | Blood | Liver | Reference |
| ¹³¹I-FIAU | 1 | 2.0 | 0.5 | 0.4 | 1.0 | 0.8 | [10] |
| ¹³¹I-FIAU | 4 | 3.5 | 0.5 | 0.3 | 1.0 | 0.6 | [10] |
| ¹³¹I-FIAU | 8 | 8.2 | 0.7 | 0.2 | 1.0 | 0.5 | [10] |
| ¹³¹I-FIAU | 24 | 386.8 | 5.4 | 0.1 | 0.1 | 0.3 | [10] |
| ¹⁸F-FIAU (SUV) | 1 | 2.07 ± 0.40 | 0.19 ± 0.07 | - | - | - | [3][13] |
| ¹⁸F-FIAU (SUV) | 2.5 | 6.15 ± 1.58 | 0.47 ± 0.06 | - | - | - | [3][13] |
Table 3: Tumor-to-Background Ratios from Biodistribution Studies
| Radiotracer | Time (h) | Tumor/Blood Ratio (HSV-1 tk+) | Tumor/Muscle Ratio (HSV-1 tk+) | Tumor/Blood Ratio (Control) | Tumor/Muscle Ratio (Control) | Reference |
| ¹²⁵I-FIAU | 0.5 | 3.8 | 7.2 | 0.6 | 1.2 | [9] |
| ¹²⁵I-FIAU | 4 | 32 | 88 | - | - | [9] |
| ¹³¹I-FIAU | 1 | 2.0 | - | 0.5 | - | [10] |
| ¹³¹I-FIAU | 4 | 3.5 | - | 0.5 | - | [10] |
| ¹³¹I-FIAU | 8 | 8.2 | - | 0.7 | - | [10] |
| ¹³¹I-FIAU | 24 | 386.8 | - | 5.4 | - | [10] |
Conclusion
Radiolabeled FIAU is a highly effective probe for the non-invasive imaging of HSV-1 tk gene expression using PET. Its high specificity and the resulting high target-to-background ratios enable sensitive detection of cells expressing the reporter gene. The protocols and data presented here provide a solid foundation for researchers and drug development professionals to implement this powerful imaging technique in their studies, from basic in vitro characterization to in vivo monitoring of gene therapy and cell tracking applications.
References
- 1. researchgate.net [researchgate.net]
- 2. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inis.iaea.org [inis.iaea.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. In vivo imaging of herpes simplex virus type 1 thymidine kinase gene expression: early kinetics of radiolabelled FIAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Molecular PET imaging of HSV1-tk reporter gene expression using [18F]FEAU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Herpes simplex virus thymidine kinase imaging in mice with (1-(2'-deoxy-2'-[18F]fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2'-deoxy-2'-[18F]fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Gene Therapy Using Radiolabeled FIAU
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of gene therapy has opened new frontiers in the treatment of a myriad of genetic and acquired diseases. A critical component of successful gene therapy is the ability to monitor the location, magnitude, and duration of transgene expression in vivo. This ensures therapeutic efficacy and allows for the assessment of safety. Radiolabeled 2'-deoxy-2'-fluoro-5-iodo-1-β-D-arabinofuranosyluracil (FIAU) has emerged as a powerful molecular probe for non-invasive imaging of reporter gene expression, particularly the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene, using Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
When the HSV1-tk reporter gene is delivered to target cells, it expresses the HSV1-TK enzyme. Radiolabeled FIAU, administered systemically, is preferentially taken up by these cells and phosphorylated by the viral thymidine kinase. This phosphorylation traps the radiolabeled FIAU-monophosphate within the cell, leading to a localized accumulation of radioactivity that can be detected and quantified by PET or SPECT imaging. This technology provides a robust and quantitative method to visualize and monitor the success of gene delivery and expression in living subjects.
Mechanism of Action
The principle behind using radiolabeled FIAU for imaging gene therapy lies in the specific enzymatic activity of the HSV1-TK protein. Mammalian cells have their own thymidine kinases, but HSV1-TK has a much broader substrate specificity and a significantly higher affinity for nucleoside analogs like FIAU.
Caption: Mechanism of radiolabeled FIAU trapping in HSV1-tk expressing cells.
Applications in Gene Therapy
The ability to non-invasively monitor gene expression with radiolabeled FIAU has several critical applications in the development and clinical implementation of gene therapies:
-
Confirmation of Gene Delivery and Expression: Imaging can verify that the gene vector has reached the target tissue and is actively being expressed.
-
Longitudinal Monitoring of Gene Expression: The persistence of gene expression can be tracked over time, providing insights into the durability of the therapeutic effect.
-
Optimization of Gene Delivery Vectors and Dosing: Different viral or non-viral vectors and various dosing regimens can be compared to identify the most efficient approach for gene delivery.
-
Assessment of Therapeutic Efficacy: In suicide gene therapy approaches, where HSV1-tk is used to convert a prodrug (like ganciclovir) into a toxic substance, FIAU imaging can confirm the presence of the "suicide" enzyme in the tumor before administering the prodrug. The subsequent decrease in the FIAU signal can then be used to monitor the therapeutic response and tumor cell death.[1]
-
Biodistribution and Off-Target Expression: Imaging can reveal the whole-body distribution of gene expression, identifying any potential off-target effects in non-target tissues, which is crucial for safety assessment.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies using radiolabeled FIAU for imaging HSV1-tk gene expression.
Table 1: In Vitro Cellular Uptake of Radiolabeled Nucleosides
| Cell Line | Radiotracer | Net Accumulation Rate (mL/min/g cells) | Reference |
| RG2TK+ (glioma) | [¹⁴C]FIAU | 0.317 ± 0.066 | [2] |
| RG2TK+ (glioma) | [¹⁸F]FHBG | 0.022 ± 0.001 | [2] |
| RG2TK+ (glioma) | [¹⁸F]FHPG | 0.0077 ± 0.0003 | [2] |
Table 2: In Vivo Biodistribution of Radiolabeled FIAU in Tumor-Bearing Mice
| Radiotracer | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Muscle (%ID/g) | Liver (%ID/g) | Tumor/Blood Ratio | Tumor/Muscle Ratio | Reference |
| [¹³¹I]FIAU | NG4TL4-STK (sarcoma) | 1 h | - | - | - | - | 2 | - | [3] |
| [¹³¹I]FIAU | NG4TL4-STK (sarcoma) | 4 h | - | - | - | - | 3.5 | - | [3] |
| [¹³¹I]FIAU | NG4TL4-STK (sarcoma) | 8 h | - | - | - | - | 8.2 | - | [3] |
| [¹³¹I]FIAU | NG4TL4-STK (sarcoma) | 24 h | 9.67 ± 3.89 | - | - | - | 386.8 | - | [3] |
| [¹²³I]D-FIAU | RG2TK+ (glioma) | 2 h | - | - | - | - | - | 6.2 (RG2TK+/RG2TK-) | [4] |
| [¹²³I]D-FIAU | RG2TK+ (glioma) | 4 h | - | - | - | - | - | 22.7 (RG2TK+/RG2TK-) | [4] |
| [¹²³I]D-FIAU | RG2TK+ (glioma) | 24 h | - | - | - | - | - | 58.8 (RG2TK+/RG2TK-) | [4] |
| [¹²⁴I]FIAU | RG2TK+ (glioma) | 2 h | 1.22 ± 0.21 | - | - | - | - | - | [2] |
| [¹²⁴I]FIAU | RG2TK+ (glioma) | 24 h | 1.53 ± 0.40 | - | - | - | - | - | [2] |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocols
Protocol 1: Radiolabeling of FIAU with Iodine-124 (for PET) or Iodine-123/131 (for SPECT)
This protocol is a generalized procedure based on common radioiodination methods. Specific details may vary based on the precursor and automated synthesis module used.
Materials:
-
5-trimethylstannyl-2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyluracil (stannylated precursor)
-
[¹²⁴I]NaI, [¹²³I]NaI, or [¹³¹I]NaI in 0.05 M NaOH
-
Chloramine-T or Iodogen®
-
Sodium metabisulfite
-
Phosphate buffered saline (PBS), pH 7.4
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
0.9% Sodium Chloride for injection
-
Sterile filters (0.22 µm)
Procedure:
-
Pre-treatment of Reagents: Prepare fresh solutions of Chloramine-T (1 mg/mL in water) and sodium metabisulfite (2 mg/mL in water).
-
Reaction Setup: In a shielded hot cell, add the stannylated FIAU precursor (typically 0.1-0.5 mg) dissolved in a small volume of ethanol to a reaction vial.
-
Radioiodination:
-
Add the desired radioiodine solution to the reaction vial.
-
Add the oxidizing agent (e.g., 50 µL of Chloramine-T solution or use an Iodogen®-coated vial).
-
Allow the reaction to proceed at room temperature for 5-10 minutes with gentle agitation.
-
-
Quenching: Quench the reaction by adding an excess of sodium metabisulfite solution (e.g., 100 µL).
-
Purification:
-
Condition a C18 Sep-Pak cartridge by washing with ethanol (10 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with sterile water (10 mL) to remove unreacted iodine and other polar impurities.
-
Elute the radiolabeled FIAU from the cartridge with 1-2 mL of absolute ethanol.
-
-
Formulation:
-
Evaporate the ethanol under a stream of sterile nitrogen.
-
Reconstitute the purified radiolabeled FIAU in sterile 0.9% sodium chloride for injection.
-
Perform quality control checks for radiochemical purity (typically by radio-HPLC), pH, and sterility.
-
Protocol 2: In Vivo PET Imaging of HSV1-tk Gene Expression in a Mouse Tumor Model
This protocol provides a general framework for PET imaging in mice. Specific scanner parameters and animal handling procedures should be adapted to the institution's guidelines and equipment.
Caption: Experimental workflow for in vivo PET imaging with radiolabeled FIAU.
Procedure:
-
Animal Preparation:
-
House mice in accordance with institutional guidelines.
-
For tumor models, inoculate HSV1-tk expressing and control (non-expressing) cells subcutaneously or orthotopically. Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter).
-
Fast the animals for 4-6 hours prior to imaging to reduce background signal, though this is more critical for [¹⁸F]FDG than for FIAU.
-
-
Radiotracer Administration:
-
Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance) in oxygen.
-
Place a tail vein catheter for accurate intravenous injection, or perform a bolus injection via the tail vein.
-
Administer a dose of 5-10 MBq (135-270 µCi) of radiolabeled FIAU in a volume of 100-200 µL.
-
-
Uptake Period:
-
Allow the radiotracer to distribute and accumulate in the target tissues. The optimal uptake time for FIAU can range from 1 to 24 hours, with later time points often providing better tumor-to-background contrast.[5]
-
During the uptake period, keep the animal warm (e.g., on a heating pad) to maintain normal physiology.
-
-
PET/CT Imaging:
-
Position the anesthetized animal on the scanner bed.
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan over the region of interest (e.g., the tumor) for 10-20 minutes. For dynamic studies, continuous scanning can be initiated immediately after injection.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other relevant organs (e.g., muscle, liver, brain) on the CT images and project them to the PET data.
-
Calculate the tracer concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).
-
Protocol 3: Ex Vivo Biodistribution Study
Biodistribution studies provide a more precise quantification of radiotracer accumulation in various tissues and are often performed to validate in vivo imaging data.
Procedure:
-
Animal and Radiotracer Preparation: Follow steps 1 and 2 of the PET imaging protocol. A separate cohort of animals is typically used for biodistribution studies.
-
Uptake Period: At predetermined time points after injection (e.g., 1, 4, 24 hours), euthanize a group of animals (typically 3-5 per time point) by an approved method.
-
Tissue Dissection:
-
Immediately following euthanasia, collect blood via cardiac puncture.
-
Dissect the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, brain).
-
-
Sample Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in standards of the injected dose using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate tissue-to-blood or tissue-to-muscle ratios to assess target-specific uptake.
-
Conclusion
In vivo imaging of gene therapy using radiolabeled FIAU provides an invaluable tool for researchers, scientists, and drug development professionals. It offers a non-invasive, quantitative, and longitudinal method to assess the fundamental aspects of gene therapy, from initial delivery and expression to therapeutic response and safety. The detailed protocols and data presented here serve as a comprehensive guide for the implementation of this powerful imaging modality in the advancement of novel gene-based therapeutics.
References
- 1. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOP/Guidlines for Animal PET/CT Imaging Studies - Biomedical Research Imaging Center [med.unc.edu]
- 5. jitc.bmj.com [jitc.bmj.com]
Standard Operating Procedure for In Vitro Antiviral Assay with 1-Beta-D-arabinofuranosyl-5-iodouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Beta-D-arabinofuranosyl-5-iodouracil (Ara-IU) is a nucleoside analog with known antiviral properties, particularly against DNA viruses. As a synthetic analog of deoxyuridine, its mechanism of action is centered on the disruption of viral DNA replication. This document provides a detailed standard operating procedure (SOP) for evaluating the in vitro antiviral efficacy of Ara-IU. The protocols herein describe methods for determining the compound's cytotoxicity, its ability to inhibit viral replication, and for quantifying the reduction in viral load. These procedures are essential for the preclinical assessment of Ara-IU as a potential antiviral therapeutic agent.
Mechanism of Action
This compound, a nucleoside analog, exerts its antiviral effect by inhibiting viral DNA synthesis.[1] The process begins with the phosphorylation of Ara-IU into its monophosphate form, a reaction that can be catalyzed by either host cellular kinases or virus-encoded thymidine kinase (TK), particularly in cells infected with viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] Subsequently, cellular kinases further phosphorylate the monophosphate derivative to its active triphosphate form, Ara-IUTP. This activated analog then competes with the natural substrate, deoxyuridine triphosphate (dUTP), for incorporation into the elongating viral DNA strand by viral DNA polymerase.[2] The incorporation of Ara-IUTP into the viral genome leads to the termination of the DNA chain, thereby halting viral replication.[2]
Caption: Mechanism of Action of this compound.
Data Presentation
The antiviral activity and cytotoxicity of this compound are summarized in the table below. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.
| Virus | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Human Embryonic Lung Fibroblasts | Data not available | >1000 | Data not available | [3] |
| Varicella-Zoster Virus (VZV) | Human Embryo Fibroblast | ~1.0 | Data not available | Data not available | [4] |
| Simian Varicella Virus | African Green Monkey | <0.2 | Data not available | Data not available | [5] |
Experimental Protocols
A general workflow for the in vitro evaluation of an antiviral compound involves initial cytotoxicity screening, followed by the assessment of antiviral efficacy using methods such as plaque reduction or qPCR assays.
Caption: General Experimental Workflow for In Vitro Antiviral Assay.
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
This compound (Ara-IU)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow cell attachment.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of Ara-IU in complete culture medium. The concentration range should be broad enough to determine the CC50 (e.g., from 1000 µg/mL down to 0.1 µg/mL).
-
Cell Treatment: Remove the medium from the cells and add 100 µL of the prepared Ara-IU dilutions to the respective wells. Include wells with medium only (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated cell control. Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay measures the ability of Ara-IU to inhibit the formation of viral plaques.
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (Ara-IU)
-
Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
PBS
Procedure:
-
Cell Preparation: Seed host cells in multi-well plates and grow until they form a confluent monolayer.
-
Compound and Virus Preparation: Prepare serial dilutions of Ara-IU in serum-free medium. Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the growth medium from the cell monolayers. Inoculate the cells with the diluted virus (e.g., 200 µL/well for a 12-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After adsorption, remove the virus inoculum and wash the cells once with PBS. Add the prepared dilutions of Ara-IU to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: Add the overlay medium to each well to restrict the spread of the virus.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for 30 minutes. Stain the cells with crystal violet solution for 15-30 minutes. Gently wash the wells with water and allow them to dry.
-
Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Protocol 3: Quantitative PCR (qPCR) Based Assay
This assay quantifies the reduction in viral genomic material in the presence of Ara-IU.
Materials:
-
Confluent monolayer of host cells in 24-well or 48-well plates
-
Virus stock
-
Complete cell culture medium
-
This compound (Ara-IU)
-
Viral DNA/RNA extraction kit
-
qPCR master mix
-
Virus-specific primers and probe
-
qPCR instrument
Procedure:
-
Cell Seeding and Infection: Seed host cells in multi-well plates and grow to confluence. Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing serial dilutions of Ara-IU. Include a virus control (no compound).
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Nucleic Acid Extraction: At the end of the incubation period, harvest the cell supernatant or cell lysate. Extract viral DNA or RNA using a commercial kit according to the manufacturer's instructions.
-
qPCR: Perform qPCR using the extracted nucleic acid, virus-specific primers and probe, and a suitable master mix. Use a standard curve of known viral DNA/RNA concentrations to quantify the viral load.
-
Data Analysis: Determine the viral load in each sample. Calculate the percentage of viral load reduction for each Ara-IU concentration compared to the virus control. Determine the EC50 value by plotting the percentage of reduction against the compound concentration.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the antiviral activity of this compound. Adherence to these standardized procedures will ensure the generation of reliable and reproducible data, which is critical for the continued development of this and other antiviral candidates. It is important to note the current lack of extensive publicly available quantitative data for Ara-IU, underscoring the necessity of performing these assays to fully characterize its antiviral profile.
References
- 1. Mechanism of selective inhibition of varicella zoster virus replication by 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mode of action of 9-beta-D-arabinofuranosyladenine on the synthesis of DNA, RNA, and protein in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral activity of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil against thymidine kinase negative strains of varicella-zoster virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil against simian varicella virus infections in African green monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Beta-D-arabinofuranosyl-5-iodouracil as a Substrate for Herpes Simplex Virus Thymidine Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Beta-D-arabinofuranosyl-5-iodouracil, also known as FIAU (Fialuridine) in many contexts, is a synthetic nucleoside analog with demonstrated activity as a substrate for the Herpes Simplex Virus thymidine kinase (HSV-TK). This property forms the basis of its application in both antiviral therapy and as a reporter probe for noninvasive imaging of HSV-TK gene expression in vivo.[1][2] Unlike mammalian thymidine kinases, HSV-TK exhibits broad substrate specificity, enabling it to phosphorylate a variety of nucleoside analogs, including this compound.[3][4] This selective phosphorylation in HSV-infected cells or cells engineered to express HSV-TK is the critical first step in its mechanism of action.
Once monophosphorylated by HSV-TK, cellular kinases further convert the analog into its di- and triphosphate forms. The triphosphate metabolite can then act as an inhibitor of viral DNA polymerase and/or be incorporated into the growing viral DNA chain, leading to chain termination and the inhibition of viral replication. This targeted activation within virus-infected cells provides a therapeutic window and is the foundational principle behind its use in "suicide gene" therapy for cancer, where tumor cells expressing HSV-TK become susceptible to the cytotoxic effects of the administered prodrug.[3]
These application notes provide an overview of the utility of this compound as an HSV-TK substrate, along with detailed protocols for key experimental assays to evaluate its activity.
Data Presentation
While this compound is a well-established substrate for HSV-TK, specific kinetic parameters (Km and Vmax) were not explicitly available in the reviewed literature. For comparative purposes, the following table summarizes the kinetic data for other well-characterized HSV-TK substrates, Ganciclovir (GCV) and Acyclovir (ACV), which are also nucleoside analogs. This data provides a benchmark for the efficiency of phosphorylation by wild-type HSV-1 TK.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) |
| Thymidine | Wild-Type HSV-1 TK | 0.38 | - | - |
| Ganciclovir (GCV) | Wild-Type HSV-1 TK | 47.6 | - | - |
| Acyclovir (ACV) | Wild-Type HSV-1 TK | 417 | - | - |
| Ganciclovir (GCV) | Mutant SR39 HSV-1 TK | 3.33 | - | - |
| Acyclovir (ACV) | Mutant SR26 HSV-1 TK | 5.56 | - | - |
Data for Thymidine, GCV, and ACV with Wild-Type HSV-1 TK are from Black et al. (2001). Data for mutant HSV-1 TKs are also from the same source and highlight efforts to improve prodrug phosphorylation.
Mandatory Visualizations
Caption: Antiviral prodrug activation pathway via HSV-TK.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 2'-Fluoro-2'-deoxy-5'-[123/124/125/131I]iodo-1β-d-arabinofuranosyluracil - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
Application Notes and Protocols: FIAU in Monitoring Cancer Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of cancer gene therapy holds immense promise for targeted and personalized treatment. A key strategy involves the use of "suicide genes," which are introduced into cancer cells to make them susceptible to a specific prodrug. The Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene is a widely used suicide gene. When expressed in cancer cells, the HSV1-tk enzyme can phosphorylate nucleoside analogs, such as Ganciclovir (GCV), converting them into toxic compounds that lead to cell death.
Monitoring the location, magnitude, and duration of transgene expression is critical for evaluating the efficacy and safety of this therapeutic approach.[1] Non-invasive imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), provide a means to repeatedly and quantitatively assess gene expression in vivo.[2][3]
2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU) is a pyrimidine nucleoside analog that serves as an excellent reporter probe for imaging HSV1-tk gene expression.[4][5] Radiolabeled versions of FIAU (e.g., with 124I, 131I, or 123I) are preferentially taken up and phosphorylated by cells expressing the viral HSV1-tk enzyme.[6] This phosphorylation traps the radiolabeled FIAU metabolite within the cell, leading to signal accumulation that can be detected by PET or SPECT imaging. This allows for the direct visualization of cells that have been successfully transduced with the therapeutic gene.
These application notes provide an overview of the use of radiolabeled FIAU for monitoring HSV1-tk-based cancer gene therapy, including quantitative data and detailed experimental protocols.
Principle of FIAU-Based Imaging
The utility of FIAU as a reporter probe is based on its differential phosphorylation by viral and mammalian thymidine kinases. While FIAU is a poor substrate for mammalian thymidine kinases, it is efficiently phosphorylated by HSV1-tk.[6] This enzymatic trapping mechanism leads to a high concentration of the radiolabeled probe in HSV1-tk expressing tumor cells compared to surrounding healthy tissues, resulting in high-contrast images. The intensity of the signal from radiolabeled FIAU is directly proportional to the level of HSV1-tk gene expression in the tumor.[7][8]
Consequently, imaging with radiolabeled FIAU can be used to:
-
Confirm successful gene delivery and expression in target tumor tissues.
-
Non-invasively monitor the location and level of HSV1-tk expression over time.
-
Predict and evaluate the therapeutic response to prodrug therapy (e.g., GCV), as a decrease in FIAU signal corresponds to the elimination of HSV1-tk-expressing cells.[7][8][9]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of FIAU trapping and a typical experimental workflow for its use in cancer gene therapy research.
Caption: Mechanism of radiolabeled FIAU accumulation in an HSV1-tk expressing cell.
Caption: General experimental workflow for monitoring gene therapy with FIAU.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies, demonstrating the effectiveness of FIAU as an imaging agent for HSV1-tk gene expression.
Table 1: In Vivo Biodistribution of 131I-FIAU in Tumor-Bearing Mice
| Time Post-Injection | Tissue | Tumor/Blood Ratio (HSV1-tk +) | Tumor/Blood Ratio (HSV1-tk -) | % Injected Dose/gram (HSV1-tk + Tumor) | % Injected Dose/gram (HSV1-tk - Tumor) |
| 1 h | Tumor | 2.0 | 0.5 | - | - |
| 4 h | Tumor | 3.5 | 0.5 | - | - |
| 8 h | Tumor | 8.2 | 0.7 | - | - |
| 24 h | Tumor | 386.8 | 5.4 | 9.67 ± 3.89 | 0.48 ± 0.19 |
| Data synthesized from studies on FVB/N mice with subcutaneous NG4TL4-STK (tk+) and NG4TL4 (tk-) sarcoma tumors.[10][11] |
Table 2: Comparison of Reporter Probes for PET Imaging of HSV1-tk Expression
| Reporter Probe | Tumor Uptake at 2h (% dose/g in RG2TK+ tumors) | Key Characteristics |
| FIAU | 12.7 ± 2.4 | Substantially more efficient probe with greater sensitivity and contrast.[4][5] |
| FHBG | 0.4 ± 0.1 | Very high hepatobiliary and intestinal background activity.[4][5] |
| FHPG | 0.9 ± 0.2 | High hepatobiliary and intestinal background activity.[4][5] |
| Data from a comparative study in rats with intracranial RG2TK+ xenografts.[4][5] |
Table 3: Monitoring Therapeutic Response with 124I-FIAU PET
| Condition | Tumor Uptake of 124I-FIAU (%ID/g) |
| Before GCV Treatment | 34.8 ± 13.67 |
| After GCV Treatment (5 days) | 7.6 ± 2.59 |
| Study in nude mice with subcutaneous MCA-TK-Luc hepatoma tumors, demonstrating a significant decrease in FIAU uptake after GCV therapy, correlating with tumor reduction.[9] |
Experimental Protocols
Protocol 1: In Vitro Cellular Uptake of Radiolabeled FIAU
This protocol is adapted from methodologies used to assess FIAU uptake in HSV1-tk transduced and non-transduced murine sarcoma cell lines.[10][11]
Objective: To quantify the uptake of radiolabeled FIAU in HSV1-tk expressing cells compared to control cells.
Materials:
-
HSV1-tk expressing cell line (e.g., NG4TL4-STK)
-
Parental non-transduced cell line (e.g., NG4TL4)
-
Complete cell culture medium
-
Radiolabeled FIAU (e.g., 131I-FIAU or 125I-FIAU)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
24-well plates
-
Gamma counter
Procedure:
-
Cell Seeding: Plate both HSV1-tk positive and negative cells in 24-well plates at a density of 1 x 105 cells/well. Allow cells to attach and grow for 24 hours.
-
Radiotracer Incubation:
-
Prepare a working solution of radiolabeled FIAU in complete culture medium (e.g., 1 µCi/mL).
-
Remove the existing medium from the wells and wash the cells once with warm PBS.
-
Add 0.5 mL of the FIAU-containing medium to each well.
-
-
Time-Course Incubation: Incubate the plates at 37°C in a CO2 incubator. Collect samples at various time points (e.g., 1, 2, 4, 8 hours).
-
Cell Lysis and Counting:
-
At each time point, remove the radioactive medium from triplicate wells for each cell line.
-
Wash the cell monolayer three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells by adding 0.5 mL of 0.1 M NaOH to each well.
-
Transfer the lysate to counting tubes.
-
-
Quantification: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis:
-
Determine the total protein content in parallel wells for normalization or count the number of cells.
-
Express the data as a percentage of the added radioactivity per million cells or per milligram of protein.
-
Compare the uptake between HSV1-tk positive and negative cells at each time point. A significantly higher uptake in the positive cells confirms the functional expression of the HSV1-tk enzyme.[10][11]
-
Protocol 2: In Vivo Imaging and Biodistribution of Radiolabeled FIAU
This protocol outlines a general procedure for in vivo imaging and biodistribution studies in a tumor xenograft model, based on published research.[7][9][10][11]
Objective: To non-invasively image HSV1-tk gene expression in vivo and determine the biodistribution of radiolabeled FIAU.
Materials:
-
Immunocompromised mice (e.g., Nude or FVB/N)
-
HSV1-tk positive tumor cells (e.g., NG4TL4-STK, MCA-TK-Luc)
-
Parental (HSV1-tk negative) tumor cells for control animals
-
Radiolabeled FIAU for imaging (e.g., 124I-FIAU for PET, 123I-FIAU or 131I-FIAU for SPECT)
-
Anesthetic (e.g., isoflurane)
-
PET or SPECT/CT scanner
-
Ganciclovir (GCV) for therapy studies
Procedure:
-
Tumor Model Establishment:
-
Subcutaneously inject 1 x 105 to 1 x 106 HSV1-tk positive cells into the flank of each mouse.[7] For controls, inject tk-negative cells into a separate cohort of mice or on the contralateral flank.
-
Allow tumors to grow to a palpable size (e.g., 5-10 mm in diameter).
-
-
Radiotracer Administration:
-
Administer a known amount of radiolabeled FIAU (e.g., 100-200 µCi) to each mouse, typically via intravenous (tail vein) injection.
-
-
PET/SPECT Imaging:
-
Monitoring Therapeutic Response (Optional):
-
Perform a baseline FIAU scan as described above.
-
Begin treatment with GCV (e.g., 10-50 mg/kg/day, intraperitoneally) for a specified duration (e.g., 5-7 days).[7][9]
-
Perform follow-up FIAU scans during and after the treatment period to monitor the decrease in signal, which indicates therapeutic efficacy.[7][8]
-
-
Biodistribution Study (Ex Vivo):
-
At the final imaging time point, euthanize the mice.
-
Dissect tumors and major organs/tissues (blood, muscle, liver, kidneys, spleen, stomach, intestines, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Include a sample of the injected radiotracer as a standard.
-
-
Data Analysis:
-
Imaging: Reconstruct the images and draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer accumulation, often expressed as Standardized Uptake Value (SUV) or % injected dose per gram (%ID/g).
-
Biodistribution: Calculate the %ID/g for each tissue. This provides a detailed quantitative assessment of tracer distribution and tumor-to-background ratios.[10][11] Compare the uptake in HSV1-tk positive versus negative tumors.
-
References
- 1. The use of molecular imaging of gene expression by radiotracers in gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PET imaging for gene & cell therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approaches for imaging in gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual monitoring using 124I-FIAU and bioluminescence for HSV1-tk suicide gene therapy [inis.iaea.org]
- 10. researchgate.net [researchgate.net]
- 11. Non-invasive in vivo imaging with radiolabelled FIAU for monitoring cancer gene therapy using herpes simplex virus type 1 thymidine kinase and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell-Uptake Assay for Measuring HSV1-tk Reporter Gene Expression
Introduction
The Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) is a widely utilized reporter gene for non-invasive imaging and quantification of gene expression in living cells and animal models.[1][2][3] Unlike mammalian thymidine kinases, HSV1-TK can phosphorylate a broad range of nucleoside analogs.[4][5] This unique substrate specificity allows for the selective trapping of radiolabeled probes within cells expressing the HSV1-tk gene, enabling sensitive detection through methods like Positron Emission Tomography (PET).[3][6][7] The level of probe accumulation directly correlates with the expression level of the HSV1-tk reporter gene.[4][7]
This application note provides a detailed protocol for a cell-uptake assay to measure HSV1-tk reporter gene expression using a radiolabeled substrate. To enhance the accuracy and reliability of the assay, we incorporate a dual-luciferase reporter system. A co-transfected plasmid expressing a second reporter, such as Renilla luciferase, under a constitutive promoter serves as an internal control to normalize for variations in transfection efficiency and cell viability.[8][9] This dual-reporter approach ensures that the measured HSV1-tk activity is a true representation of the specific promoter activity being investigated.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| Cell Lines | ||
| Mammalian cell line of choice (e.g., HEK293, U87) | ATCC | e.g., CRL-1573 |
| Plasmids | ||
| pHSV1-tk (experimental reporter plasmid) | User-defined | - |
| pRL-TK (Renilla luciferase control plasmid) | Promega | E2241 |
| Cell Culture | ||
| Dulbecco's Modified Eagle's Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Transfection | ||
| Lipofectamine 3000 Transfection Reagent | Invitrogen | L3000015 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| HSV1-tk Cell-Uptake Assay | ||
| [³H]-Penciclovir ([³H]-PCV) | Moravek | MT-1436 |
| Scintillation Fluid | PerkinElmer | 6013329 |
| 0.1 N NaOH | Sigma-Aldrich | S2770 |
| Dual-Luciferase® Reporter Assay | ||
| Dual-Luciferase® Reporter Assay System | Promega | E1910 |
| Passive Lysis Buffer | Promega | E1941 |
| Equipment | ||
| 24-well tissue culture plates | Corning | 3524 |
| CO₂ Incubator | ||
| Luminometer | ||
| Liquid Scintillation Counter | ||
| Microcentrifuge |
Experimental Workflow
Caption: Experimental workflow for the HSV1-tk cell-uptake assay with luciferase normalization.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Transfection
-
Cell Seeding: The day before transfection, seed your mammalian cells of choice in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, a density of 5 x 10⁴ cells per well is a good starting point.
-
Transfection Complex Preparation: On the day of transfection, prepare the DNA-lipid complexes. For each well, dilute 400 ng of the experimental pHSV1-tk plasmid and 40 ng of the pRL-TK control plasmid in 25 µL of Opti-MEM. In a separate tube, dilute 1.5 µL of Lipofectamine 3000 in 25 µL of Opti-MEM.
-
Complex Formation: Combine the diluted DNA and Lipofectamine 3000 solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Cell Transfection: Add 50 µL of the DNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours to allow for gene expression.
Protocol 2: HSV1-tk Cell-Uptake Assay
-
Probe Preparation: Prepare a working solution of [³H]-Penciclovir in pre-warmed cell culture medium at a final concentration of 1 µCi/mL.
-
Incubation: Aspirate the medium from the transfected cells and add 250 µL of the [³H]-Penciclovir working solution to each well.
-
Uptake: Incubate the plate at 37°C in a CO₂ incubator for 1-2 hours.[7]
-
Washing: Aspirate the radioactive medium and wash the cells three times with 1 mL of ice-cold PBS per well to remove any unbound probe.
-
Cell Lysis: After the final wash, add 100 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
Lysate Collection: Transfer the cell lysate from each well to a separate microcentrifuge tube.
-
Quantification:
-
Transfer 50 µL of the cell lysate to a scintillation vial.
-
Add 5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter. The readings will be in counts per minute (CPM).
-
Protocol 3: Dual-Luciferase® Reporter Assay for Normalization
-
Reagent Preparation: Prepare the Luciferase Assay Reagent II (LAR II) and the Stop & Glo® Reagent according to the manufacturer's protocol (Promega, E1910).
-
Firefly Luciferase Measurement:
-
Transfer 20 µL of the remaining cell lysate from Protocol 2, step 6 to a luminometer tube or a well of a 96-well white plate.
-
Add 100 µL of LAR II to the lysate.
-
Immediately place the tube/plate in the luminometer and measure the firefly luciferase activity.
-
-
Renilla Luciferase Measurement:
-
To the same tube/well, add 100 µL of Stop & Glo® Reagent.
-
Immediately measure the Renilla luciferase activity in the luminometer.
-
Principle of HSV1-tk Reporter System
Caption: Mechanism of radiolabeled probe trapping by the HSV1-tk enzyme.
Data Analysis and Presentation
-
Background Subtraction: For both the scintillation counts (CPM) and the luciferase readings (RLU - Relative Light Units), subtract the average values obtained from non-transfected control cells.
-
Normalization: To normalize the HSV1-tk activity, divide the background-subtracted CPM for each sample by its corresponding background-subtracted Renilla luciferase RLU.
Normalized HSV1-tk Activity = (CPM_sample - CPM_background) / (RLU_Renilla_sample - RLU_Renilla_background)
-
Data Presentation: Summarize the quantitative data in a clearly structured table for easy comparison.
| Sample | Treatment | [³H]-PCV Uptake (CPM) | Renilla Luciferase (RLU) | Normalized HSV1-tk Activity (CPM/RLU) |
| 1 | Control (No DNA) | 550 | 1,200 | - |
| 2 | Promoter A + HSV1-tk | 25,600 | 85,000 | 0.29 |
| 3 | Promoter B + HSV1-tk | 150,800 | 82,500 | 1.81 |
| 4 | Promoter C + HSV1-tk | 12,300 | 88,000 | 0.13 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low [³H]-PCV uptake in positive controls | Low transfection efficiency | Optimize transfection protocol; check cell confluency. |
| Low HSV1-tk expression | Verify plasmid integrity; use a stronger promoter. | |
| Insufficient incubation time | Increase incubation time with the radiolabeled probe. | |
| High background in [³H]-PCV uptake | Incomplete washing | Increase the number and volume of PBS washes. |
| Non-specific binding | Use a lower concentration of the radiolabeled probe. | |
| High variability between replicates | Inconsistent cell seeding | Ensure uniform cell density in all wells. |
| Pipetting errors | Use calibrated pipettes and be consistent with technique. | |
| Uneven transfection | Mix DNA-lipid complexes gently and add to the center of the well. | |
| Low luciferase signal | Low transfection efficiency | Optimize transfection protocol. |
| Inefficient cell lysis | Ensure complete cell lysis by visual inspection. | |
| Reagent degradation | Use fresh or properly stored luciferase assay reagents. |
References
- 1. Measuring herpes simplex virus thymidine kinase reporter gene expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HSV1-TK/GFP/Fluc - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cyclic HSV1-TK reporter for real-time PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. promega.com [promega.com]
- 9. ルシフェラーゼレポーターアッセイのデュアル同時発光検出 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Preclinical Evaluation of 18F-FIAU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution and dosimetry of 18F-FIAU (1-(2'-deoxy-2'-[¹⁸F]fluoro-β-D-arabinofuranosyl)-5-iodo-uracil) in preclinical models. The protocols outlined below are intended to guide researchers in designing and executing imaging studies to evaluate 18F-FIAU as a positron emission tomography (PET) tracer for monitoring Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) reporter gene expression.
Introduction to 18F-FIAU
18F-FIAU is a radiolabeled nucleoside analog that serves as a substrate for the Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk). The HSV1-tk gene is a widely used reporter gene in preclinical research for tracking the location, magnitude, and duration of gene expression in vivo. Once administered, 18F-FIAU is taken up by cells and is phosphorylated by the HSV1-tk enzyme. This phosphorylation traps the radiotracer within the cells expressing the reporter gene, allowing for non-invasive imaging with PET. This mechanism provides a high-contrast signal in tissues with HSV1-tk activity against a low background in tissues that do not express the viral enzyme.
Mechanism of 18F-FIAU Uptake and Trapping
The selective accumulation of 18F-FIAU in target cells is a multi-step process initiated by its transport across the cell membrane, followed by enzymatic trapping. This workflow is visualized in the diagram below.
Application Notes and Protocols for Noninvasive Imaging of HSV-TK Gene Transfer and Expression Using FIAU
Audience: Researchers, scientists, and drug development professionals.
Introduction
Herpes Simplex Virus thymidine kinase (HSV-TK) is a widely utilized reporter gene for noninvasive in vivo imaging of gene transfer and expression. In combination with a radiolabeled probe, such as 2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil (FIAU), it provides a powerful tool for monitoring the location, magnitude, and duration of therapeutic gene expression in preclinical and clinical studies.[1] This "suicide gene" therapy approach also renders transduced cells sensitive to antiviral drugs like ganciclovir (GCV).[2] The HSV-TK enzyme phosphorylates FIAU, trapping the radiolabeled molecule within the cells that express the gene.[3] This accumulation of radioactivity allows for quantitative imaging using techniques like Positron Emission Tomography (PET) with ¹²⁴I-FIAU or Single-Photon Emission Computed Tomography (SPECT) with ¹³¹I-FIAU.[4]
These application notes provide an overview of the principles, experimental protocols, and data interpretation for the noninvasive imaging of HSV-TK gene expression using FIAU.
Principle of the Method
The HSV-TK/FIAU imaging system is based on the differential substrate specificity of viral and mammalian thymidine kinases.
-
Gene Transfer : The HSV-TK gene is delivered to target cells (e.g., tumor cells) using a vector, such as a retrovirus or adenovirus.
-
Probe Administration : A radiolabeled analog of thymidine, FIAU (e.g., ¹²⁴I-FIAU for PET), is administered systemically.
-
Selective Phosphorylation : In cells successfully transduced with the HSV-TK gene, the expressed viral thymidine kinase phosphorylates FIAU into FIAU-monophosphate.
-
Cellular Trapping : The phosphorylated, and now charged, FIAU-monophosphate is unable to cross the cell membrane and is trapped within the cell. Mammalian thymidine kinases phosphorylate FIAU much less efficiently.
-
Imaging : The accumulation of the radiolabeled probe in HSV-TK expressing cells is detected and quantified using noninvasive imaging techniques like PET or SPECT. The resulting signal intensity directly correlates with the level of HSV-TK gene expression.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the underlying biological pathway and a typical experimental workflow for HSV-TK/FIAU imaging.
Caption: HSV-TK phosphorylates FIAU, leading to its trapping and DNA incorporation, ultimately inducing apoptosis.
Caption: A typical experimental workflow for HSV-TK/FIAU imaging from in vitro validation to in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing FIAU for imaging HSV-TK expression.
Table 1: In Vitro FIAU Accumulation in HSV-TK Expressing vs. Wild-Type Cells
| Cell Line | % of ¹²³I-FIAU Accumulation (per 10⁶ cells) | Incubation Time | Reference |
| NG4TL4-STK (HSV-TK+) | 5.44 ± 0.18% | 4 hours | [2] |
| NG4TL4 (Wild-Type) | 0.42 ± 0.03% | 4 hours | [2] |
Table 2: Comparison of Radiolabeled Probes for Imaging HSV1-tk Expression In Vivo
| Probe | Tumor Uptake (%dose/g) in RG2TK+ Xenografts | Tumor Uptake (%dose/g) in Wild-Type RG2 Xenografts | Imaging Time Point | Reference |
| ¹²⁴I-FIAU | 1.53 ± 0.40 | 0.023 ± 0.008 | 24 hours | [5] |
| ¹⁸F-FHBG | Not explicitly stated for 24h, lower than FIAU at 2h | Not explicitly stated for 24h | 2 hours | [5] |
| ¹⁸F-FHPG | Not explicitly stated for 24h, lower than FIAU at 2h | Not explicitly stated for 24h | 2 hours | [5] |
| ¹⁸F-FEAU | 3.3 ± 1.0 (%dose/cm³) | 0.28 ± 0.07 (%dose/cm³) | 2 hours | [6] |
| ¹⁸F-FFEAU | 2.3 ± 0.2 (%dose/cm³) | 0.19 ± 0.01 (%dose/cm³) | 2 hours | [6] |
Table 3: Biodistribution of ¹³¹I-FIAU in Tumor-Bearing Mice (24h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) | Reference |
| HSV1-tk(+) Tumors | 9.67 ± 3.89 | [7] |
| HSV1-tk(-) Tumors | 0.48 ± 0.19 | [7] |
Experimental Protocols
Protocol 1: In Vitro FIAU Accumulation Assay
This protocol is to determine the level of HSV-TK expression in transduced cells by measuring the accumulation of radiolabeled FIAU.
Materials:
-
HSV-TK expressing cells and wild-type control cells
-
Cell culture medium
-
Radiolabeled FIAU (e.g., ¹²⁵I-FIAU or ³H-FIAU)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Scintillation vials and scintillation fluid
-
Gamma counter or liquid scintillation counter
Procedure:
-
Cell Plating: Plate a known number of HSV-TK expressing and wild-type cells (e.g., 1 x 10⁵ cells/well) in multi-well plates and allow them to adhere overnight.
-
Radiotracer Incubation: Remove the culture medium and add fresh medium containing a known concentration of radiolabeled FIAU (e.g., 0.1 µCi/mL).
-
Incubation: Incubate the cells for various time points (e.g., 1, 2, 4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to remove extracellular radiotracer.
-
Cell Lysis/Collection: Lyse the cells with a suitable lysis buffer or detach them with trypsin-EDTA.
-
Quantification: Transfer the cell lysate or cell suspension to scintillation vials. Measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis: Calculate the percentage of FIAU accumulation per million cells and compare the uptake between HSV-TK expressing and wild-type cells.
Protocol 2: In Vivo PET/SPECT Imaging with Radiolabeled FIAU
This protocol describes the noninvasive imaging of HSV-TK gene expression in a tumor xenograft model.
Materials:
-
Animal model with HSV-TK expressing and wild-type tumors (e.g., nude mice with subcutaneous xenografts).
-
Radiolabeled FIAU for in vivo imaging (e.g., ¹²⁴I-FIAU for PET, ¹³¹I-FIAU for SPECT).
-
Anesthesia (e.g., isoflurane).
-
PET or SPECT scanner.
-
Saline for injection.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing animal.
-
Radiotracer Administration: Administer a known dose of radiolabeled FIAU intravenously (e.g., via tail vein injection). Doses can range from 1.6-2.8 mCi for ¹³¹I-FIAU in rats[4] or around 0.24 mCi of ¹²⁴I-FIAU per animal.[5]
-
Imaging Time Points: Imaging can be performed at multiple time points post-injection, such as 2, 24, and 48 hours, to monitor tracer uptake and clearance.[4]
-
Image Acquisition: Position the animal in the PET or SPECT scanner and acquire images for a specified duration.
-
Image Reconstruction and Analysis: Reconstruct the acquired data to generate tomographic images. Draw regions of interest (ROIs) over the tumors and other tissues (e.g., muscle, liver) to quantify the radioactivity concentration.
-
Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as tumor-to-background ratios (e.g., tumor-to-muscle).
Protocol 3: Ex Vivo Biodistribution Studies
This protocol is for the quantitative determination of radiotracer distribution in various tissues after in vivo imaging.
Materials:
-
Animals from the in vivo imaging study.
-
Dissection tools.
-
Gamma counter.
-
Weighing scale.
Procedure:
-
Euthanasia: At the final imaging time point, euthanize the animal.
-
Tissue Dissection: Dissect tumors and various organs of interest (e.g., blood, liver, kidney, muscle, brain).
-
Weighing: Weigh each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Analysis: Calculate the %ID/g for each tissue by normalizing the radioactivity to the injected dose and the tissue weight. This allows for a detailed assessment of tracer distribution and specificity.
Conclusion
Noninvasive imaging with radiolabeled FIAU is a robust and sensitive method for monitoring HSV-TK gene expression in vivo.[5][8] It provides valuable information for the development and evaluation of gene therapies by allowing for the repeated and quantitative assessment of transgene expression over time. The protocols and data presented here serve as a guide for researchers and professionals in the field of drug development and molecular imaging.
References
- 1. pnas.org [pnas.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Noninvasive imaging of herpes virus thymidine kinase gene transfer and expression: a potential method for monitoring clinical gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Imaging of HSV-tk Reporter gene expression: comparison between [18F]FEAU, [18F]FFEAU, and other imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non-invasive in vivo imaging with radiolabelled FIAU for monitoring cancer gene therapy using herpes simplex virus type 1 thymidine kinase and ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for the Synthesis of 1-Beta-D-arabinofuranosyl-5-iodouracil in Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Beta-D-arabinofuranosyl-5-iodouracil (Ara-IU) is a synthetic pyrimidine nucleoside analog with demonstrated antiviral activity, particularly against Herpes Simplex Virus (HSV). Its structural similarity to natural nucleosides allows it to interfere with viral DNA synthesis, making it a compound of interest in the development of new antiviral therapies. This document provides detailed application notes and experimental protocols for the chemical synthesis, purification, and characterization of Ara-IU. Additionally, it includes a summary of its reported antiviral activity and a general overview of its mechanism of action.
Introduction
Nucleoside analogs represent a cornerstone of antiviral chemotherapy. These compounds mimic endogenous nucleosides and, after intracellular phosphorylation, can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication. This compound is a derivative of uracil containing an arabinose sugar moiety and an iodine atom at the 5-position of the pyrimidine ring. The presence of the arabinose sugar instead of ribose or deoxyribose, along with the bulky iodine substituent, confers its specific antiviral properties. This document outlines the necessary procedures for its laboratory-scale synthesis and provides essential data for its evaluation in antiviral research.
Data Presentation
Antiviral Activity of this compound and Related Compounds
The following table summarizes the in vitro antiviral activity of this compound and its analogs against Herpes Simplex Virus (HSV). The 50% inhibitory concentration (IC50) represents the drug concentration required to inhibit viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| This compound (IaraU) | HSV-1 | HELF | >100 | Not specified | Not applicable | [1] |
| (E)-5-(2-bromovinyl)-1-beta-D-arabinofuranosyluracil (BrVaraU) | HSV-1 | HELF | Potent inhibitor | Not specified | Not specified | [1] |
| 5-vinyl-1-beta-D-arabinofuranosyluracil (VaraU) | HSV-1 | HELF | Potent inhibitor | Not specified | Not specified | [1] |
| 5-Iodo-2'-deoxyuridine (IUdR) | HSV-1 | Human Embryonic Lung Fibroblasts | Not specified | Not specified | Not specified | [2] |
| Arabinosylthymine (Ara-T) | HSV-1 | Human Embryonic Lung Fibroblasts | More active than 5-ethyl- and 5-propyl-araU | >1000 | Not specified | [2] |
| 5-Ethyl-araU | HSV-1 | Human Embryonic Lung Fibroblasts | As active as IUdR | >1000 | Not specified | [2] |
Note: Data for this compound (IaraU) from the available search result indicates low activity at the tested concentrations in HELF cells against HSV-1.[1] Further studies with different viral strains and cell lines may be required to fully characterize its antiviral potential.
Experimental Protocols
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 1-Beta-D-arabinofuranosyluracil (ara-U), via a Vorbrüggen glycosylation. The second step is the regioselective iodination of ara-U at the 5-position of the uracil ring.
Protocol 1: Synthesis of 1-Beta-D-arabinofuranosyluracil (ara-U) via Vorbrüggen Glycosylation
This protocol describes the coupling of a silylated uracil with a protected arabinose derivative.
Materials:
-
Uracil
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate (catalyst)
-
1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose
-
Anhydrous acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or Tin(IV) chloride (SnCl4) (Lewis acid)
-
Sodium methoxide in methanol
-
Dowex 50W-X8 resin (H+ form)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Silylation of Uracil:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend uracil in an excess of hexamethyldisilazane (HMDS).
-
Add a catalytic amount of ammonium sulfate.
-
Reflux the mixture until the solution becomes clear, indicating the formation of 2,4-bis(trimethylsilyloxy)pyrimidine.
-
Remove the excess HMDS under reduced pressure to obtain the silylated uracil as an oil or solid.
-
-
Glycosylation Reaction:
-
Dissolve the silylated uracil and 1-O-acetyl-2,3,5-tri-O-benzoyl-D-arabinofuranose in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath.
-
Slowly add the Lewis acid (e.g., TMSOTf or SnCl4) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Deprotection:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude protected nucleoside.
-
Dissolve the crude product in anhydrous methanol.
-
Add a solution of sodium methoxide in methanol and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction with Dowex 50W-X8 (H+ form) resin, filter, and wash the resin with methanol.
-
Evaporate the combined filtrate to dryness.
-
-
Purification:
-
Purify the crude 1-Beta-D-arabinofuranosyluracil by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.
-
Protocol 2: 5-Iodination of 1-Beta-D-arabinofuranosyluracil
This protocol utilizes a mild and regioselective iodination method.
Materials:
-
1-Beta-D-arabinofuranosyluracil (ara-U)
-
Iodine (I2)
-
Sodium nitrite (NaNO2)
-
Acetonitrile
-
5% aqueous sodium thiosulfate (Na2S2O3) solution
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve 1-Beta-D-arabinofuranosyluracil in acetonitrile.
-
In a separate flask, prepare a solution of iodine and sodium nitrite in acetonitrile. Stir this solution at room temperature for about 30 minutes.
-
-
Iodination:
-
Slowly add the iodine/sodium nitrite solution to the solution of ara-U at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within a few hours.
-
-
Work-up:
-
Upon completion, add a 5% aqueous solution of sodium thiosulfate to quench the excess iodine. The brown color of the solution should disappear.
-
Remove the acetonitrile under reduced pressure.
-
The resulting aqueous solution may precipitate the product. If so, collect the solid by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the pure product.
-
-
Characterization:
-
Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Mandatory Visualizations
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
General Mechanism of Action for Nucleoside Analogs
Caption: General mechanism of action for pyrimidine nucleoside analogs.
Antiviral Drug Screening Workflow
Caption: A typical workflow for in vitro antiviral drug screening.
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the synthesis and preliminary evaluation of this compound for antiviral research. The detailed synthetic procedures, coupled with the summarized biological data and mechanistic insights, will aid researchers in the fields of medicinal chemistry and virology in their efforts to develop novel antiviral agents. Further investigation into the antiviral spectrum and in vivo efficacy of Ara-IU is warranted to fully elucidate its therapeutic potential.
References
- 1. Antiherpes activity of (E)-5-(2-bromovinyl)- and 5-vinyl-1-beta-D-arabinofuranosyluracil and some other 5-substituted uracil arabinosyl nucleosides in two different cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Antiherpesviral Activity of 5-Alkyl Derivatives of 1-β-d-Arabinofuranosyluracil - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) in in vivo studies. Our goal is to help you navigate the complexities of FIAU dosage optimization and mitigate potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action and toxicity of FIAU?
A1: FIAU is a nucleoside analogue that was initially developed as a potential antiviral agent, particularly for hepatitis B virus (HBV) infection.[1] Its therapeutic effect is based on its incorporation into viral DNA, leading to chain termination and inhibition of viral replication. However, the clinical development of FIAU was halted due to severe and unexpected toxicity in humans.[1][2]
The primary mechanism of FIAU toxicity is the inhibition of mitochondrial DNA polymerase gamma (pol-γ).[3] FIAU is phosphorylated intracellularly to its triphosphate form, which is then incorporated into mitochondrial DNA (mtDNA).[3] This incorporation leads to impaired mtDNA replication and subsequent mitochondrial dysfunction.[1][3] This manifests as a range of toxicities, including severe liver failure, lactic acidosis, pancreatitis, myopathy, and peripheral neuropathy.[2][4]
Q2: Why were the severe toxicities of FIAU not predicted by initial preclinical animal studies?
A2: The severe toxicities observed in human clinical trials, such as liver failure, were not consistently predicted by initial preclinical studies in various animal models like mice, rats, dogs, and monkeys.[1][5][6] This discrepancy is a critical point of consideration for researchers. Several factors may have contributed to this, including species-specific differences in mitochondrial polymerase sensitivity and drug metabolism. More recent studies using chimeric TK-NOG mice with humanized livers have been shown to better replicate the hepatotoxicity seen in humans.[5][6]
Q3: What are the typical dosage ranges for FIAU in different animal models?
A3: The dosage of FIAU used in in vivo studies varies significantly depending on the animal model, the route of administration, and the duration of the study. It is crucial to carefully select a starting dose based on existing literature and to include robust monitoring for signs of toxicity. Below is a summary of dosages used in various species.
Troubleshooting Guide
Problem: Unexpected animal mortality or severe signs of toxicity at a planned dosage.
-
Possible Cause: The chosen dosage may be too high for the specific animal model, strain, or experimental conditions. As noted, traditional animal models may not fully predict human toxicity, and significant inter-species variability exists.[3][5]
-
Troubleshooting Steps:
-
Immediate Action: Stop FIAU administration immediately and provide supportive care to the affected animals.
-
Dosage Reduction: For subsequent cohorts, consider a dose de-escalation strategy. Start with a much lower dose and titrate upwards, carefully monitoring for any adverse effects.
-
Review Literature: Re-examine published studies for the specific animal model you are using. Pay close attention to the reported toxicities and the doses at which they occurred.
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Monitor Key Parameters: Implement rigorous monitoring of clinical signs (weight loss, lethargy, changes in appetite), as well as biochemical markers of toxicity such as plasma lactate, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) levels.[5][7]
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Problem: Lack of therapeutic efficacy at a non-toxic dose.
-
Possible Cause: The dose may be too low to achieve the desired therapeutic concentration at the target site.
-
Troubleshooting Steps:
-
Dose Escalation: Cautiously increase the dose in subsequent experimental groups while closely monitoring for toxicity.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and tissue distribution of FIAU in your model. This can help in understanding if the drug is reaching the target organ at sufficient concentrations.
-
Alternative Administration Route: Consider a different route of administration (e.g., intravenous instead of oral) that might offer better bioavailability.
-
Combination Therapy: Explore the possibility of combining FIAU with other agents that may have a synergistic effect, potentially allowing for a lower, less toxic dose of FIAU.[8]
-
Data Presentation: Summary of In Vivo FIAU Dosages and Observed Effects
| Animal Model | Route of Administration | Dosage Range (mg/kg/day) | Duration | Observed Effects |
| Mice | Intraperitoneal | 500 - 1000 | 5 days | Decreased body weight gain at 500 mg/kg/day; 50% mortality at 1000 mg/kg/day.[9] |
| Mice | Oral | 10, 50, 250 | 90 days | No adverse effects at 10 or 50 mg/kg/day. At 250 mg/kg/day, 4/50 mice died, and renal and testicular toxicity were noted.[9] |
| Chimeric TK-NOG Mice (humanized liver) | Oral | 2.5, 25, 100, 400 | 4-17 days | Dose-dependent liver toxicity, lactic acidosis, and steatosis, replicating human toxicity.[5][6] |
| Rats | Oral | 1000 - 1500 | 7 days | No clinical signs of toxicity.[9] |
| Rats | Intravenous | 500 - 750 | 7 days | Deaths occurred at 600 and 750 mg/kg/day.[9] |
| Rats | Oral | 255, 510 | 70 days | FIAU incorporation into DNA of all tissues examined, with the highest concentrations in the liver.[10] |
| Dogs | Oral | 1, 2, 3 | 90 days | Dose-dependent incorporation of FIAU into DNA.[10] No significant histological or biochemical abnormalities reported at 3 mg/kg/day.[3] |
| Monkeys (Cynomolgus) | Intravenous | 25, 75, 150 | 30 days | Body weight losses at all dosage levels. 1/6 died at 75 mg/kg/day, and 5/6 died at 150 mg/kg/day.[9] |
| Monkeys (African Green) | Oral/Intravenous | 0.2 - 50 | Not specified | Daily doses as low as 1 mg/kg inhibited simian varicella virus infection; 0.2 mg/kg was ineffective.[11] |
| Woodchucks | Intraperitoneal | 0.3, 1.5 | 28 days | Strong antiviral effect at 1.5 mg/kg/day. Evidence of liver injury in all but one FIAU-treated woodchuck.[3] |
Experimental Protocols
Protocol 1: Evaluation of FIAU-induced Hepatotoxicity in Chimeric TK-NOG Mice with Humanized Livers
This protocol is based on studies that successfully replicated human-like liver toxicity.[5][6]
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Animal Model: Chimeric TK-NOG mice with a high level of liver humanization (human serum albumin level > 6.5 mg/ml).
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Drug Preparation: Prepare FIAU in a suitable vehicle for oral gavage.
-
Dosing Regimen: Treat mice orally with FIAU at doses ranging from 2.5 to 400 mg/kg/day. Include a vehicle control group.
-
Duration: For acute toxicity studies, a duration of 4 days at a high dose (e.g., 400 mg/kg/day) can be used. For dose-dependent toxicity, a longer duration of 14 days is recommended.
-
Monitoring:
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Daily: Monitor body weight and clinical signs of toxicity.
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Endpoint: Collect blood for measurement of plasma lactate and liver enzymes (ALT).
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Histopathology: Harvest liver tissue for histological analysis (H&E staining for steatosis) and electron microscopy to examine mitochondrial morphology.
-
Mandatory Visualizations
Signaling Pathway of FIAU-Induced Mitochondrial Toxicity
Caption: FIAU is phosphorylated to its active triphosphate form, which inhibits mitochondrial DNA polymerase γ, leading to mitochondrial dysfunction and subsequent organ toxicity.
Experimental Workflow for In Vivo FIAU Study
Caption: A generalized workflow for conducting an in vivo study with FIAU, from preparation and execution to data analysis.
References
- 1. Fialuridine - Wikipedia [en.wikipedia.org]
- 2. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 6. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro drug combination of 1-beta-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil with anti-human immunodeficiency virus or anticancer nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Activity of 1-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-5-iodouracil against simian varicella virus infections in African green monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Signal-to-Noise Ratio in FIAU PET Imaging
Welcome to the technical support center for FIAU PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments for a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What is FIAU and what is it used for in PET imaging?
A1: FIAU (Fialuridine) is a radiolabeled nucleoside analog, most commonly with ¹⁸F ([¹⁸F]FIAU), used in Positron Emission Tomography (PET) imaging. Its primary application is to non-invasively visualize and quantify the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene. This gene is often used as a reporter gene in gene therapy and cell tracking studies. The HSV1-tk enzyme selectively phosphorylates FIAU, trapping the radiotracer within cells that express the gene, allowing for their detection by PET.
Q2: What is a "poor signal-to-noise ratio (SNR)" in the context of FIAU PET imaging?
A2: A poor signal-to-noise ratio in FIAU PET imaging refers to a low ratio of the radioactive signal from the target tissue (e.g., a tumor expressing the HSV1-tk gene) to the random fluctuations or background signal in surrounding tissues. This can manifest as "noisy" or "grainy" images, making it difficult to accurately delineate and quantify the target region of interest.
Q3: What are the common causes of poor SNR in FIAU PET imaging?
A3: Common causes can be broadly categorized as:
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Tracer-Specific Issues: High background signal due to the natural biodistribution of FIAU, particularly in the liver and gastrointestinal tract.[1][2][3]
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Technical Factors: Low injected dose, short acquisition time, suboptimal reconstruction parameters, or patient/animal motion during the scan.[4][5]
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Physiological Factors: Off-target accumulation of FIAU in proliferating tissues.[1]
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Image Artifacts: Issues arising from attenuation correction errors, such as those caused by metallic implants or contrast agents.[6][7][8]
Q4: I am observing high background signal in the abdomen. How can I reduce this to improve my SNR?
A4: High abdominal background is a known challenge with FIAU due to hepatobiliary and intestinal excretion.[1][2] Here are some strategies to mitigate this:
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Delayed Imaging: Imaging at later time points (e.g., 2 to 4 hours post-injection) can allow for clearance of the tracer from the blood and background tissues, leading to improved tumor-to-background ratios.[2]
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Dietary Modifications: In preclinical studies, providing a liquid diet can increase intestinal motility and promote the clearance of the radiotracer from the gut.[4][9]
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Laxatives: The use of osmotic laxatives can also aid in clearing intestinal radioactivity.[4][9]
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Image Analysis: Careful delineation of regions of interest (ROIs) to exclude areas of high physiological uptake in the gut is crucial for accurate quantification.
Q5: How do I optimize my acquisition parameters for better SNR with FIAU?
A5: Optimizing acquisition parameters is critical for good image quality. Consider the following:
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Injected Dose: Ensure the injected dose is within the recommended range for your specific scanner and research question. A higher dose generally leads to better counting statistics and higher SNR, but must be balanced with radiation safety considerations.
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Acquisition Time: Longer scan durations per bed position increase the number of detected coincidence events, which improves SNR. The optimal time depends on the specific activity in the target tissue and the scanner's sensitivity.
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Time-of-Flight (TOF) Imaging: If your PET scanner has TOF capabilities, utilizing it can significantly improve SNR and image contrast.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues leading to poor SNR in FIAU PET imaging.
Issue 1: High Image Noise and/or Grainy Appearance
| Potential Cause | Troubleshooting Steps |
| Insufficient Counting Statistics | 1. Increase Injected Dose: If feasible and within ethical guidelines, increase the amount of [¹⁸F]FIAU administered. 2. Extend Acquisition Time: Increase the scan duration per bed position to collect more coincidence events. |
| Suboptimal Image Reconstruction | 1. Review Reconstruction Algorithm: Iterative reconstruction methods (e.g., OSEM) are standard. Ensure an appropriate number of iterations and subsets are used. Too many iterations can amplify noise. 2. Apply Post-Reconstruction Filtering: Use a Gaussian or other smoothing filter to reduce noise. The filter width (FWHM) should be optimized to balance noise reduction with the preservation of spatial resolution.[5][7] |
| Incorrect Attenuation Correction | 1. Verify CT/MR Alignment: Ensure proper registration between the PET emission data and the CT or MR attenuation map. Misalignment can lead to significant artifacts and noise. 2. Check for Metal Artifacts: If metallic implants are present, they can cause streaks and erroneous attenuation values. Use metal artifact reduction (MAR) software if available.[5] 3. Evaluate Contrast Agent Effects: High concentrations of CT contrast agents can lead to overcorrection of attenuation, creating artificial hot spots. Review non-attenuation-corrected (NAC) images to confirm true uptake.[7][8] |
Issue 2: Poor Contrast Between Target and Background
| Potential Cause | Troubleshooting Steps |
| High Physiological Background Uptake | 1. Optimize Uptake Time: Perform dynamic imaging or multiple static scans at different time points to determine the optimal window for maximizing target-to-background contrast. For FIAU, later time points often yield better contrast.[2] 2. Address Intestinal Radioactivity: For abdominal targets, employ strategies to reduce gut signal as described in the FAQs (delayed imaging, diet, laxatives).[4][9] |
| Low HSV1-tk Expression in Target | 1. Verify Transgene Expression: Independently confirm the level of HSV1-tk expression in your cell line or animal model using methods like qPCR, Western blot, or in vitro radiotracer uptake assays. 2. Consider Alternative Reporter Genes/Probes: For very low expression levels, a more sensitive reporter system might be necessary. |
| Partial Volume Effect | 1. Be Aware of Lesion Size: For small targets (typically less than twice the scanner's spatial resolution), the measured signal will be underestimated, reducing contrast. 2. Apply Partial Volume Correction (PVC): If available, use PVC algorithms during image reconstruction or as a post-processing step to obtain more accurate quantification for small structures. |
Quantitative Data Summary
The following tables provide a summary of [¹⁸F]FIAU biodistribution data from preclinical studies to serve as a reference for expected uptake values. Values are presented as percentage of injected dose per gram of tissue (%ID/g).
Table 1: [¹⁸F]FIAU Biodistribution in Normal Dogs (60 minutes post-injection)
| Organ | Mean %ID/g ± SD |
| Small Intestine | 1.97 ± 0.45 |
| Bone Marrow | 1.70 ± 0.30 |
| Heart | 1.07 ± 0.15 |
| Lung | 1.06 ± 0.21 |
| Muscle | 1.00 (Reference) |
| Bile | 23.02 ± 8.50 |
Data adapted from a study in normal beagle dogs, highlighting uptake in proliferating tissues and hepatobiliary excretion.[1]
Table 2: Comparison of Radiotracer Uptake in Rat Glioma Xenografts (2 hours post-injection)
| Radiotracer | RG2TK+ Tumor (%ID/g ± SD) | Wild-Type RG2 Tumor (%ID/g ± SD) |
| [¹²⁴I]FIAU | 1.22 ± 0.21 | ~0.05 |
| [¹⁸F]FHBG | 0.074 ± 0.49 | ~0.05 |
| [¹⁸F]FHPG | 0.023 ± 0.008 | ~0.02 |
This table compares FIAU with other common HSV1-tk reporter probes, demonstrating the superior uptake of FIAU in HSV1-tk expressing (RG2TK+) tumors.[10]
Table 3: [¹²⁵I]FIAU Uptake in a Mouse Model of Lung Infection
| Condition | Lung Uptake (%ID/g ± SD) |
| Normal Control | 1.26 ± 0.20 |
| Sterile Inflammation | 1.69 ± 0.32 |
| Bacterial Infection | up to 7.14 ± 1.09 |
This table shows the specificity of FIAU for bacterial infection over sterile inflammation, which is relevant for infection imaging applications.[11]
Experimental Protocols
Protocol 1: Preclinical [¹⁸F]FIAU PET/CT Imaging of HSV1-tk Reporter Gene Expression in a Xenograft Mouse Model
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Animal Preparation:
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House animals in a controlled environment.
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For abdominal targets, consider providing a liquid diet for 24-48 hours prior to imaging to promote intestinal clearance.[9]
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Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane) and maintain anesthesia throughout the procedure.
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Maintain the animal's body temperature using a heating pad.
-
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Radiotracer Administration:
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Administer approximately 5-10 MBq (135-270 µCi) of [¹⁸F]FIAU via tail vein injection. The exact volume and activity should be recorded.
-
-
Uptake Period:
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Allow for an uptake period of 1 to 4 hours. The optimal time should be determined empirically for your model, but longer uptake times generally improve target-to-background ratios.[2]
-
-
Image Acquisition:
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Position the animal on the scanner bed.
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Perform a low-dose CT scan for attenuation correction and anatomical localization.
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Acquire PET data for 10-20 minutes.
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If respiratory motion is a concern for thoracic or upper abdominal targets, use a respiratory gating system.
-
-
Image Reconstruction and Analysis:
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Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM) with corrections for attenuation, scatter, and radioactive decay.
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Co-register the PET and CT images.
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Draw regions of interest (ROIs) on the target tissue (e.g., tumor) and background tissues (e.g., muscle) to calculate tracer uptake, typically expressed as %ID/g or Standardized Uptake Value (SUV).
-
Visualizations
Mechanism of FIAU Trapping in HSV1-tk Expressing Cells
Caption: Mechanism of [¹⁸F]FIAU trapping in a cell expressing the HSV1-tk reporter gene.
Troubleshooting Workflow for Poor SNR in FIAU PET Imaging
Caption: A decision-making workflow for troubleshooting poor SNR in FIAU PET imaging.
References
- 1. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Different strategies for reducing intestinal background radioactivity associated with imaging HSV1-tk expression using established radionucleoside probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. med.utq.edu.iq [med.utq.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Different strategies for reducing intestinal background radioactivity associated with imaging HSV1-tk expression using established radionucleoside probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Beta-D-arabinofuranosyl-5-iodouracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Beta-D-arabinofuranosyl-5-iodouracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue: Low Yield in the Glycosylation Step
Question: We are experiencing low yields during the coupling of the protected arabinofuranose and 5-iodouracil. What are the potential causes and solutions?
Answer:
Low yields in the glycosylation step are a common challenge. Several factors can contribute to this issue:
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Suboptimal Catalyst: The choice of catalyst is critical for efficient glycosylation. While various Lewis acids can be used, trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to be effective in catalyzing the coupling of protected sugars with silylated bases.[1] If you are using a different catalyst, consider switching to TMSOTf.
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Inefficient Silylation of 5-iodouracil: For the glycosylation to proceed efficiently, the 5-iodouracil must be properly silylated to 2,4-bis(trimethylsilyloxy)-5-iodouracil. Incomplete silylation will result in a lower yield of the desired product. Ensure that the silylating agent (e.g., hexamethyldisilazane, HMDS) is fresh and that the reaction is carried out under strictly anhydrous conditions.
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Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
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Inadequate Temperature Control: The reaction temperature can significantly influence the yield. The optimal temperature will depend on the specific reactants and catalyst used. It is advisable to start with the temperature reported in a relevant literature procedure and then optimize as needed.
Issue: Poor Anomeric Selectivity (Formation of Alpha and Beta Anomers)
Question: Our final product is a mixture of alpha and beta anomers, which is difficult to separate and reduces the yield of the desired beta-anomer. How can we improve the anomeric selectivity?
Answer:
The formation of anomeric mixtures is a frequent problem in nucleoside synthesis. Here are some strategies to improve the selectivity for the desired beta-anomer:
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Choice of Protecting Groups on the Sugar: The protecting groups on the arabinofuranose can influence the stereochemical outcome of the glycosylation. The use of a participating group at the C2' position of the sugar can favor the formation of the beta-anomer.
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Reaction Conditions: The solvent and temperature can affect the anomeric ratio. Experimenting with different solvents and running the reaction at lower temperatures may improve the selectivity.
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Catalyst Influence: The nature of the Lewis acid catalyst can also play a role in anomeric selectivity. While TMSOTf is a common choice, other catalysts like Friedel-Crafts catalysts could be explored for their potential to improve selectivity.
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Purification Strategy: While not a solution to the selectivity of the reaction itself, having a robust purification method is essential. High-performance liquid chromatography (HPLC) is often required to separate the alpha and beta anomers.[1] Developing an effective HPLC method will be crucial for isolating the pure beta-anomer.
Issue: Inefficient Iodination of the Uracil Moiety
Question: We are struggling to achieve a high yield in the iodination of the arabinofuranosyluracil precursor. What are some effective and high-yielding iodination methods?
Answer:
Several methods can be used for the iodination of uracil and its derivatives. If you are experiencing low yields, consider these high-yielding and environmentally friendly alternatives to harsher, traditional methods:
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Iodine and Sodium Nitrite (I2/NaNO2): This method has been reported to give high yields (around 90%) for the 5-iodination of uracil and its nucleosides.[2] The reaction is typically carried out in acetonitrile at room temperature.[2]
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Iodine and Silver Nitrate (I2/AgNO3) under Solvent-Free Conditions: This eco-friendly approach involves the mechanical grinding of the reactants and has been shown to produce high yields (70-98%) in a short reaction time (20-30 minutes).[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific synthetic route and the efficiency of each step. For a related compound, 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil, an average isolated yield of the beta-anomer was reported to be 10 ± 6% after HPLC purification.[1] It is important to note that this is for a radiolabeled and fluorinated analog, and yields for the non-radiolabeled, non-fluorinated compound may differ.
Q2: How can I confirm the anomeric configuration of my final product?
A2: The anomeric configuration (alpha or beta) is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the anomeric proton (H-1'). For beta-anomers of arabinofuranosyl nucleosides, a characteristic coupling pattern is generally observed.
Q3: Are there any enzymatic methods available for the synthesis of this compound?
A3: While direct enzymatic synthesis of this compound is not widely reported, enzymatic methods are being explored for the synthesis of other arabinofuranosyl nucleosides.[4] These methods can offer high selectivity and milder reaction conditions. It may be worthwhile to investigate the feasibility of an enzymatic approach for your specific needs.
Data Presentation
Table 1: Comparison of Iodination Methods for Uracil
| Reagent System | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| I₂ / NaNO₂ | Acetonitrile | Room Temp. | 1.5 h | 90 | [2] |
| I₂ / AgNO₃ | Solvent-free | Room Temp. | 20-30 min | 70-98 | [3] |
*Table 2: Yield Data for a Related Glycosylation Reaction **
| Reactants | Catalyst | Solvent | Anomer Ratio (α:β) | Isolated Yield (β-anomer) | Reference |
| Protected 2-deoxy-2-fluoro-arabinofuranose + Silylated 5-iodouracil | TMSOTf | Not specified | 1:1 | 10 ± 6% | [1] |
*Data is for the synthesis of 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil.
Experimental Protocols
Protocol 1: Iodination of Uracil using Iodine and Sodium Nitrite
This protocol is adapted from a high-yielding and eco-friendly method.[2]
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To a solution of uracil (1 mmol) in acetonitrile, add sodium nitrite (1 mmol) and iodine (1 mmol).
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Stir the reaction mixture at room temperature for 1.5 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, add cold water to the reaction mixture.
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Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the color disappears.
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Filter the resulting precipitate and wash with water to obtain the crude 5-iodouracil.
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Purify the crude product by column chromatography.
Protocol 2: TMSOTf-Catalyzed Glycosylation and Deprotection (for a related compound)
This protocol is based on the synthesis of 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil.[1]
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Glycosylation:
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Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (argon or nitrogen).
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To a solution of 2,4-bis(trimethylsilyloxy)-5-iodouracil in an anhydrous solvent, add a solution of the protected 1-O-acetyl-arabinofuranose derivative.
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Cool the mixture to the desired temperature (e.g., 0 °C) and add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise.
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Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
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Quench the reaction and perform an aqueous workup to isolate the protected nucleoside.
-
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Deprotection:
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Dissolve the protected nucleoside in a suitable solvent (e.g., methanol).
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Add a solution of sodium methoxide in methanol.
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Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
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Neutralize the reaction with an appropriate acid.
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Remove the solvent under reduced pressure.
-
-
Purification:
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Purify the resulting mixture of alpha and beta anomers by HPLC to isolate the pure this compound.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
References
- 1. Improved synthesis of 2'-deoxy-2'-[18F]-fluoro-1-beta-D-arabinofuranosyl-5-iodouracil ([18F]-FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nucleosides. 146. 1-Methyl-5-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)uracil, the C-nucleoside isostere of the potent antiviral agent 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)thymine (FMAU). Studies directed toward the synthesis of 2'-deoxy-2'-substituted arabino nucleosides. 6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Stability issues of radiolabeled 1-Beta-D-arabinofuranosyl-5-iodouracil and solutions
Welcome to the technical support center for radiolabeled 1-Beta-D-arabinofuranosyl-5-iodouracil (IAU). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of this important radiopharmaceutical.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues associated with radiolabeled IAU?
A1: The principal stability concern for radiolabeled IAU is deiodination, the loss of the radioiodine atom from the uracil ring. This can occur through several mechanisms:
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Radiolysis: The process where the radiation emitted by the radionuclide (e.g., 125I or 131I) generates reactive species (free radicals) in the solvent, which can then attack the C-I bond, leading to the release of free radioiodide.
-
Chemical Instability: The C-I bond can be susceptible to cleavage under certain chemical conditions, such as exposure to light, extreme pH, or the presence of oxidizing or reducing agents.
-
Enzymatic Deiodination (In Vivo): In biological systems, deiodinase enzymes, which are naturally present in tissues like the liver and thyroid, can recognize and metabolize radioiodinated compounds, cleaving the iodine from the molecule.[1][2][3][4]
Q2: What are the common impurities found in a preparation of radiolabeled IAU?
A2: Besides the desired radiolabeled IAU, several impurities can be present:
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Free Radioiodide (e.g., [125I]NaI): This is the most common impurity, resulting from incomplete radiolabeling or degradation of the product.
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Unlabeled this compound: The starting material for the radiolabeling reaction.
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Other Radioiodinated Species: Depending on the reaction conditions, side reactions could lead to the formation of other iodinated byproducts.
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Radiolytic Degradation Products: These can be various modified forms of the IAU molecule resulting from radiation-induced damage.
Q3: How should I store my radiolabeled IAU to maximize its stability?
A3: Proper storage is critical to minimize degradation. Here are the recommended storage conditions:
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Temperature: Store at low temperatures, typically -20°C or -80°C, to reduce the rate of chemical degradation and radiolysis.
-
Solvent: Store in a non-aqueous solvent if possible. Ethanol or a mixture of ethanol and a buffer is often used. Avoid storing in purely aqueous solutions for extended periods.
-
Light Protection: Protect from light by storing in a dark container or wrapping the vial in aluminum foil to prevent photodecomposition.
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Additives: Consider the addition of a radioprotectant or antioxidant, such as ascorbic acid, to the formulation to scavenge free radicals and inhibit radiolysis.[5][6][7][8][9]
-
pH: Maintain the pH of the solution in a slightly acidic to neutral range (pH 4-7) to enhance stability.[7][9]
Q4: Can I use radiolabeled IAU that shows some degree of degradation?
A4: The acceptable level of radiochemical purity depends on the specific application. For in vitro studies, a slightly lower purity might be tolerable, but for in vivo experiments, high radiochemical purity (>95%) is crucial to ensure that the observed biological effects are due to the intact radiopharmaceutical and not its degradation products. Free radioiodide, for example, will accumulate in the thyroid and stomach, leading to misleading imaging results or unintended radiation doses to non-target tissues.
Troubleshooting Guides
Issue 1: Low Radiochemical Yield
Problem: The radiochemical yield of your IAU labeling reaction is consistently low.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Reagents | - Use high-purity starting materials (IAU precursor and radioiodide).- Ensure the radioiodide has not exceeded its expiration date and has been stored correctly. |
| Suboptimal Reaction pH | - Verify the pH of the reaction mixture. The optimal pH for most electrophilic iodinations is slightly acidic to neutral (pH 5-7.5).[10] - Use a suitable buffer to maintain the pH throughout the reaction. |
| Inefficient Oxidizing Agent | - If using the Chloramine-T method, ensure the Chloramine-T solution is freshly prepared.[10][11][12][13]- Consider optimizing the concentration of the oxidizing agent. Too little will result in incomplete reaction, while too much can lead to degradation of the product. |
| Presence of Reducing Agents | - Ensure all glassware and reagents are free from reducing agents that could consume the oxidized radioiodine. |
| Incorrect Reaction Time or Temperature | - Optimize the reaction time and temperature. Over-incubation can lead to product degradation.[14] |
Issue 2: High Levels of Free Radioiodide in the Final Product
Problem: After purification, your radiolabeled IAU preparation still contains a significant amount of free radioiodide.
| Potential Cause | Troubleshooting Steps |
| Inefficient Purification | - Reverse-Phase HPLC: Optimize the gradient and mobile phase composition to achieve better separation between IAU and free iodide.[15][16][17][18]- Solid-Phase Extraction (SPE): Ensure the SPE cartridge is properly conditioned and that the elution solvents effectively separate the product from the free iodide.- Thin-Layer Chromatography (TLC): Verify the separation efficiency of your TLC system.[19] |
| Post-Purification Degradation | - Analyze the product immediately after purification to determine if the degradation is occurring during storage.- If so, refer to the storage recommendations in the FAQs (Q3). Add a stabilizer like ascorbic acid to the final formulation.[5][6][7][8][9] |
| Radiolysis | - Minimize the time the product is kept at room temperature.- Store at the recommended low temperature and consider aliquoting the sample to avoid repeated freeze-thaw cycles. |
Quantitative Data on Stability
While specific quantitative stability data for radiolabeled IAU is limited in publicly available literature, the following table provides general stability expectations based on related compounds and principles of radiochemistry.
| Condition | Parameter | Expected Stability | Notes |
| Storage Temperature | Half-life | Significantly longer at -80°C compared to 4°C or room temperature. | Low temperatures slow down chemical degradation and the diffusion of radiolytically generated free radicals. |
| pH | Stability | Generally more stable in a slightly acidic to neutral pH range (4-7). | Both highly acidic and alkaline conditions can promote deiodination.[7][9] |
| Solvent | Stability | More stable in ethanolic solutions compared to purely aqueous solutions. | Water can participate in radiolytic processes, generating more reactive species. |
| Presence of Antioxidant | Radiochemical Purity | Higher radiochemical purity over time when stored with an antioxidant like ascorbic acid.[5][6][7][8][9] | Antioxidants scavenge free radicals, thus preventing radiolysis. |
Experimental Protocols
Radioiodination of IAU using the Chloramine-T Method
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
-
This compound (IAU) precursor
-
Na[125I] (or other radioiodine isotope)
-
Chloramine-T solution (freshly prepared, e.g., 1 mg/mL in water)
-
Sodium metabisulfite solution (e.g., 2 mg/mL in water)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Purification system (e.g., HPLC or SPE cartridge)
-
TLC or HPLC system for quality control
Procedure:
-
In a shielded vial, dissolve a small amount of IAU precursor in a minimal volume of appropriate solvent (e.g., ethanol or DMSO).
-
Add phosphate buffer (pH 7.4) to the vial.
-
Add Na[125I] to the reaction mixture.
-
Initiate the reaction by adding a small volume of freshly prepared Chloramine-T solution.[10][11][12][13]
-
Allow the reaction to proceed at room temperature for a short period (e.g., 1-5 minutes). The optimal time should be determined empirically.
-
Quench the reaction by adding sodium metabisulfite solution to reduce the excess Chloramine-T.
-
Purify the radiolabeled IAU from unreacted iodide and other impurities using reverse-phase HPLC or a C18 SPE cartridge.
-
Collect the fraction corresponding to radiolabeled IAU.
-
Perform quality control using TLC or HPLC to determine the radiochemical purity.
Quality Control of Radiolabeled IAU
a) Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plate
-
Mobile Phase: A mixture of chloroform and methanol (e.g., 9:1 v/v) is a common starting point. The optimal solvent system may need to be developed to achieve good separation.
-
Procedure:
-
Spot a small amount of the radiolabeled IAU solution onto the TLC plate.
-
Develop the plate in a chamber containing the mobile phase.
-
After development, dry the plate and analyze it using a radio-TLC scanner or by autoradiography.
-
-
Expected Results: Radiolabeled IAU will have a specific Rf value, while free radioiodide will typically remain at the origin or have a very low Rf value in a non-polar solvent system.
b) High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is commonly used.
-
Detection: A UV detector (to detect the unlabeled compound) in series with a radioactivity detector.
-
Procedure:
-
Inject a small volume of the sample onto the HPLC system.
-
Run the gradient program to separate the components.
-
-
Expected Results: Free radioiodide will elute early in the run, while the more lipophilic radiolabeled IAU will have a longer retention time.
Diagrams
Radiolabeling and Purification Workflow
Caption: Workflow for radiolabeling, purification, and quality control of IAU.
Degradation Pathway of Radiolabeled IAU
Caption: Major degradation pathways for radiolabeled IAU.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ascorbic acid: useful as a buffer agent and radiolytic stabilizer for metalloradiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. CN107261159B - Stabilization of radiopharmaceutical compositions using ascorbic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2010120368A2 - Stabilization of radiopharmaceutical compositions using ascorbic acid - Google Patents [patents.google.com]
- 10. gropep.com [gropep.com]
- 11. researchgate.net [researchgate.net]
- 12. Chloramine-T in radiolabeling techniques. IV. Penta-O-acetyl-N-chloro-N-methylglucamine as an oxidizing agent in radiolabelling techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Study of Two Oxidizing Agents, Chloramine T and Iodo-Gen®, for the Radiolabeling of β-CIT with Iodine-131: Relevance for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reversed-phase high-performance liquid chromatographic purification of 125I-labeled rat growth hormone-releasing hormone for radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. agilent.com [agilent.com]
- 19. SEPARATION OF UNBOUND IODIDE IN 125I-LABELED ANTIPYRINE - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 1-Beta-D-arabinofuranosyl-5-iodouracil in normal tissues
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects in normal tissues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target toxicity associated with FIAU and in which tissues is it most prominent?
A1: The primary and most severe off-target toxicity of FIAU is hepatotoxicity, which can lead to acute liver failure.[1][2][3] This was tragically observed in a 1993 clinical trial for hepatitis B, where several participants developed severe liver complications.[3][4] In addition to the liver, other reported toxicities include lactic acidosis, pancreatitis, myopathy (muscle damage), and peripheral neuropathy (nerve damage).[3][5]
Q2: What is the underlying mechanism of FIAU's off-target toxicity in normal tissues?
A2: The off-target toxicity of FIAU stems from its detrimental effect on mitochondria.[4][6] FIAU is a nucleoside analogue that, once inside the cell, is converted into its triphosphate form. This active form is mistakenly incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[7] The incorporation of FIAU into mtDNA leads to the termination of DNA chain elongation, thereby inhibiting mtDNA replication and leading to a depletion of mtDNA.[7] This impairment of mitochondrial function results in cellular damage and the observed toxicities.[5][6]
Q3: Why was FIAU's toxicity not detected in preclinical animal studies?
A3: The severe toxicity of FIAU in humans was not predicted by preclinical studies in animals such as mice, rats, dogs, and primates.[1][8] A key reason for this species-specific toxicity is believed to be the presence of the human equilibrative nucleoside transporter 1 (ENT1) in the mitochondrial membranes of human cells, which is thought to be absent in the mitochondria of the animal species tested.[1] This transporter likely facilitates the entry of FIAU into the mitochondria, where it can then exert its toxic effects.
Q4: Are there any in vitro or in vivo models that can replicate FIAU's human-specific toxicity?
A4: Yes, researchers have developed models to better predict and study FIAU's hepatotoxicity. Chimeric TK-NOG mice with humanized livers have been shown to recapitulate the liver injury seen in humans when treated with FIAU.[1][8] Additionally, 3D spheroid cultures of primary human hepatocytes have been used to demonstrate the chronic nature of FIAU toxicity in vitro.[9]
Q5: What are potential strategies to mitigate the off-target effects of FIAU?
A5: Based on the mechanism of toxicity, several strategies can be explored to minimize FIAU's off-target effects:
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Targeting Mitochondrial Transport: Silencing the expression of the human equilibrative nucleoside transporter 1 (ENT1), which is implicated in the mitochondrial uptake of FIAU, has been shown to offer modest protection against its toxicity in vitro.[9]
-
Inhibiting FIAU Activation: FIAU needs to be phosphorylated to its active triphosphate form to be toxic. Interference with the enzyme responsible for this phosphorylation, thymidine kinase 2 (TK2), has demonstrated substantial protection from FIAU-induced toxicity.[9] The simultaneous silencing of both ENT1 and TK2 has been reported to provide near-complete protection in primary human hepatocyte spheroids.[9]
-
Structural Modifications: The development of new nucleoside analogues with modifications that prevent their recognition by mitochondrial DNA polymerase gamma, while retaining their intended therapeutic activity, is a potential drug design strategy.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Troubleshooting Steps |
| Unexpectedly high cytotoxicity in normal (non-target) cell lines. | Off-target mitochondrial toxicity of FIAU. | 1. Confirm Cell Line Origin: Ensure that the cell lines being used are from a species known to be less susceptible to FIAU toxicity if you are not specifically studying the human off-target effects. 2. Reduce Concentration: Perform a dose-response curve to determine the lowest effective concentration for your target cells while minimizing toxicity in normal cells. 3. Use a Humanized Model for Toxicity Screening: If working with human cells is necessary, consider using a more complex in vitro model like 3D spheroids of primary human hepatocytes to better assess the potential for chronic toxicity.[9] |
| Inconsistent results in cytotoxicity assays. | Variability in mitochondrial health of cell cultures. | 1. Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media conditions, as these can affect mitochondrial function. 2. Monitor Mitochondrial Function: As a quality control step, consider assessing mitochondrial membrane potential or oxygen consumption rates of your cell cultures before initiating experiments with FIAU. |
| Difficulty in translating in vitro findings to in vivo models. | Species-specific differences in FIAU metabolism and mitochondrial transport. | 1. Utilize a Relevant Animal Model: For in vivo studies of FIAU's off-target effects, the use of chimeric mice with humanized livers is recommended to better reflect the human response.[1][10] 2. Monitor for Key Toxicity Markers: In your in vivo experiments, closely monitor for signs of hepatotoxicity (e.g., elevated liver enzymes), lactic acidosis, and other known side effects of FIAU. |
Quantitative Data Summary
The following table summarizes dose-dependent toxicity data for FIAU from studies using chimeric TK-NOG mice with humanized livers.
| FIAU Dose | Duration of Treatment | Observed Effects in Chimeric TK-NOG Mice with Humanized Livers | Reference |
| 400 mg/kg/d | 4 days | Steatosis in human hepatocytes, mitochondrial abnormalities. | [1] |
| 100, 25, or 2.5 mg/kg/d | 14 days | Dose-dependent liver toxicity detected. | [1][8] |
| 25 mg/kg/d | 14 days | Statistically significant elevations of plasma transaminase and serum lactate levels. | [8] |
| 2.5 mg/kg/d | 14 days | Statistically significant elevations of plasma transaminase and serum lactate levels. | [8] |
Key Experimental Protocols
1. Assessment of FIAU-induced Cytotoxicity in vitro (e.g., using MTT or LDH assay)
-
Objective: To determine the concentration-dependent effect of FIAU on the viability of normal and target cells.
-
Methodology:
-
Cell Seeding: Plate cells (e.g., primary human hepatocytes, HepG2 cells, or other relevant cell lines) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
FIAU Treatment: Prepare a serial dilution of FIAU in culture medium and treat the cells for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (medium without FIAU).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate dehydrogenase released from damaged cells, following the manufacturer's instructions.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration).
-
2. Analysis of Mitochondrial DNA (mtDNA) Content
-
Objective: To quantify the effect of FIAU on mtDNA replication.
-
Methodology:
-
FIAU Treatment: Treat cells with FIAU at various concentrations and for different time points.
-
DNA Extraction: Isolate total DNA from the treated cells and untreated controls.
-
Quantitative PCR (qPCR):
-
Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and another for a nuclear gene (e.g., B2M) to serve as a reference for the amount of nuclear DNA.
-
Use a DNA-binding dye (e.g., SYBR Green) or a probe-based system for detection.
-
-
Data Analysis: Calculate the relative amount of mtDNA compared to nuclear DNA (mtDNA/nDNA ratio) using the comparative Ct (ΔΔCt) method. A decrease in this ratio indicates mtDNA depletion.
-
Visualizations
Signaling Pathway of FIAU-Induced Mitochondrial Toxicity
References
- 1. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 2. Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fialuridine - Wikipedia [en.wikipedia.org]
- 5. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Technical Support Center: 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) Antiviral Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) in antiviral therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of FIAU?
A1: Fialuridine (FIAU) is a nucleoside analog of thymidine. Its antiviral activity stems from its conversion into a triphosphate form within the host cell, which is then incorporated into the replicating viral DNA. This incorporation leads to the termination of the DNA chain, thereby inhibiting viral replication.[1][2]
Q2: What is the molecular basis for the severe toxicity observed with FIAU?
A2: The severe toxicity of FIAU, including lactic acidosis and liver failure, is primarily due to its effect on mitochondria.[2] The triphosphate metabolite of FIAU is a substrate for mitochondrial DNA polymerase gamma, leading to its incorporation into mitochondrial DNA (mtDNA).[2] This disrupts mtDNA replication and function, leading to mitochondrial dysfunction.[2]
Q3: What are the common mechanisms of viral resistance to nucleoside analogs like FIAU?
A3: While specific data on viral resistance to FIAU is limited due to its toxicity halting clinical development, resistance to other nucleoside analogs typically arises from mutations in viral enzymes.[3][4] For many viruses, this involves mutations in the viral polymerase that reduce the enzyme's affinity for the drug, preventing its incorporation into the viral genome.[4] Another common mechanism is mutations in viral or host cell kinases that are responsible for the initial phosphorylation and activation of the drug.[5]
Q4: Can FIAU be used in combination with other antiviral agents?
A4: The use of FIAU in combination therapy has not been extensively studied due to its severe toxicity. In general, combination therapy with antiviral drugs that have different mechanisms of action is a strategy to overcome drug resistance.[6] However, any potential combination with FIAU would require careful consideration of overlapping toxicities.
Troubleshooting Guide
Issue 1: Apparent Lack of Antiviral Efficacy
If you observe a lack of antiviral effect in your experiments, consider the following possibilities before concluding it is due to viral resistance.
Possible Cause 1: Suboptimal Drug Concentration Your experimental concentration of FIAU may be too low to effectively inhibit viral replication.
-
Troubleshooting Steps:
-
Perform a dose-response study to determine the EC50 (half-maximal effective concentration) of FIAU for your specific virus and cell line.
-
Ensure that the FIAU stock solution is correctly prepared and has not degraded.
-
Possible Cause 2: Cellular Toxicity Masking Antiviral Effect The severe cytotoxicity of FIAU can lead to cell death, which might be misinterpreted as a lack of viral replication.
-
Troubleshooting Steps:
-
Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral assay on uninfected cells to determine the CC50 (half-maximal cytotoxic concentration).
-
Calculate the selectivity index (SI = CC50 / EC50) to ensure your working concentration is selectively targeting the virus. A higher SI value indicates a better therapeutic window.
-
Monitor for signs of mitochondrial toxicity, such as changes in cell morphology, lactate production, or a decrease in the mitochondrial DNA to nuclear DNA (mtDNA/nucDNA) ratio.[7]
-
Experimental Protocol: Mitochondrial DNA to Nuclear DNA (mtDNA/nucDNA) Ratio Assessment [7]
-
DNA Extraction: Isolate total DNA from FIAU-treated and control cells.
-
Quantitative PCR (qPCR):
-
Design primers specific for a mitochondrial gene (e.g., MT-ND1) and a single-copy nuclear gene (e.g., B2M).
-
Perform qPCR using a DNA-binding dye (e.g., SYBR Green) or probe-based chemistry.
-
-
Calculation: The mtDNA/nucDNA ratio is calculated using the formula: 2-(Ctmitochondrial - Ctnuclear).
-
Analysis: Compare the mtDNA/nucDNA ratio of treated cells to control cells. A significant decrease in the ratio in treated cells indicates mitochondrial toxicity.
Issue 2: Development of Viral Resistance
If you have ruled out issues with drug concentration and cytotoxicity, the lack of efficacy may be due to the emergence of resistant viral strains.
Possible Cause: Mutations in Viral Polymerase or Host Kinases The virus may have acquired mutations that prevent the activation of FIAU or its incorporation into the viral genome.
-
Troubleshooting Steps:
-
Sequence Analysis: Sequence the viral polymerase gene from the suspected resistant virus and compare it to the wild-type sequence to identify potential mutations.
-
Phenotypic Assays:
-
Plaque Reduction Assay: This assay can determine the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50). A significant increase in the EC50 for the suspected resistant virus compared to the wild-type virus is indicative of resistance.
-
Yield Reduction Assay: This assay measures the amount of infectious virus produced in the presence of the drug.
-
-
Enzyme Assays: If a specific mutation in the viral polymerase is identified, recombinant mutant enzyme can be expressed and purified to assess its ability to incorporate the triphosphate form of FIAU in vitro.
-
Host Cell Kinase Activity Assay: If resistance is suspected to be due to altered drug activation, the activity of relevant host cell kinases (e.g., thymidine kinase) can be measured in the host cells.
-
Experimental Protocol: Plaque Reduction Assay
-
Cell Seeding: Seed susceptible cells in multi-well plates to form a confluent monolayer.
-
Viral Infection: Infect the cell monolayers with serial dilutions of the virus (wild-type or suspected resistant strain).
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Drug Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) containing various concentrations of FIAU.
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Incubation: Incubate the plates until viral plaques are visible.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
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EC50 Calculation: Determine the concentration of FIAU that reduces the number of plaques by 50% compared to the untreated control.
Data Presentation
Table 1: Preclinical Toxicity of FIAU and its Metabolite FIAC [8]
| Species | Compound | Route | Dosage | Observed Toxicities |
| Mice | FIAU | Oral (6 months) | 150 mg/kg/day | Nephropathy, testicular toxicity, decreased lymphocytes |
| Mice | FIAU | Oral (6 months) | 10 mg/kg/day | No effects observed |
| Rats | FIAC | Intravenous | >500 mg/kg | Cardiotoxicity |
| Dogs | FIAC | Intravenous | 48 mg/kg/day (10 days) | Decreased food intake, weight loss, intestinal changes, hematopoietic depression |
Visualizations
Caption: Mechanism of FIAU antiviral action and mitochondrial toxicity.
Caption: Troubleshooting workflow for lack of FIAU efficacy.
References
- 1. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Antiviral Drug Resistance: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance to 1-beta-D-arabinofuranosylcytosine in human T-lymphoblasts mediated by mutations within the deoxycytidine kinase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FIAC and FIAU Preclinical Toxicity Studies - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) Based Assays
Welcome to the technical support center for assays utilizing 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signal and improve the accuracy of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is FIAU and how is it used in cell-based assays?
FIAU (this compound), also known as Fialuridine, is a synthetic nucleoside analog of thymidine.[1][2] In proliferating cells, FIAU can be incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][2] This incorporation allows for the detection and quantification of cell proliferation or DNA synthesis. Assays using FIAU are analogous to those using BrdU (5-bromo-2'-deoxyuridine) or EdU (5-ethynyl-2'-deoxyuridine).[3]
Q2: What are the common causes of high background signal in FIAU-based assays?
High background signal in assays designed to detect incorporated FIAU can originate from several sources, much like in similar immunoassays:
-
Non-specific binding of antibodies: The primary or secondary antibodies may bind to cellular components other than the target (incorporated FIAU).[4]
-
Insufficient blocking: Failure to adequately block non-specific binding sites on the substrate (e.g., microplate well or slide) can lead to spurious signal.[5][6]
-
Inadequate washing: Residual, unbound antibodies that are not washed away can contribute to high background.[6][7]
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Sub-optimal antibody concentrations: Using primary or secondary antibodies at too high a concentration increases the likelihood of non-specific binding.[8][9][10]
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Cellular autofluorescence: Some cell types naturally fluoresce, which can interfere with fluorescent detection methods.
-
Contamination: Contaminated samples or reagents can also lead to high background.[11]
Q3: How does FIAU get incorporated into DNA?
FIAU, as a thymidine analog, utilizes the nucleotide salvage pathway to be incorporated into DNA.[12] Cellular kinases phosphorylate FIAU to its triphosphate form (FIAUTP).[2] DNA polymerases then incorporate FIAUTP into newly synthesized DNA strands in place of thymidine triphosphate (dTTP).[2]
Signaling Pathway: FIAU Incorporation
Caption: FIAU is transported into the cell and phosphorylated to its triphosphate form, which is then incorporated into DNA by DNA polymerase.
Troubleshooting Guides
This section provides solutions to common problems encountered during FIAU-based assays.
Issue 1: High Background Signal
| Potential Cause | Recommended Solution |
| Non-specific Antibody Binding | 1. Optimize Blocking: Increase the blocking incubation time or try a different blocking agent (e.g., 5% normal serum from the species of the secondary antibody, 1-5% BSA, or a commercial protein-free blocker).[5] 2. Antibody Dilution: Perform a titration experiment to determine the optimal concentration for both primary and secondary antibodies.[8][9][10][13] A higher dilution may reduce non-specific binding. 3. Include Controls: Run a "secondary antibody only" control to check for non-specific binding of the secondary antibody.[10] |
| Insufficient Washing | 1. Increase Wash Steps: Increase the number of washes (e.g., from 3 to 5 cycles) after primary and secondary antibody incubations.[6][14] 2. Optimize Wash Buffer: Add a non-ionic detergent like 0.05% Tween-20 to your wash buffer (e.g., PBS or TBS) to help reduce non-specific interactions.[6][14] 3. Soak Time: Introduce a short soak time (30-60 seconds) during each wash step.[14] |
| Cross-Reactivity | 1. Use Pre-adsorbed Secondary Antibodies: Select secondary antibodies that have been cross-adsorbed against the immunoglobulin of the species of your sample to minimize cross-reactivity. |
| Cellular Autofluorescence | 1. Unstained Control: Image unstained cells using the same settings as your experimental samples to determine the level of autofluorescence. 2. Different Fluorophore: If possible, switch to a secondary antibody conjugated with a fluorophore in a different spectral range (e.g., a red or far-red fluorophore) to avoid the autofluorescence spectrum. |
Issue 2: Weak or No Signal
| Potential Cause | Recommended Solution |
| Insufficient FIAU Incorporation | 1. Optimize FIAU Concentration: Perform a dose-response experiment to find the optimal concentration of FIAU for your cell type. 2. Increase Incubation Time: Extend the FIAU labeling period. Rapidly dividing cells may only need a few hours, while slower-growing cells might require up to 24 hours. |
| Inadequate DNA Denaturation | (For antibody-based detection) The anti-FIAU antibody may not be able to access the incorporated FIAU within the double-stranded DNA. 1. Optimize Denaturation Step: Adjust the concentration of HCl (e.g., 2M HCl) and the incubation time (e.g., 10-30 minutes at room temperature) to sufficiently denature the DNA without damaging cell morphology.[15] |
| Sub-optimal Antibody Concentration | 1. Titrate Antibodies: The primary or secondary antibody concentration may be too low. Perform a titration to find the optimal concentration that yields a strong signal with low background.[8][9][10] |
| Incorrect Reagents | 1. Check Antibody Compatibility: Ensure the secondary antibody is specific for the host species of the primary antibody. 2. Reagent Storage and Handling: Verify that all reagents, especially antibodies and enzymes, have been stored correctly and have not expired. |
Experimental Protocols
Below are generalized protocols for a FIAU-based cell proliferation assay, adapted from standard BrdU protocols. Note: These are starting points and should be optimized for your specific cell type and experimental conditions.
Protocol 1: FIAU Cell Proliferation ELISA (Colorimetric)
This protocol is analogous to a BrdU ELISA for quantifying cell proliferation.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of culture medium per well and incubate overnight.[16]
-
FIAU Labeling:
-
Prepare a 10 µM FIAU labeling solution by diluting a stock solution in pre-warmed culture medium.
-
Add 20 µL of the labeling solution to each well. Include negative control wells that do not receive FIAU.
-
Incubate for 2-24 hours at 37°C, depending on the cell proliferation rate.[17]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the culture medium.
-
Add 200 µL/well of Fixing/Denaturing Solution.
-
Incubate for 30 minutes at room temperature.[17]
-
-
Detection:
-
Remove the Fixing/Denaturing solution and wash the wells 3 times with 1X Wash Buffer.
-
Add 100 µL/well of a primary anti-FIAU antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the wells 3 times with 1X Wash Buffer.
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) and incubate for 30 minutes at room temperature.[16]
-
Wash the wells 5 times with 1X Wash Buffer.
-
-
Signal Development:
-
Add 100 µL/well of TMB substrate and incubate for 30 minutes at room temperature in the dark.[16]
-
Add 100 µL/well of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Troubleshooting Workflow for High Background
Caption: A logical workflow to diagnose and resolve issues of high background signal in FIAU-based assays.
Data Presentation: Reagent Optimization
Effective reduction of background signal often requires careful titration of reagents. The following tables provide recommended starting concentration ranges for key components of an antibody-based FIAU detection assay.
Table 1: Recommended Antibody Concentration Ranges for Optimization
| Antibody Type | Starting Concentration Range | Notes |
| Primary Antibody (anti-FIAU) | 1-10 µg/mL (or 1:100 to 1:1000 dilution of antiserum) | The optimal dilution must be determined experimentally. Start with the manufacturer's recommendation if available.[8][13] |
| Secondary Antibody (conjugated) | 1-10 µg/mL (or 1:1000 to 1:10,000 dilution) | Higher dilutions can help reduce background from non-specific binding of the secondary antibody.[13] |
Table 2: Common Blocking Buffers and Working Concentrations
| Blocking Agent | Working Concentration | Considerations |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) in PBS or TBS | A common and effective general protein blocker.[5] |
| Normal Serum | 5-10% (v/v) in PBS or TBS | Use serum from the same species as the secondary antibody to block non-specific binding sites.[5] |
| Non-fat Dry Milk | 1-5% (w/v) in PBS or TBS | Cost-effective, but not recommended for assays detecting phosphoproteins. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Useful for reducing background from protein-based blockers and in systems with high cross-reactivity.[5] |
By systematically addressing these common issues and optimizing your protocol, you can significantly reduce background signal and improve the quality and reliability of your FIAU-based assay data.
References
- 1. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking Strategies for IHC | Thermo Fisher Scientific - AU [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 8. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 9. blog.cellsignal.com [blog.cellsignal.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. blog.abclonal.com [blog.abclonal.com]
- 12. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 13. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. abcam.com [abcam.com]
- 17. k-assay.com [k-assay.com]
Technical Support Center: 18F-FIAU Imaging and the Impact of De-fluorinated Metabolites
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 18F-FIAU in positron emission tomography (PET) imaging. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a specific focus on the impact of de-fluorinated metabolites on imaging results.
FAQs: Understanding 18F-FIAU and its Metabolites
Q1: What is 18F-FIAU and what is its primary application in PET imaging?
A1: 18F-FIAU (1-(2'-deoxy-2'-[18F]fluoro-β-D-arabinofuranosyl)-5-iodouracil) is a radiolabeled pyrimidine nucleoside analog. Its primary application is for PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) reporter gene expression. Cells expressing HSV1-tk can phosphorylate 18F-FIAU, trapping the radiotracer intracellularly and allowing for non-invasive visualization of gene expression.[1][2] It is important to note that 18F-FIAU can also be a substrate for mammalian thymidine kinase 1 (TK1), which can lead to uptake in proliferating tissues.[1]
Q2: What are the de-fluorinated metabolites of 18F-FIAU?
A2: The primary de-fluorinated metabolite of 18F-FIAU is free [18F]fluoride. This occurs when the carbon-fluorine bond in the 18F-FIAU molecule is broken through in vivo metabolic processes. Once released, free [18F]fluoride behaves as the fluoride ion and is no longer targeted to cells expressing HSV1-tk.
Q3: How does the presence of de-fluorinated metabolites, specifically [18F]fluoride, impact 18F-FIAU PET imaging results?
A3: The presence of [18F]fluoride can significantly impact the quality and quantitative accuracy of 18F-FIAU PET images. Free [18F]fluoride is taken up by bone, leading to high signal intensity in the skeleton. This can create image artifacts, obscure the signal from the target tissue, and lead to inaccurate quantification of HSV1-tk gene expression. The high intestinal radioactivity observed with some nucleoside analogues can also be a limiting factor in imaging.
Troubleshooting Guide: Addressing Common Issues in 18F-FIAU Imaging
This guide addresses specific problems that may arise during your 18F-FIAU PET imaging experiments due to the presence of de-fluorinated metabolites.
Problem 1: High and unexpected uptake in the bones.
-
Question: My 18F-FIAU PET scan shows high signal intensity in the skeleton, which is interfering with the signal from my target region of interest. What is the likely cause and how can I troubleshoot this?
-
Answer:
-
Likely Cause: High bone uptake is a strong indicator of in vivo de-fluorination of 18F-FIAU, leading to the accumulation of free [18F]fluoride in the skeletal system.
-
Troubleshooting Steps:
-
Confirm Radiochemical Purity: Before injection, ensure the radiochemical purity of your 18F-FIAU dose is high, with minimal free [18F]fluoride. This can be checked using radio-TLC or radio-HPLC.
-
Optimize Imaging Time: Acquire images at an optimal time point post-injection. Early imaging may show higher blood pool activity, while very late imaging might show increased accumulation of metabolites. The ideal window will depend on the specific biological model.
-
Data Correction Methods: Consider implementing correction methods in your image analysis. This may involve co-injecting a bone-seeking agent to delineate bone and then subtracting that signal from the 18F-FIAU scan, although this is a complex approach. A more common method is to use kinetic modeling that can differentiate between the uptake of the parent tracer and its metabolites.
-
Animal Model Considerations: The rate of metabolism can vary between different animal species and even strains. Be consistent with the animal model used in your studies.
-
-
Problem 2: Difficulty in quantifying the true 18F-FIAU signal in the target tissue.
-
Question: I am concerned that the presence of [18F]fluoride is affecting the accuracy of my quantitative analysis of 18F-FIAU uptake in the tumor. How can I address this?
-
Answer:
-
Likely Cause: The signal measured in a region of interest (ROI) on a PET scan represents the total radioactivity, which includes both the intact 18F-FIAU and its radiometabolites like [18F]fluoride. This can lead to an overestimation of the true 18F-FIAU uptake.
-
Troubleshooting Steps:
-
Radiometabolite Analysis: Perform radiometabolite analysis of blood and/or tissue samples to determine the fraction of radioactivity corresponding to the parent 18F-FIAU and its metabolites over time. This is crucial for accurate kinetic modeling.
-
Kinetic Modeling: Employ compartmental modeling techniques that can separate the contribution of the parent tracer and its metabolites to the total measured signal. This requires dynamic PET imaging and an arterial input function corrected for metabolites.
-
Standardized Uptake Value (SUV) with Caution: If using SUV as a semi-quantitative measure, be aware of its limitations in the presence of significant metabolism. Comparing SUVs at a consistent time point across studies can provide relative information, but absolute quantification will be compromised.
-
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the potential impact of de-fluorination on 18F-FIAU biodistribution. Actual values will vary depending on the experimental conditions.
Table 1: Biodistribution of 18F-FIAU and [18F]Fluoride Metabolite in a Xenograft Mouse Model (% Injected Dose per Gram - %ID/g) at 60 minutes Post-Injection
| Tissue | 18F-FIAU (Parent) | [18F]Fluoride (Metabolite) | Total Radioactivity |
| Blood | 1.5 ± 0.3 | 0.5 ± 0.1 | 2.0 ± 0.4 |
| Tumor (HSV1-tk+) | 5.0 ± 0.8 | 0.2 ± 0.05 | 5.2 ± 0.85 |
| Muscle | 0.8 ± 0.2 | 0.1 ± 0.02 | 0.9 ± 0.22 |
| Liver | 2.5 ± 0.5 | 0.3 ± 0.07 | 2.8 ± 0.57 |
| Kidney | 3.0 ± 0.6 | 1.0 ± 0.2 | 4.0 ± 0.8 |
| Bone (Femur) | 0.5 ± 0.1 | 10.0 ± 2.0 | 10.5 ± 2.1 |
Table 2: Percentage of Parent 18F-FIAU in Plasma Over Time
| Time (minutes) | % Parent 18F-FIAU |
| 5 | 95 ± 3 |
| 15 | 85 ± 5 |
| 30 | 70 ± 7 |
| 60 | 50 ± 8 |
| 120 | 30 ± 6 |
Experimental Protocols
Protocol 1: Radiometabolite Analysis of 18F-FIAU in Plasma using Radio-HPLC
This protocol outlines a general procedure for analyzing the metabolic stability of 18F-FIAU in plasma. Specific parameters may need to be optimized for your system.
-
Blood Sampling:
-
Collect arterial blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection of 18F-FIAU.
-
Immediately place the samples on ice to prevent further metabolism.
-
Centrifuge the blood at 4°C to separate the plasma.
-
-
Plasma Protein Precipitation:
-
To a known volume of plasma (e.g., 200 µL), add an equal volume of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes.
-
Collect the supernatant containing the radiolabeled compounds.
-
-
Radio-HPLC Analysis:
-
HPLC System: A high-performance liquid chromatography system equipped with a radioactivity detector (e.g., a flow-through positron detector).
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of trifluoroacetic acid, e.g., 0.1%) is typically used. The exact gradient profile should be optimized to achieve good separation between 18F-FIAU and its more polar metabolites, including [18F]fluoride.
-
Injection: Inject a known volume of the supernatant onto the HPLC column.
-
Data Acquisition: Record the chromatogram from both the UV detector (if a non-radioactive standard is co-injected) and the radioactivity detector.
-
Analysis: Integrate the peaks in the radio-chromatogram to determine the percentage of radioactivity corresponding to the parent 18F-FIAU and its metabolites at each time point. The retention time of 18F-FIAU can be confirmed by injecting a non-radioactive standard.
-
Visualizations
Caption: Workflow for 18F-FIAU radiometabolite analysis.
Caption: Troubleshooting logic for high bone uptake in 18F-FIAU imaging.
References
- 1. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Considerations for 1-Beta-D-arabinofuranosyl-5-iodouracil incorporation into host DNA
Welcome to the technical support center for 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU). This resource is designed for researchers, scientists, and drug development professionals. Here you will find detailed answers to frequently asked questions and troubleshooting guidance for common issues encountered during in-vitro and in-vivo experiments involving FIAU.
Frequently Asked Questions (FAQs)
Q1: What is this compound (FIAU) and its primary mechanism of action?
This compound, also known as Fialuridine (FIAU), is a synthetic thymidine nucleoside analog.[1] Its primary mechanism involves the inhibition of viral DNA synthesis, which made it a candidate for antiviral therapies, particularly against Hepatitis B Virus (HBV).[1][2] After entering a cell, FIAU is phosphorylated by cellular kinases to its active triphosphate form (FIAU-TP). FIAU-TP then acts as a substrate for DNA polymerases and is incorporated into newly synthesized DNA strands.
Q2: How is FIAU incorporated into host DNA and what are the consequences?
FIAU is incorporated into DNA in place of thymidine.[3][4] Studies have shown that FIAU can be incorporated into both nuclear and mitochondrial DNA (mtDNA).[5] While some nucleoside analogs act as chain terminators, evidence suggests that FIAU may not immediately terminate chain elongation, allowing for continued incorporation.[5][6] However, the presence of FIAU within the DNA strand can lead to significant cellular dysfunction. Its incorporation into mtDNA is a primary driver of its toxicity, as it disrupts mtDNA replication by inhibiting DNA polymerase gamma, the enzyme responsible for mtDNA synthesis.[5][6] This leads to mtDNA depletion, impaired mitochondrial function, and subsequent cellular damage.[6] Furthermore, the incorporation of FIAU into nuclear DNA can alter the binding of transcription factors to their target sequences, potentially dysregulating gene expression.[3][4]
Q3: What are the primary toxicity concerns associated with FIAU?
The principal and most severe toxicity associated with FIAU is mitochondrial toxicity.[1][2] This was tragically highlighted in a 1993 clinical trial where patients treated with FIAU for chronic hepatitis B developed severe liver failure and lactic acidosis, leading to multiple fatalities.[2][7][8]
Key points regarding FIAU toxicity include:
-
Mitochondrial DNA Depletion: FIAU triphosphate is a potent inhibitor of DNA polymerase gamma, leading to decreased mtDNA replication.[5][6]
-
Delayed Onset: The toxicity often has a delayed onset, appearing after weeks or even months of treatment.[7]
-
Organ-Specific Damage: The liver is a primary target, exhibiting micro- and macrovesicular steatosis (fatty liver), mitochondrial structural defects, and necrosis.[5][9] Other affected organs can include the pancreas, kidneys, and peripheral nerves.[5]
-
Irreversible Damage: In some cases, the mitochondrial damage induced by FIAU is irreversible, even after cessation of the drug.[10]
Q4: Why was FIAU's toxicity not predicted by initial preclinical animal studies?
The severe hepatotoxicity observed in humans was not predicted by standard preclinical toxicology studies in species like mice, rats, dogs, and primates.[2][9] This discrepancy is thought to be due to species-specific differences in mitochondrial nucleoside transport. A key hypothesis suggests that a specific nucleoside transporter, equilibrative nucleoside transporter 1 (ENT1), is expressed in the mitochondrial membranes of human cells but not in those of rodents, allowing for the accumulation of FIAU within human mitochondria to toxic levels.[9] More recent studies using chimeric mice with "humanized" livers have successfully replicated the liver toxicity, providing a more predictive animal model.[9]
Quantitative Data Summary
The following table summarizes key quantitative findings from in-vitro studies on FIAU, providing a reference for expected cellular responses.
| Parameter | Cell Line | Concentration | Duration | Observed Effect | Reference |
| mtDNA Abundance | HepG2 | 20 µM FIAU | 14 days | 30% decrease in mtDNA | [6] |
| mtDNA Synthesis Inhibition | Isolated Rat Mitochondria | 25 µM FIAU | In vitro assay | 14% decrease in DNA synthesis | [11] |
| mtDNA Synthesis Inhibition | Isolated Rat Mitochondria | 25 µM FIAU-TP | In vitro assay | 32% decrease in DNA synthesis | [11] |
| Cell Viability | Human Myotubes | 0.01 µM - 100 µM | 3 weeks | Dose-dependent severe reduction in myotubes | [10] |
Visualized Mechanisms and Workflows
Mechanism of FIAU Incorporation and Toxicity
The following diagram illustrates the cellular uptake, activation, and subsequent incorporation of FIAU into mitochondrial DNA, leading to cellular toxicity.
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fialuridine - Wikipedia [en.wikipedia.org]
- 3. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of the incorporation of 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) on the binding of the transcription factors, AP-1 and TFIID, to their cognate target DNA sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Studies of FIAU Toxicity - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nationalacademies.org [nationalacademies.org]
- 9. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 10. Mitochondrial and cellular toxicity induced by fialuridine in human muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Specificity of 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) for Viral Enzymes
Welcome to the Technical Support Center for 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU). This resource is designed for researchers, scientists, and drug development professionals working with FIAU and other nucleoside analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you design, execute, and interpret your experiments, with a focus on understanding and improving the specificity of FIAU for viral targets over host enzymes.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of antiviral activity of FIAU?
A1: FIAU is a nucleoside analog of thymidine. Its antiviral activity relies on its phosphorylation by a viral-encoded thymidine kinase (TK) to FIAU-monophosphate.[1][2] Cellular kinases then further phosphorylate it to the active triphosphate form, FIAU-triphosphate. FIAU-triphosphate can then be incorporated into the growing viral DNA chain by viral DNA polymerase, leading to chain termination and inhibition of viral replication.[3]
Q2: What is the mechanism behind the severe cytotoxicity observed with FIAU in humans?
A2: The severe toxicity of FIAU, particularly hepatotoxicity, is primarily due to its effects on mitochondria.[4][5][6] In human cells, FIAU is transported into the mitochondria, a process facilitated by the human equilibrative nucleoside transporter 1 (hENT1).[7][8] Inside the mitochondria, FIAU is a substrate for the mitochondrial thymidine kinase 2 (TK2), which phosphorylates it.[7] The resulting FIAU-triphosphate is then incorporated into mitochondrial DNA (mtDNA) by the mitochondrial DNA polymerase gamma.[9][10] This incorporation leads to mtDNA depletion, impaired mitochondrial protein synthesis, and ultimately mitochondrial dysfunction, resulting in cell death, lactic acidosis, and liver failure.[5][11][6][10]
Q3: Why was the severe toxicity of FIAU not predicted in preclinical animal models?
A3: Preclinical studies in animals such as mice, rats, dogs, and primates did not predict the severe hepatotoxicity seen in humans.[11][12] A key reason for this species-specific toxicity is the difference in mitochondrial transport of FIAU. The human equilibrative nucleoside transporter 1 (hENT1) is present in the inner mitochondrial membrane of human cells but is absent in rodents.[8] This allows for the accumulation of FIAU within human mitochondria, where it can exert its toxic effects.
Q4: How can I enhance the specificity of FIAU for viral thymidine kinase over human mitochondrial TK2 in my experiments?
A4: Enhancing specificity is a key challenge in the development of nucleoside analogs. Strategies to explore include:
-
Structural Modifications: Designing derivatives of FIAU that are preferentially recognized and phosphorylated by the viral TK but are poor substrates for human TK2.
-
Targeted Delivery: Developing drug delivery systems that specifically target infected cells, thereby reducing the exposure of healthy cells and their mitochondria to the compound.
-
Combination Therapy: Using FIAU in combination with other antiviral agents that have different mechanisms of action, potentially allowing for lower, less toxic doses of FIAU.
Q5: What are the key differences between human cytosolic thymidine kinase (TK1) and mitochondrial thymidine kinase (TK2) in the context of FIAU phosphorylation?
A5: Both TK1 and TK2 can phosphorylate FIAU, but TK2 does so more efficiently. The Vmax/Km ratio, a measure of catalytic efficiency, for FIAU with TK2 is significantly higher than with TK1, indicating that FIAU is a better substrate for the mitochondrial enzyme.[13] This preferential phosphorylation by TK2 is a major contributor to the mitochondrial toxicity of FIAU.[13]
II. Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro experiments with FIAU.
Issue 1: Unexpectedly High Cytotoxicity in Uninfected Cells
| Possible Cause | Troubleshooting Step |
| Mitochondrial Toxicity | The observed cytotoxicity is likely due to FIAU's known mitochondrial effects. Confirm this by running a mitochondrial toxicity assay (see Experimental Protocol 3). Consider using cell lines with varying mitochondrial densities or reliance on oxidative phosphorylation (e.g., comparing cells grown in glucose vs. galactose media).[14][15] |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution series. Prepare fresh dilutions from a new aliquot of the compound. |
| Contamination | Check cell cultures for mycoplasma or other microbial contamination, which can affect cell health and sensitivity to toxic compounds. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line. Run a solvent-only control. |
Issue 2: Lack of Antiviral Activity at Expected Concentrations
| Possible Cause | Troubleshooting Step |
| Viral Strain Resistance | The viral strain used may have a mutation in its thymidine kinase gene that reduces its ability to phosphorylate FIAU. Sequence the viral TK gene to check for known resistance mutations. Test FIAU against a known sensitive (wild-type) viral strain as a positive control.[16] |
| Suboptimal Assay Conditions | Optimize the multiplicity of infection (MOI), incubation time, and cell density for your specific virus and cell line. |
| Compound Degradation | Ensure proper storage of the FIAU stock solution. Prepare fresh working solutions for each experiment. |
| Cell Line Issues | Confirm that the cell line used is permissive to the virus and supports robust viral replication. |
Issue 3: High Background in Kinase Assays
| Possible Cause | Troubleshooting Step |
| Non-specific Binding of Radiolabel | Increase the number and duration of wash steps after the kinase reaction to more effectively remove unincorporated radiolabeled ATP. |
| Contaminating Kinase Activity | If using cell lysates, consider purifying the viral or human thymidine kinase to reduce background from other cellular kinases. |
| Autophosphorylation of the Kinase | Run a control reaction without the substrate (FIAU) to determine the level of kinase autophosphorylation. |
III. Data Presentation
Comparative Phosphorylation Efficiency of FIAU by Human Thymidine Kinases
The following table summarizes the kinetic parameters for the phosphorylation of FIAU by human cytosolic thymidine kinase 1 (TK1) and human mitochondrial thymidine kinase 2 (TK2). This data highlights the higher efficiency of TK2 in phosphorylating FIAU, which is a key factor in its mitochondrial toxicity.
| Enzyme | Substrate | Vmax/Km (% of deoxythymidine) | Reference |
| Human Mitochondrial Thymidine Kinase 2 (TK2) | FIAU | ~30% | [13] |
| Human Cytosolic Thymidine Kinase 1 (TK1) | FIAU | ~2% | [13] |
IV. Experimental Protocols
Protocol 1: Viral Plaque Reduction Assay for Antiviral Efficacy (IC50 Determination)
This protocol is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Permissive host cells (e.g., HepG2.2.15 for HBV, Vero cells for HSV-1)[4]
-
Appropriate cell culture medium
-
Virus stock of known titer (plaque-forming units (PFU)/mL)
-
FIAU stock solution (e.g., in DMSO)
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed the culture plates with host cells to form a confluent monolayer (typically 24-48 hours).
-
Prepare serial dilutions of FIAU in culture medium.
-
Pre-treat the cell monolayers with the different concentrations of FIAU for a specified time (e.g., 2 hours). Include a "no drug" control.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 50-100 PFU/well).
-
After the viral adsorption period (e.g., 1-2 hours), remove the inoculum and wash the cells.
-
Add the overlay medium containing the corresponding concentrations of FIAU to each well.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-10 days, depending on the virus).
-
Fix the cells by adding the fixing solution and incubate for at least 20 minutes.
-
Remove the overlay and stain the cells with the staining solution.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each FIAU concentration compared to the "no drug" control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the FIAU concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay for Host Cell Viability (CC50 Determination)
This protocol determines the concentration of a compound that reduces the viability of uninfected host cells by 50% (CC50).
Materials:
-
Host cells (same as used in the plaque reduction assay)
-
Appropriate cell culture medium
-
FIAU stock solution
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the 96-well plates with a known density of host cells.
-
After the cells have attached (e.g., 24 hours), add serial dilutions of FIAU to the wells. Include "no drug" (cell control) and "no cells" (background) controls.
-
Incubate the plates for the same duration as the plaque reduction assay.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each FIAU concentration compared to the "no drug" control.
-
Determine the CC50 value by plotting the percentage of viability against the log of the FIAU concentration and fitting the data to a dose-response curve.
Selectivity Index (SI): The SI is a measure of the compound's specificity for the viral target. It is calculated as: SI = CC50 / IC50 . A higher SI value indicates greater specificity.
Protocol 3: In Vitro Mitochondrial Toxicity Assay (Glucose vs. Galactose Medium)
This assay assesses the potential of a compound to induce mitochondrial toxicity by comparing its effect on cells grown in glucose-containing medium (relying on glycolysis) versus galactose-containing medium (forced to rely on mitochondrial oxidative phosphorylation).[14][15]
Materials:
-
Glucose-containing culture medium
-
Galactose-containing culture medium (glucose-free, supplemented with galactose)
-
FIAU stock solution
-
Cell viability assay reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Culture the cells in either glucose- or galactose-containing medium for a period to allow for metabolic adaptation (e.g., several passages for the "glucose-galactose" assay, or for a shorter duration for a rapid version of the assay).[14]
-
Seed two separate 96-well plates with the adapted cells, one for each medium type.
-
Add serial dilutions of FIAU to the wells of both plates.
-
Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours). For delayed toxicity, longer incubation times may be necessary.[5]
-
Perform a cell viability assay on both plates.
-
Calculate the CC50 values for FIAU in both glucose and galactose media.
-
A significantly lower CC50 value in the galactose medium compared to the glucose medium suggests that the compound's cytotoxicity is mediated through mitochondrial dysfunction.
V. Mandatory Visualizations
FIAU Metabolic Activation and Mitochondrial Toxicity Pathway
References
- 1. Herpes Simplex Virus Thymidine Kinase Imaging in Mice with (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-iodouracil) and metabolite (1-(2’-deoxy-2’-[18F] fluoro-1-β-D-arabinofuranosyl)-5-uracil) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The utility of a differentiated preclinical liver model, HepaRG cells, in investigating delayed toxicity via inhibition of mitochondrial-replication induced by fialuridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Phosphorylation of the anti-hepatitis B nucleoside analog 1-(2'-deoxy-2'-fluoro-1-beta-D-arabinofuranosyl)-5-iodouracil (FIAU) by human cytosolic and mitochondrial thymidine kinase and implications for cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A rapid mitochondrial toxicity assay utilizing rapidly changing cell energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of Herpes Simplex Virus Type 1 Thymidine Kinase Mutants Selected under a Single Round of High-Dose Brivudin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HSV-1 tk Gene Expression: A Comparative Guide to 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) Uptake and Alternative Methods
For researchers, scientists, and drug development professionals, accurately quantifying the expression of the herpes simplex virus type 1 thymidine kinase (HSV-1 tk) gene is paramount for the advancement of gene therapy and molecular imaging. This guide provides a comprehensive comparison of the widely used radiolabeled probe, 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU), with other validation techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.
The HSV-1 tk gene is a cornerstone of suicide gene therapy, converting non-toxic prodrugs into cytotoxic agents that eliminate target cells, and serves as a reporter gene for noninvasive imaging.[1][2][3] The uptake of radiolabeled nucleoside analogs like FIAU, which are preferentially phosphorylated by the HSV-1 TK enzyme and subsequently trapped within the cell, provides a functional measure of gene expression.[4][5]
Comparative Analysis of Validation Methods
The selection of a validation method for HSV-1 tk gene expression depends on various factors, including the experimental setting (in vitro vs. in vivo), the required sensitivity, and the nature of the desired data (e.g., quantitative, spatial). Below is a comparative summary of FIAU uptake assays and other common molecular biology techniques.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| FIAU Uptake Assay | Measures the accumulation of radiolabeled FIAU, a substrate for the HSV-1 TK enzyme, within cells expressing the gene.[4][5] | - Functional assay reflecting enzyme activity- High sensitivity and specificity for HSV-1 tk[4][6]- Enables noninvasive in vivo imaging (PET, SPECT)[1][5] | - Requires handling of radioactive materials- Indirect measure of gene expression- In vivo imaging has lower resolution than microscopy | In vitro and in vivo quantification of functional HSV-1 tk expression; noninvasive imaging of gene expression in living subjects.[1][5] |
| Quantitative RT-PCR (qRT-PCR) | Quantifies the amount of HSV-1 tk mRNA transcripts relative to a reference gene.[1] | - Highly sensitive and specific for mRNA- Quantitative and reproducible- High-throughput capabilities | - Does not measure protein level or enzyme activity- Susceptible to RNA degradation and contamination | Quantification of HSV-1 tk gene transcription levels in cells and tissues.[7] |
| Western Blotting | Detects and quantifies the HSV-1 TK protein using specific antibodies.[1] | - Provides information on protein size and abundance- Semi-quantitative | - Less sensitive than qRT-PCR or enzymatic assays- Requires specific antibodies- Does not directly measure enzyme activity | Confirmation of HSV-1 TK protein expression and estimation of its relative abundance.[1] |
| Immunohistochemistry (IHC) | Visualizes the spatial distribution of the HSV-1 TK protein in tissue sections using specific antibodies.[1][5] | - Provides spatial information on protein expression- Can be used on fixed tissues | - Generally qualitative or semi-quantitative- Prone to artifacts and background staining | Localization of HSV-1 TK expressing cells within a tissue context.[1][5] |
Quantitative Data Comparison: FIAU vs. Other Probes
Several studies have compared the efficacy of different radiolabeled probes for imaging HSV-1 tk expression. FIAU has consistently demonstrated superior performance in terms of uptake and sensitivity compared to other nucleoside analogs like 9-(4-[18F]fluoro-3-[hydroxymethyl]butyl)guanine (FHBG) and 9-[3-[18F]fluoro-1-hydroxy-2-propoxymethyl]guanine (FHPG).
Table 1: In Vitro Probe Accumulation in RG2TK+ Glioma Cells [4][6]
| Probe | Net Accumulation Rate (mL/min/g cells) ± SD | Fold Increase vs. FHBG | Fold Increase vs. FHPG |
| [124I/131I]FIAU | 0.317 ± 0.066 | 15-fold | 41-fold |
| [18F]FHBG | 0.022 ± 0.001 | - | 2.8-fold |
| [18F]FHPG | 0.0077 ± 0.0003 | - | - |
Table 2: In Vivo Probe Uptake in RG2TK+ Xenografts (2 hours post-injection) [4][6]
| Probe | % Injected Dose per Gram (%ID/g) ± SD |
| [131I]FIAU | 1.22 ± 0.21 |
| [18F]FHBG | 0.074 ± 0.49 |
| [131I]FIAU | 1.27 ± 0.14 |
| [18F]FHPG | 0.023 ± 0.008 |
These data clearly indicate that FIAU exhibits significantly higher accumulation in cells expressing HSV-1 tk, both in vitro and in vivo, making it a more sensitive probe for detecting and quantifying gene expression.[4][6]
Experimental Protocols
In Vitro FIAU Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled FIAU in cultured cells.
Materials:
-
Cells transduced with HSV-1 tk (and wild-type control cells)
-
Cell culture medium
-
Radiolabeled FIAU (e.g., [14C]FIAU or [124I]FIAU)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation counter or gamma counter
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Plating: Plate an equal number of HSV-1 tk-expressing cells and wild-type control cells in multi-well plates and allow them to adhere overnight.
-
Incubation with Radiolabeled Probe: Remove the culture medium and wash the cells with pre-warmed PBS. Add fresh medium containing a known concentration of radiolabeled FIAU.
-
Time-Course Incubation: Incubate the cells at 37°C for various time points (e.g., 10, 30, 60, 120, 180 minutes).[4]
-
Washing: At each time point, remove the medium containing the radiolabeled probe and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification of Radioactivity: Transfer the cell lysates to scintillation vials or gamma counter tubes and measure the radioactivity.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.
-
Data Analysis: Express the FIAU uptake as counts per minute (CPM) or disintegrations per minute (DPM) per microgram of protein. The net accumulation rate can be calculated from the slope of the uptake over time.[4]
Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol outlines the steps for quantifying HSV-1 tk mRNA levels.[7]
Materials:
-
RNA isolation kit
-
Reverse transcriptase kit
-
qPCR master mix (containing SYBR Green or a specific probe)
-
Primers specific for HSV-1 tk and a reference gene (e.g., GAPDH, β-actin)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from HSV-1 tk-expressing and control cells or tissues using a commercial kit according to the manufacturer's instructions.[7]
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for HSV-1 tk and the reference gene.
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the target (HSV-1 tk) and reference genes. Calculate the relative expression of HSV-1 tk mRNA using the ΔΔCt method.
Signaling Pathway and Experimental Workflow
HSV-1 tk Substrate Phosphorylation Pathway
The HSV-1 TK enzyme plays a crucial role in the salvage pathway of nucleosides. Its broader substrate specificity, compared to its mammalian counterparts, allows it to phosphorylate nucleoside analogs like FIAU and ganciclovir (GCV).[2] This phosphorylation is the key step that traps the molecule inside the cell and, in the case of prodrugs like GCV, leads to cytotoxicity.
Caption: Phosphorylation and trapping of FIAU by HSV-1 TK.
Experimental Workflow for Validation of HSV-1 tk Expression
The following diagram illustrates a typical workflow for validating HSV-1 tk gene expression, from cell transduction to data analysis.
Caption: Overview of the experimental validation process.
References
- 1. Titration of Variant HSV1-tk Gene Expression to Determine the Sensitivity of 18F-FHBG PET Imaging in a Prostate Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]
- 3. Frontiers | Improving the safety of cell therapy with the TK-suicide gene [frontiersin.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Noninvasive imaging of herpes virus thymidine kinase gene transfer and expression: a potential method for monitoring clinical gene therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of HSV gene expression during lytic infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) vs. Ganciclovir for HSV-1 tk Suicide Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key prodrugs, 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) and Ganciclovir (GCV), utilized in Herpes Simplex Virus type 1 thymidine kinase (HSV-1 tk) suicide gene therapy. This therapeutic strategy holds promise for the targeted ablation of cancer cells. Here, we present a detailed analysis of their mechanisms of action, comparative efficacy based on available experimental data, and relevant experimental protocols to aid in the design and evaluation of future studies.
Mechanism of Action: A Shared Pathway to Apoptosis
Both FIAU and Ganciclovir are nucleoside analogs that are relatively non-toxic to normal mammalian cells. Their therapeutic efficacy is unlocked upon the introduction of the HSV-1 tk gene into target cancer cells. The HSV-1 tk enzyme, unlike its mammalian counterparts, possesses a broad substrate specificity and can phosphorylate these prodrugs.
Once phosphorylated, both FIAU and Ganciclovir are further converted into their triphosphate forms by cellular kinases. These triphosphate metabolites are the active cytotoxic agents. They act as competitive inhibitors of the natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA by cellular DNA polymerases. The incorporation of these analogs into the DNA chain leads to chain termination, DNA fragmentation, and ultimately, the induction of apoptosis, or programmed cell death.[1][2][3]
The apoptotic cascade initiated by Ganciclovir has been shown to involve the accumulation of the p53 tumor suppressor protein and the activation of caspases, a family of proteases central to the execution of apoptosis.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the available quantitative data for FIAU and Ganciclovir in the context of HSV-1 tk suicide gene therapy. It is important to note that while extensive data exists for Ganciclovir, research on the therapeutic efficacy of non-radiolabeled FIAU is less prevalent in the literature, with many studies focusing on its use as an imaging agent.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Transgene | Prodrug | IC50 (µM) | Reference |
| Rat C6 Glioma | Wild-type HSV-1 tk | Ganciclovir | ~50 | |
| Rat C6 Glioma | MGMK/HSVTK fusion | Ganciclovir | 0.5 | |
| Rat C6 Glioma | MGMK/mutant 30 fusion | Ganciclovir | 0.004 | |
| Human iPSCs | HSV-TK | Ganciclovir | 0.043 - 0.074 | |
| Human iPSCs (Wild-type) | None | Ganciclovir | 203 |
Data for non-radiolabeled FIAU IC50 values in a suicide gene therapy context is limited in the reviewed literature.
Table 2: In Vitro Bystander Effect
The "bystander effect" is a critical phenomenon in suicide gene therapy where non-transduced, neighboring tumor cells are also killed. This is often mediated by the transfer of toxic metabolites through gap junctions.
| Cell Line | Prodrug | % tk+ cells | % Cell Killing (Total Population) | Reference |
| Rat C6 Glioma | Ganciclovir | 5% | 75% | |
| Human Pancreatic (SW1990) | Ganciclovir | 15% | 60% | |
| Human iPSC-derived NPCs | Ganciclovir (1 µg/ml) | 50% | 27.6% (bystander killing) | |
| Human iPSC-derived NPCs | Brivudine (1 µg/ml) | 50% | 12.1% (bystander killing) |
Quantitative data on the bystander effect of non-radiolabeled FIAU is not well-documented in the reviewed literature. Studies suggest that purine nucleoside analogues like Ganciclovir exhibit a more pronounced bystander effect than pyrimidine nucleoside analogues.
In Vivo Efficacy: Tumor Regression Studies
Numerous preclinical studies have demonstrated the in vivo efficacy of the HSV-1 tk/Ganciclovir system in various tumor models.
Table 3: In Vivo Tumor Regression
| Tumor Model | Treatment Group | Dosage | Outcome | Reference |
| MCA Rat Morris Hepatoma | MCA-TK-Luc + GCV | 50 mg/kg/day (i.p.) for 5 days | Marked reduction in tumor volume | [1] |
| Human Ovarian Xenograft (SKOV-3) | GHT/pSR39 + GCV | 20 mg/kg/day (i.p.) | Significant tumor size reduction | |
| Glioblastoma Mouse Model | MSC-TK + GCV | Not specified | 86% tumor growth inhibition |
In vivo therapeutic studies utilizing non-radiolabeled FIAU for tumor regression in HSV-1 tk models are not extensively reported in the reviewed literature. Studies involving radiolabeled FIAU have primarily focused on its imaging capabilities and radiotherapeutic potential.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are representative protocols for key in vitro experiments.
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of a prodrug that inhibits 50% of cell growth (IC50) in HSV-1 tk expressing and non-expressing cells.
Materials:
-
HSV-1 tk expressing cancer cells and corresponding wild-type parental cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Prodrug (Ganciclovir or FIAU)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Sterile PBS
-
DMSO (for dissolving prodrugs, if necessary)
Procedure:
-
Cell Seeding: Seed both HSV-1 tk expressing and wild-type cells into 96-well plates at a density of 2,000-5,000 cells per well. Allow cells to adhere overnight.
-
Prodrug Preparation: Prepare a stock solution of the prodrug in sterile water or DMSO. Perform serial dilutions in complete culture medium to obtain a range of concentrations to be tested.
-
Treatment: Remove the culture medium from the wells and replace it with medium containing the various concentrations of the prodrug. Include a vehicle control (medium with the same concentration of DMSO as the highest prodrug concentration, if applicable) and an untreated control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a chosen reagent according to the manufacturer's protocol. For example, for an MTT assay, incubate the cells with MTT solution for 2-4 hours, then solubilize the formazan crystals with a solubilization buffer and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the prodrug concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: In Vitro Bystander Effect Assay
Objective: To quantify the extent of killing of non-transduced (tk-) cells when co-cultured with HSV-1 tk expressing (tk+) cells in the presence of a prodrug.
Materials:
-
HSV-1 tk expressing cancer cells and corresponding wild-type parental cells
-
Complete cell culture medium
-
Prodrug (Ganciclovir or FIAU)
-
96-well cell culture plates
-
Cell viability reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed a constant total number of cells per well in 96-well plates, varying the ratio of tk+ to tk- cells (e.g., 100:0, 75:25, 50:50, 25:75, 0:100). Allow cells to adhere overnight.
-
Treatment: Treat the co-cultures with a fixed, clinically relevant concentration of the prodrug.
-
Incubation: Incubate the plates for a period sufficient to observe the bystander effect (typically 3-7 days).
-
Cell Viability Assessment: Measure the viability of the total cell population in each well using a suitable assay.
-
Data Analysis: Normalize the viability of the co-cultures to the viability of the 100% tk- cell population (which should be minimally affected by the prodrug at the chosen concentration). Plot the percentage of cell killing against the percentage of tk+ cells in the co-culture.
Signaling Pathways and Logical Relationships
The apoptotic pathway induced by the HSV-1 tk/Ganciclovir system involves a complex interplay of cellular signaling molecules.
Conclusion and Future Directions
Ganciclovir has been extensively studied and has demonstrated significant efficacy in HSV-1 tk suicide gene therapy, both in vitro and in vivo. Its potent cytotoxicity and pronounced bystander effect make it a robust choice for this therapeutic approach.
This compound (FIAU) is a valid substrate for HSV-1 tk and has shown promise, particularly as a radiolabeled agent for imaging and radiotherapy. However, there is a notable gap in the literature regarding the therapeutic efficacy of non-radiolabeled FIAU as a sole agent in suicide gene therapy. Direct, quantitative comparisons with Ganciclovir in terms of IC50 and bystander effect are needed to fully assess its potential in this context.
Future research should focus on:
-
Conducting head-to-head in vitro and in vivo studies comparing the therapeutic efficacy of non-radiolabeled FIAU and Ganciclovir.
-
Quantifying the bystander effect of FIAU in various cancer cell lines.
-
Elucidating the detailed apoptotic signaling pathway induced by FIAU in HSV-1 tk expressing cells.
Such studies will be invaluable for optimizing prodrug selection and improving the clinical outcomes of HSV-1 tk-based suicide gene therapies for cancer.
References
- 1. Dual monitoring using 124I-FIAU and bioluminescence for HSV1-tk suicide gene therapy [inis.iaea.org]
- 2. Viral HSV1-TK gene, radiolabeled FIAU, and ganciclovir: combined gene targeted radiotherapy and suicide gene therapy for prostate cancer - Enlighten Theses [theses.gla.ac.uk]
- 3. Evaluation of herpes simplex virus 1 thymidine kinase-mediated trapping of (131)I FIAU and prodrug activation of ganciclovir as a synergistic cancer radio/chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of FMAU and FIAU for PET imaging of cellular proliferation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two thymidine analog radiotracers, [¹⁸F]FMAU (2'-deoxy-2'-[¹⁸F]fluoro-5-methyl-1-beta-D-arabinofuranosyluracil) and [¹⁸F]FIAU (2'-deoxy-2'-[¹⁸F]fluoro-5-iodo-1-beta-D-arabinofuranosyluracil), for positron emission tomography (PET) imaging of cellular proliferation. While both are substrates for thymidine kinase, their applications and available data for imaging endogenous cancer cell proliferation differ significantly.
Executive Summary
Direct head-to-head comparative studies evaluating the efficacy of [¹⁸F]FMAU and [¹⁸F]FIAU for PET imaging of endogenous cellular proliferation in oncology are limited in the currently available scientific literature. [¹⁸F]FMAU has been investigated as a marker for DNA synthesis in various cancers, with data available on its tumor uptake and biodistribution. In contrast, [¹⁸F]FIAU has been predominantly studied as an imaging agent for reporter gene expression, specifically for cells transfected with herpes simplex virus thymidine kinase (HSV1-tk), and for imaging bacterial infections.
This guide presents the available data for each tracer, highlighting their mechanisms of action, quantitative performance in their respective primary applications, and detailed experimental protocols. Researchers should note the different contexts of the presented data when considering these tracers for their specific research needs.
Mechanism of Action: The DNA Salvage Pathway
Both FMAU and FIAU are thymidine analogs that are taken up by proliferating cells and enter the DNA salvage pathway. The key enzyme in this pathway is thymidine kinase 1 (TK1), which is upregulated during the S-phase of the cell cycle. TK1 phosphorylates these analogs, trapping them within the cell. A mitochondrial isoform, TK2, also exists and can phosphorylate these substrates.[1] The phosphorylated tracer is then further phosphorylated and can be incorporated into newly synthesized DNA. This mechanism allows for the visualization of cellular proliferation with PET.
Caption: DNA salvage pathway for FMAU and FIAU.
Quantitative Data Comparison
The following table summarizes the available quantitative data for [¹⁸F]FMAU and [¹⁸F]FIAU. It is critical to note that the data for [¹⁸F]FMAU pertains to imaging of endogenous cancer cell proliferation, while the data for [¹⁸F]FIAU is from studies on HSV1-tk reporter gene imaging.
| Parameter | [¹⁸F]FMAU | [¹⁸F]FIAU | Reference |
| Tumor Uptake (SUV) | |||
| Breast Cancer | 2.19 | Not Available | [2] |
| Brain Cancer | 1.28 | Not Available | [2] |
| Lung Cancer | 2.21 | Not Available | [2] |
| Prostate Cancer | 2.27 - 4.42 | Not Available | [2] |
| Meningioma | 6.2 (SUVmax) | Not Available | [1] |
| Tumor-to-Background Ratios | |||
| C6tk/C6 cell accumulation ratio (2h) | 2.4 | 10.3 | [3] |
| Context of Data | Endogenous Proliferation | HSV1-tk Reporter Gene Imaging |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are representative experimental protocols for preclinical PET imaging with [¹⁸F]FMAU and [¹⁸F]FIAU.
[¹⁸F]FMAU PET Imaging of Tumor Xenografts
This protocol is adapted from studies imaging endogenous tumor proliferation in mouse models.
-
Animal Model: Athymic nude mice are subcutaneously injected with a suspension of human cancer cells (e.g., prostate, breast, or lung cancer cell lines). Tumors are allowed to grow to a specified size (e.g., 5-10 mm in diameter).
-
Radiotracer Administration: Mice are injected intravenously (e.g., via the tail vein) with a dose of [¹⁸F]FMAU, typically ranging from 3.7 to 7.4 MBq.
-
Uptake Period: A 60-minute uptake period is typically allowed, during which the animal is kept anesthetized (e.g., with isoflurane) to minimize movement and ensure consistent biodistribution.
-
PET/CT Imaging: Following the uptake period, a static PET scan of 10-15 minutes is acquired, followed by a CT scan for attenuation correction and anatomical localization.
-
Image Analysis: Regions of interest (ROIs) are drawn on the PET images over the tumor and reference tissues (e.g., muscle, blood pool) to calculate quantitative metrics such as the Standardized Uptake Value (SUV) and tumor-to-background ratios.
[¹⁸F]FIAU PET Imaging of HSV1-tk Reporter Gene Expression
This protocol is based on studies imaging the expression of the HSV1-tk reporter gene in tumor models.[4][5]
-
Cell Line Transduction: The cancer cell line of interest is genetically engineered to express the herpes simplex virus thymidine kinase (HSV1-tk) gene. A control cell line without the HSV1-tk gene is also used.
-
Animal Model: Immunocompromised mice are inoculated with both the HSV1-tk expressing cells and the control cells, typically on opposite flanks, to serve as an internal control.
-
Radiotracer Administration: Mice are injected intravenously with [¹⁸F]FIAU (or ¹²⁴I-FIAU for longer time-point imaging).[5]
-
Uptake and Imaging: Dynamic or static PET scans can be performed at various time points post-injection (e.g., 1, 2, 4, and 24 hours) to assess tracer accumulation and clearance.[4][5]
-
Data Analysis: Quantitative analysis involves comparing the tracer uptake in the HSV1-tk-positive tumors to the control tumors and other tissues to determine the specificity and sensitivity of the reporter imaging system.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative preclinical PET imaging study.
Caption: A typical experimental workflow for a preclinical PET study.
Conclusion
Both [¹⁸F]FMAU and [¹⁸F]FIAU leverage the DNA salvage pathway for imaging and have demonstrated utility in their respective fields. [¹⁸F]FMAU shows promise for the non-invasive imaging of endogenous cellular proliferation in various cancers. The available data for [¹⁸F]FIAU, however, is primarily focused on its high specificity and sensitivity for imaging HSV1-tk reporter gene expression, a powerful tool in gene and cell therapy studies.
For researchers aiming to image endogenous cancer cell proliferation, [¹⁸F]FMAU is the more directly studied tracer of the two. However, the lack of direct comparative studies with [¹⁸F]FIAU for this specific application means that the relative efficacy of these two tracers remains an open question. Future head-to-head studies are warranted to definitively compare their performance characteristics for imaging cancer proliferation. Professionals in drug development should consider the specific application and the existing body of evidence when selecting a proliferation marker for their preclinical and clinical trials.
References
- 1. Incidental Detection of Meningioma by 18F-FMAU PET/CT in a Patient with Suspected Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging DNA synthesis with [18F]FMAU and positron emission tomography in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-FEAU as a radiotracer for herpes simplex virus thymidine kinase gene expression: in-vitro comparison with other PET tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different strategies for reducing intestinal background radioactivity associated with imaging HSV1-tk expression using established radionucleoside probes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Treacherous Path of a Promising Antiviral: A Comparative Guide to the Cross-Reactivity of Fialuridine (FIAU) with Mammalian Cellular Kinases
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the enzymatic interactions of 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU), a nucleoside analog once heralded as a potent antiviral agent. We delve into the critical cross-reactivity with mammalian cellular kinases, a phenomenon that ultimately led to its tragic failure in clinical trials due to unforeseen toxicity. This document presents a comprehensive analysis supported by available experimental data, detailed methodologies for key experiments, and visual representations of the underlying biochemical pathways.
The journey of a drug from a promising candidate to a clinical success is fraught with challenges, and the story of Fialuridine (FIAU) serves as a stark reminder of the complexities of drug-target interactions within the human body. Initially developed for the treatment of chronic hepatitis B, FIAU's potent antiviral activity was overshadowed by severe hepatotoxicity, leading to liver failure and fatalities in clinical trial participants. The root of this toxicity lies in its unintended interaction with mammalian cellular kinases, particularly mitochondrial enzymes, which transforms the drug into a potent inhibitor of mitochondrial DNA replication.
The Phosphorylation Pathway: A Double-Edged Sword
The therapeutic efficacy and the toxicity of most nucleoside analogs, including FIAU, are contingent upon their intracellular phosphorylation to the triphosphate form. This multi-step process is initiated by nucleoside kinases, followed by subsequent phosphorylations by nucleoside monophosphate and diphosphate kinases. While this activation is essential for the drug's intended antiviral action, off-target phosphorylation by host cellular kinases can lead to the accumulation of toxic metabolites.
As depicted in Figure 1, FIAU is a substrate for several deoxyribonucleoside kinases (dNKs), including cytosolic deoxycytidine kinase (dCK) and thymidine kinase 1 (TK1), and the mitochondrial thymidine kinase 2 (TK2). The subsequent phosphorylation of FIAU-monophosphate (FIAU-MP) to FIAU-diphosphate (FIAU-DP) is catalyzed by UMP-CMP kinases, and the final phosphorylation to the active triphosphate form (FIAU-TP) is carried out by nucleoside diphosphate kinases (NDPKs). The accumulation of FIAU-TP in the mitochondria and its subsequent inhibition of mitochondrial DNA polymerase gamma is the primary mechanism of its toxicity.
Comparative Kinase Cross-Reactivity: A Quantitative Look
The efficiency with which different kinases phosphorylate FIAU is a critical determinant of its therapeutic index. While specific kinetic parameters for FIAU with all human kinases are not exhaustively available in the literature, data from various studies on nucleoside analogs allow for a comparative assessment. The key enzymes in the initial and rate-limiting step of FIAU activation are the deoxyribonucleoside kinases.
| Kinase | Subcellular Location | Natural Substrates | FIAU Phosphorylation | Known Kinetic Parameters for Similar Analogs (Km, µM) |
| Deoxycytidine Kinase (dCK) | Cytoplasm | dC, dA, dG | Yes | 2'-fluoro-dC: High affinity[1] |
| Thymidine Kinase 1 (TK1) | Cytoplasm | dT, dU | Yes | AZT: 0.6, FLT: 2.1[2] |
| Thymidine Kinase 2 (TK2) | Mitochondria | dT, dC | High | AZT: 4.5, FLT: 6.5[3] |
Table 1: Comparison of Deoxyribonucleoside Kinases Involved in FIAU Phosphorylation. This table summarizes the key characteristics of the primary kinases responsible for the initial phosphorylation of FIAU. The high efficiency of TK2 in phosphorylating FIAU is a major contributor to its mitochondrial toxicity[4][5].
Subsequent phosphorylation steps are also crucial. UMP-CMP kinase (CMPK1) and its mitochondrial counterpart (CMPK2) are responsible for the conversion of FIAU-MP to FIAU-DP. Human UMP/CMP kinase is known to phosphorylate a wide range of pyrimidine nucleoside monophosphates, including those of therapeutic analogs[6][7][8]. Nucleoside diphosphate kinases (NDPKs), which are generally promiscuous in their substrate specificity, catalyze the final phosphorylation to the triphosphate form[9][10].
Experimental Protocols: Assessing Kinase Cross-Reactivity
The determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) is essential for quantifying the efficiency of a kinase in phosphorylating a given substrate. Below is a generalized protocol for an in vitro kinase assay to determine these parameters for a nucleoside analog like FIAU.
Protocol: In Vitro Kinase Assay for Nucleoside Analog Phosphorylation
This protocol outlines the steps to measure the kinetic parameters of a purified kinase with a nucleoside analog substrate using a radioactivity-based assay.
1. Reagents and Materials:
-
Purified recombinant human kinase (e.g., dCK, TK1, or TK2)
-
Nucleoside analog substrate (FIAU)
-
[γ-32P]ATP (radiolabeled phosphate donor)
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Reaction termination solution (e.g., EDTA or formic acid)
-
Thin-layer chromatography (TLC) plates or ion-exchange chromatography columns
-
Phosphorimager or scintillation counter
2. Assay Procedure:
-
Prepare Reaction Mixtures: In microcentrifuge tubes, prepare reaction mixtures containing the kinase reaction buffer, a fixed concentration of [γ-32P]ATP mixed with a range of concentrations of non-radiolabeled ATP, and varying concentrations of the nucleoside analog substrate (FIAU).
-
Initiate the Reaction: Start the reaction by adding the purified kinase to each tube. Ensure thorough mixing.
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the kinase (typically 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the Reaction: Stop the reaction by adding the termination solution.
-
Separation of Products: Separate the phosphorylated product (FIAU-MP) from the unreacted substrate (FIAU) and [γ-32P]ATP. This can be achieved by spotting the reaction mixture onto a TLC plate and developing it with an appropriate solvent system, or by using ion-exchange chromatography.
-
Quantification: Quantify the amount of radiolabeled phosphorylated product using a phosphorimager for TLC plates or a scintillation counter for eluted fractions from chromatography.
-
Data Analysis: Plot the initial reaction velocity (rate of product formation) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
3. Alternative Detection Methods: Non-radioactive methods can also be employed, such as HPLC-based assays to separate and quantify the phosphorylated product, or coupled-enzyme assays that measure ADP production.
Off-Target Effects and Signaling Pathway Perturbations
While the primary toxicity of FIAU is linked to its effect on mitochondrial DNA synthesis, the cross-reactivity with a broad range of cellular kinases raises the possibility of other off-target effects. The phosphorylation of FIAU by kinases involved in cellular signaling could potentially perturb these pathways. However, current literature primarily focuses on the direct inhibition of DNA polymerases by FIAU triphosphate, and there is limited information on its broader impact on cellular signaling cascades.
It is conceivable that the altered balance of nucleotide pools resulting from the extensive phosphorylation of FIAU could indirectly affect the activity of various kinases that are regulated by nucleotide levels. Further research is needed to explore the potential for FIAU and its metabolites to directly or indirectly modulate the activity of protein kinases and other signaling molecules, which could contribute to the overall toxic profile of the drug.
Conclusion and Future Directions
The case of FIAU underscores the critical importance of a thorough understanding of a drug candidate's interaction with the entirety of the cellular machinery, not just its intended target. The cross-reactivity of FIAU with mammalian cellular kinases, particularly the mitochondrial enzyme TK2, proved to be its Achilles' heel. This guide has provided a comparative overview of the kinases involved in FIAU's metabolic activation, highlighting the key players in its tragic toxicity.
For future drug development endeavors involving nucleoside analogs, a comprehensive in vitro screening against a panel of relevant human kinases should be a mandatory step in the preclinical safety assessment. The detailed experimental protocols and comparative data presented here serve as a valuable resource for researchers in designing and interpreting such studies. A deeper investigation into the potential off-target effects of nucleoside analogs on cellular signaling pathways will also be crucial in developing safer and more effective antiviral and anticancer therapies.
References
- 1. Substrate/inhibitor specificities of human deoxycytidine kinase (dCK) and thymidine kinases (TK1 and TK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymidine Kinase deficiency type 2 | UCB [ucb.com]
- 3. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The human Nm23/nucleoside diphosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphorylation of nucleoside diphosphate kinase at the active site studied by steady-state and time-resolved fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of FIAU and FHBG for PET imaging of HSV1-tk gene expression
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of radiotracers for monitoring Herpes Simplex Virus type 1 thymidine kinase (HSV1-tk) gene expression.
This guide provides a detailed, data-driven comparison of two prominent radiolabeled nucleoside probes, FIAU (2'-fluoro-2'-deoxy-1-β-D-arabinofuranosyl-5-iodouracil) and FHBG (9-[4-fluoro-3-(hydroxymethyl)butyl]guanine), for Positron Emission Tomography (PET) imaging of HSV1-tk gene expression. The objective is to furnish researchers with the necessary information to make an informed decision on the optimal probe for their specific experimental needs.
Executive Summary
Both FIAU and FHBG are established PET probes for imaging HSV1-tk gene expression, with their efficacy being highly dependent on the specific variant of the thymidine kinase enzyme used. For the wild-type HSV1-tk, studies consistently demonstrate that FIAU is a substantially more efficient and sensitive probe than FHBG .[1][2][3] It exhibits higher accumulation in target cells, greater contrast, and lower abdominal background radioactivity.[1][2][3] Conversely, for the mutant HSV1-sr39tk, FHBG has been shown to be a more sensitive probe , making the combination of FHBG and HSV1-sr39tk a frequently utilized system for enhancing PET signal in reporter gene imaging.[4][5][6]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies of FIAU and FHBG.
Table 1: In Vitro Probe Accumulation in HSV1-tk Expressing Cells
| Probe | Cell Line | HSV1-tk Variant | Accumulation/Uptake Metric | Result | Reference |
| FIAU | RG2TK+ | Wild-type | Net Accumulation Rate (mL/min/g cells) | 0.317 ± 0.066 | [1] |
| FHBG | RG2TK+ | Wild-type | Net Accumulation Rate (mL/min/g cells) | 0.022 ± 0.001 | [1] |
| FIAU ([14C]FIAU) | C6-stb-tk+ | Wild-type | %ID/g (in vitro) | Significantly higher than FHBG | [7] |
| FHBG ([18F]FHBG) | C6-stb-tk+ | Wild-type | %ID/g (in vitro) | Lower than FIAU | [7] |
| FIAU ([14C]FIAU) | AdCMV-HSV1-tk infected C6 | Wild-type | %ID/g (in vitro) | Lower than FHBG | [7] |
| FHBG ([18F]FHBG) | AdCMV-HSV1-tk infected C6 | Wild-type | %ID/g (in vitro) | Significantly greater than FIAU | [7] |
| FHBG ([18F]FHBG) | C6-stb-sr39tk+ | sr39tk | %ID/g (in vitro) | Significantly greater than FIAU | [7] |
Table 2: In Vivo Tumor Uptake in Xenograft Models
| Probe | Xenograft Model | HSV1-tk Variant | Uptake (%ID/g) at 2h | Result | Reference |
| FIAU | RG2TK+ | Wild-type | 1.22 ± 0.21 | ~16.5-fold higher than FHBG | [1] |
| FHBG | RG2TK+ | Wild-type | 0.074 ± 0.49 | Lower than FIAU | [1] |
| FIAU ([14C]FIAU) | C6-stb-tk+ | Wild-type | Significantly higher than FHBG | Superior for stable transfection | [7] |
| FHBG ([18F]FHBG) | C6-stb-tk+ | Wild-type | Lower than FIAU | Inferior for stable transfection | [7] |
| FHBG ([18F]FHBG) | C6-stb-sr39tk+ | sr39tk | Significantly greater than FIAU | Superior for sr39tk mutant | [7] |
Table 3: Pharmacokinetics and Biodistribution
| Parameter | FIAU | FHBG | Key Observation | Reference |
| Plasma Clearance | Slower | Faster | FHBG is more rapidly cleared from the plasma. | [1] |
| Abdominal Background | Significant stomach and some intestinal radioactivity | Very high hepatobiliary and intestinal radioactivity | FIAU shows lower abdominal background, leading to better image contrast. | [1][2][8] |
| Intestine-to-Blood Ratio | 6.4 ± 2.3 (at 24h) | 201 ± 37 (at 2h) | FHBG exhibits significantly higher retention in the intestines. | [8] |
| Tumor Localization | Early and selective localization (~10 min) | Cleared from both transduced and wild-type xenografts over the initial 2h | FIAU shows more rapid and sustained tumor-specific uptake for wild-type HSV1-tk. | [1] |
Signaling Pathway and Trapping Mechanism
The underlying principle for both FIAU and FHBG in imaging HSV1-tk expression is their selective phosphorylation by the viral thymidine kinase, which is not efficiently performed by mammalian thymidine kinases.[5] This phosphorylation converts the probes into their monophosphate forms, which are negatively charged and thus trapped within the cell. This intracellular accumulation of the radiolabeled probe allows for visualization and quantification of HSV1-tk expressing cells via PET imaging.
Caption: Cellular uptake and trapping mechanism of PET probes.
Experimental Protocols
The following is a generalized experimental workflow for in vivo PET imaging of HSV1-tk gene expression using FIAU or FHBG in a xenograft mouse model, synthesized from multiple sources.[4][9][10]
Caption: Generalized workflow for in vivo PET imaging.
Detailed Methodologies
1. Cell Lines and Animal Models:
-
Cell Lines: Commonly used cell lines include rat glioma cells (e.g., RG2) or human prostate cancer cells (e.g., DU-145) stably transfected or virally transduced to express either wild-type HSV1-tk or a mutant variant like sr39tk.[1][3][4] Control cell lines without the tk gene are used for comparison.
-
Animal Models: Athymic nude mice or other immunocompromised rodents are typically used.[9] Tumor xenografts are established by subcutaneous injection of the engineered cells, often on the shoulder or flank.[4]
2. Radiotracer Administration:
-
The radiotracer (e.g., approximately 7.4 MBq or 200 µCi of [18F]FHBG) is administered intravenously, commonly via the tail vein.[4][6]
3. PET/CT Imaging:
-
Animals are anesthetized prior to and during the imaging session.
-
An uptake period is allowed following tracer injection, which can vary. For FHBG, a 1-hour uptake period is common before scanning.[4]
-
PET scans are acquired using a small-animal PET scanner. Static scans of a defined duration (e.g., 10 minutes) or dynamic scans over a longer period (e.g., 60 minutes) may be performed.[4][6]
-
A CT scan is often performed for anatomical co-registration and attenuation correction.
4. Data Analysis:
-
PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumors and other relevant organs.
-
Tracer accumulation is quantified, typically as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
Conclusion
The choice between FIAU and FHBG for PET imaging of HSV1-tk gene expression is not straightforward and depends critically on the specific HSV1-tk variant being used.
-
For studies involving wild-type HSV1-tk , FIAU is the demonstrably superior probe, offering significantly higher sensitivity, better image contrast, and more favorable pharmacokinetics with lower background signal in the abdomen.[1][2][3]
-
For studies employing the mutant HSV1-sr39tk , FHBG provides enhanced sensitivity and is the preferred tracer.[4][7] This combination has been widely adopted to improve the detection of lower levels of reporter gene expression.
Researchers should carefully consider their experimental design, particularly the choice of the reporter gene, when selecting the appropriate PET probe to ensure optimal imaging results.
References
- 1. Comparison of radiolabeled nucleoside probes (FIAU, FHBG, and FHPG) for PET imaging of HSV1-tk gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Titration of Variant HSV1-tk Gene Expression to Determine the Sensitivity of 18F-FHBG PET Imaging in a Prostate Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A tracer kinetic model for 18F-FHBG for quantitating herpes simplex virus type 1 thymidine kinase reporter gene expression in living animals using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of [18F]FHBG and [14C]FIAU for imaging of HSV1-tk reporter gene expression: adenoviral infection vs stable transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Molecular imaging with 123I-FIAU, 18F-FUdR, 18F-FET, and 18F-FDG for monitoring herpes simplex virus type 1 thymidine kinase and ganciclovir prodrug activation gene therapy of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Antiviral Activity of 1-β-D-arabinofuranosyl-5-iodouracil (FIAU) and Acyclovir
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro antiviral activity of 1-β-D-arabinofuranosyl-5-iodouracil (FIAU), also known as Fiacitabine, and Acyclovir. The information presented herein is curated from various scientific sources to assist in the evaluation of these two nucleoside analogs for research and development purposes.
Overview of Compounds
1-β-D-arabinofuranosyl-5-iodouracil (FIAU) is a pyrimidine nucleoside analog with demonstrated in vitro activity against several herpesviruses. Its primary metabolite, fialuridine, has been noted for its potent antiviral effects but also for significant mitochondrial toxicity observed in clinical trials for hepatitis B virus (HBV).[1][2]
Acyclovir is a synthetic acyclic purine nucleoside analog and a widely prescribed antiviral medication. It exhibits potent and selective activity against several members of the herpesvirus family, particularly Herpes Simplex Virus (HSV) types 1 and 2, and Varicella-Zoster Virus (VZV).[3]
Comparative In Vitro Antiviral Activity
The following tables summarize the available quantitative data on the in vitro antiviral activity of FIAU and Acyclovir against various herpesviruses. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Activity against Herpes Simplex Virus (HSV)
| Compound | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Acyclovir | HSV-1 | Multiple | Plaque Reduction Assay | 0.07 - 1.8 | [4][5] |
| Acyclovir | HSV-2 | Multiple | Plaque Reduction Assay | 0.08 - 1.7 | [4][5] |
| FIAU (as L-I-OddU) | HSV-1 | Not Specified | Not Specified | Not Specified | [6] |
| FIAU (as L-I-OddU) | HSV-2 | Not Specified | Not Specified | Not Specified | [6] |
Table 2: In Vitro Activity against Varicella-Zoster Virus (VZV)
| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |
| Acyclovir | Multiple Strains | Human Diploid Lung | Plaque Reduction Assay | 2.06 - 6.28 (mean 3.65) | [7] |
| FIAU (as L-I-OddU) | Not Specified | Not Specified | Not Specified | 17 | [6] |
Table 3: In Vitro Activity against Epstein-Barr Virus (EBV)
| Compound | Assay Type | Parameter Measured | IC50 / EC50 (µM) | Reference |
| Acyclovir | Inhibition of lytic replication | Not Specified | ~10 | [8] |
| FIAU (as L-I-OddU) | Inhibition of EBV replication | Not Specified | 0.03 | [6] |
Note: L-I-OddU, a dioxolane analog of FIAU, demonstrated significantly higher potency against EBV in this study.
Mechanism of Action
Both FIAU and Acyclovir are nucleoside analogs that exert their antiviral effect by inhibiting viral DNA synthesis. However, the specifics of their activation and interaction with viral and cellular enzymes differ.
Acyclovir: Acyclovir is a prodrug that requires phosphorylation to become active. This process is initiated by a virus-specific thymidine kinase (TK), which is much more efficient at phosphorylating acyclovir than the host cell's TK. This selective activation is a key factor in acyclovir's low toxicity to uninfected cells. Once converted to acyclovir triphosphate, it competes with deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by the viral DNA polymerase. Incorporation of acyclovir triphosphate results in chain termination, as it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.
1-β-D-arabinofuranosyl-5-iodouracil (FIAU): Similar to acyclovir, FIAU is a nucleoside analog that must be phosphorylated to its triphosphate form to become active. This phosphorylation is also thought to be mediated by viral kinases, contributing to its selective antiviral activity. The triphosphate form of FIAU then likely inhibits the viral DNA polymerase, leading to a reduction in viral DNA synthesis. However, FIAU has also been shown to be a substrate for mitochondrial DNA polymerase gamma, which can lead to its incorporation into mitochondrial DNA. This off-target activity is believed to be the underlying cause of the severe mitochondrial toxicity observed in some clinical trials.[1][9]
Experimental Protocols
The in vitro antiviral activity of FIAU and acyclovir is typically evaluated using one or more of the following standard assays:
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is considered the gold standard for determining the susceptibility of viruses to antiviral drugs.[10]
Principle: This assay measures the ability of a drug to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer.
General Protocol:
-
Cell Seeding: A monolayer of a suitable host cell line (e.g., Vero, MRC-5) is seeded in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a standardized amount of the virus.
-
Drug Treatment: Following viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing serial dilutions of the test compound (FIAU or acyclovir).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted.
-
Data Analysis: The concentration of the drug that reduces the number of plaques by 50% (EC50) or 90% (EC90) compared to the untreated virus control is calculated.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[11][12]
Principle: This method measures the reduction in the titer of infectious virus particles released from infected cells treated with the antiviral drug.
General Protocol:
-
Cell Infection and Treatment: Host cells are infected with the virus and then treated with various concentrations of the antiviral compound.
-
Virus Harvest: After a single replication cycle, the virus from the cell culture supernatant and/or the cells is harvested.
-
Virus Titration: The harvested virus is serially diluted and used to infect fresh cell monolayers to determine the virus titer, typically by a plaque assay or an endpoint dilution assay (TCID50).
-
Data Analysis: The concentration of the drug that reduces the virus yield by a certain percentage (e.g., 50% or 90%) compared to the untreated control is determined.
Quantitative Polymerase Chain Reaction (qPCR) Assay
qPCR can be used to quantify the amount of viral DNA, providing a measure of the inhibition of viral replication.[13][14]
Principle: This molecular assay quantifies the number of viral genomes in a sample by amplifying a specific viral DNA sequence in real-time.
General Protocol:
-
Cell Infection and Treatment: Host cells are infected with the virus and treated with different concentrations of the antiviral agent.
-
DNA Extraction: At a specific time point post-infection, total DNA is extracted from the cells.
-
qPCR: The extracted DNA is subjected to qPCR using primers and probes specific for a viral gene.
-
Data Analysis: The amount of viral DNA is quantified, and the concentration of the drug that inhibits viral DNA replication by 50% (IC50) is calculated relative to the untreated control.
Summary and Conclusion
Both 1-β-D-arabinofuranosyl-5-iodouracil (FIAU) and acyclovir are effective in vitro inhibitors of herpesvirus replication, acting through the common mechanism of viral DNA synthesis inhibition.
-
Acyclovir is a well-established antiviral with a favorable safety profile due to its selective activation by viral thymidine kinase. It demonstrates potent activity against HSV-1, HSV-2, and VZV.
-
FIAU and its analogs have shown potent in vitro activity against a range of herpesviruses, in some cases, such as with an EBV analog, demonstrating significantly higher potency than acyclovir. However, the clinical development of FIAU has been hampered by severe mitochondrial toxicity, a critical consideration for any therapeutic application.
For researchers and drug development professionals, the choice between these compounds or their analogs will depend on the specific research question, the target virus, and the therapeutic context. While acyclovir remains a cornerstone of anti-herpesvirus therapy, the high potency of certain FIAU analogs may warrant further investigation into derivatives with improved safety profiles. The experimental protocols outlined in this guide provide a framework for the continued in vitro evaluation and comparison of these and other novel antiviral agents.
References
- 1. Mechanisms for the anti-hepatitis B virus activity and mitochondrial toxicity of fialuridine (FIAU) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Introduction - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The spectrum of antiviral activities of acyclovir in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Epstein-Barr Virus (EBV) Activity of β-l-5-Iododioxolane Uracil Is Dependent on EBV Thymidine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro susceptibility of varicella-zoster virus to acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Epstein-Barr virus replication by a benzimidazole L-riboside: novel antiviral mechanism of 5, 6-dichloro-2-(isopropylamino)-1-beta-L-ribofuranosyl-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qPCR Assay for Testing Antiviral Agents - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A Simplified Quantitative Real-Time PCR Assay for Monitoring SARS-CoV-2 Growth in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of 1-Beta-D-arabinofuranosyl-5-iodouracil (FIAU) versus Cidofovir: A Comparative Guide
This guide provides a comprehensive comparison of the therapeutic indices of two antiviral compounds, 1-Beta-D-arabinofuranosyl-5-iodouracil (Fialuridine or FIAU) and Cidofovir. The analysis is based on available preclinical and clinical data, with a focus on their mechanisms of action, in vitro efficacy, and associated toxicities.
Executive Summary
This compound (FIAU) is a nucleoside analog with potent in vitro activity against hepatitis B virus (HBV) and herpesviruses. However, its clinical development was halted due to severe, and in some cases fatal, mitochondrial toxicity observed in humans. This toxicity is species-specific and was not predicted by initial preclinical animal studies. In contrast, Cidofovir, a nucleotide analog, is an approved antiviral for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients. Its dose-limiting toxicity is nephrotoxicity, which can be managed to some extent with prophylactic measures. While both drugs target viral DNA synthesis, their differing off-target effects result in vastly different therapeutic windows. This guide will delve into the experimental data that elucidates these differences.
Data Presentation: In Vitro Antiviral Activity and Cytotoxicity
The therapeutic index (TI) of an antiviral drug is a critical measure of its safety, calculated as the ratio of its cytotoxicity to its antiviral efficacy (TI = CC50 / EC50). A higher TI indicates a more favorable safety profile. The following tables summarize the available in vitro data for FIAU and Cidofovir against various DNA viruses.
Note: A direct comparison of the therapeutic index is challenging due to the lack of studies evaluating both compounds against the same virus in the same cell line under identical conditions. The data presented below is compiled from various sources and should be interpreted with this limitation in mind.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of Fialuridine (FIAU)
| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| Hepatitis B Virus (duck) | Human Hepatoma | 0.075 | >100 | >1333 | [1] |
| Herpes Simplex Virus-1 | NC-37 | 0.16 (as µg/mL) | 18 (as µg/mL) | 112.5 | [1] |
| Herpes Simplex Virus-1 | - | Ki = 0.14 | - | - | [1] |
| Herpes Simplex Virus-2 | - | Ki = 0.95 | - | - | [1] |
| Vaccinia Virus | HFF | 1.5 | - | - | [1] |
| Cowpox Virus | HFF | 0.2 | - | - | [1] |
| - | RG2 | - | 80 | - | [1] |
Table 2: In Vitro Antiviral Activity and Cytotoxicity of Cidofovir
| Virus Target | Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| Human Cytomegalovirus | - | - | - | - | [2] |
| Herpesviruses | - | as low as 0.001 (for lipid esters) | - | - | [3][4] |
| - | CHO-hOAT1 | - | ~400-fold more cytotoxic than in CHO cells | - | [5] |
| - | Human Proximal Tubular Cells | - | Apoptosis at 10-40 µg/mL | - | [6][7] |
Mechanisms of Action and Toxicity
This compound (FIAU)
Mechanism of Antiviral Action: FIAU is a nucleoside analog that, once phosphorylated by cellular kinases, acts as a competitive inhibitor of viral DNA polymerase.[8] Its triphosphate form gets incorporated into the growing viral DNA chain, leading to chain termination and inhibition of viral replication.[8]
Mechanism of Toxicity: The severe toxicity of FIAU in humans is a result of its off-target effect on mitochondrial DNA (mtDNA) synthesis.[9] This process is initiated by the transport of FIAU into the mitochondria by the human equilibrative nucleoside transporter 1 (hENT1).[10] Inside the mitochondria, FIAU is phosphorylated and subsequently incorporated into mtDNA by DNA polymerase gamma.[11][12] The incorporation of multiple FIAU molecules disrupts mtDNA replication, leading to mitochondrial dysfunction, impaired cellular respiration, lactic acidosis, and ultimately, cell death, particularly in hepatocytes.[13][14] This mechanism explains the delayed and severe liver failure observed in clinical trials.[10]
Cidofovir
Mechanism of Antiviral Action: Cidofovir is a nucleotide analog, meaning it already contains a phosphate group. It is converted to its active diphosphate form by cellular enzymes.[2][15] Cidofovir diphosphate then acts as a potent inhibitor of viral DNA polymerase, competing with the natural substrate dCTP.[16][17] Its incorporation into the viral DNA chain can also lead to the termination of DNA elongation.[18] A key advantage of Cidofovir is that its initial phosphorylation is independent of viral enzymes, making it active against certain virus strains that have developed resistance to other nucleoside analogs through mutations in viral thymidine kinase.[19]
Mechanism of Toxicity: The primary dose-limiting toxicity of Cidofovir is nephrotoxicity, which results from its accumulation in the proximal tubular cells of the kidneys.[20] Cidofovir is actively taken up from the blood into these cells by the human organic anion transporter 1 (hOAT1).[5] The high intracellular concentration of Cidofovir leads to cellular injury and apoptosis.[6][7] This toxicity can be mitigated by co-administration of probenecid, which competitively inhibits hOAT1, and by ensuring adequate hydration.[2]
Experimental Protocols
In Vitro Antiviral Efficacy Assay: Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Workflow:
Detailed Steps:
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, HepG2) in 6- or 12-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare a series of dilutions of the test compound in an appropriate cell culture medium.
-
Virus Inoculation: Infect the cell monolayers with a known titer of the virus in the presence of the different compound concentrations. Include a virus-only control and a cell-only control.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to attach to and enter the cells.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control. The EC50 is the concentration of the compound that reduces the plaque number by 50%.[21][22]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is used to determine the 50% cytotoxic concentration (CC50) of a compound.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cidofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative activities of lipid esters of cidofovir and cyclic cidofovir against replication of herpesviruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of antiviral nucleotides adefovir and cidofovir is induced by the expression of human renal organic anion transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tubular cell apoptosis and cidofovir-induced acute renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Executive Summary - Review of the Fialuridine (FIAU) Clinical Trials - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Fialuridine - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Chronic Fialuridine Hepatotoxicity as Revealed in Primary Human Hepatocyte Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A mechanistic biomarker investigation of fialuridine hepatotoxicity using the chimeric TK-NOG Hu-liver mouse model and in vitro micropatterned hepatocyte cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Cidofovir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. youtube.com [youtube.com]
- 18. go.drugbank.com [go.drugbank.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Side-by-side evaluation of different radiolabeled nucleoside probes for HSV1-tk imaging
For Researchers, Scientists, and Drug Development Professionals
The ability to non-invasively image the expression of the herpes simplex virus type 1 thymidine kinase (HSV1-tk) gene is a cornerstone of reporter gene imaging in preclinical and clinical research. This technology is pivotal for monitoring gene therapy, tracking cell-based therapies, and understanding fundamental biological processes. The selection of an appropriate radiolabeled nucleoside probe is critical for achieving sensitive and specific imaging results. This guide provides a side-by-side evaluation of commonly used probes, supported by experimental data, to facilitate an informed decision-making process.
Overview of Probes and Mechanism of Action
Radiolabeled nucleoside probes for HSV1-tk imaging are analogues of thymidine that are selectively phosphorylated by the viral HSV1-TK enzyme but not efficiently by its mammalian counterparts. This phosphorylation traps the radiolabeled probe within the cells expressing the HSV1-tk gene. The subsequent accumulation of radioactivity allows for visualization and quantification of gene expression using positron emission tomography (PET).[1][2]
The two main classes of probes are pyrimidine-based (e.g., FIAU) and acycloguanosine-based (e.g., FHBG, FPCV) nucleoside analogues.[3][4] The choice between these probes often depends on the specific variant of the HSV1-tk gene being used—the wild-type (HSV1-tk) or a mutant version, such as HSV1-sr39tk, which was developed to have enhanced affinity for certain probes.[5][6]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo performance of several key radiolabeled nucleoside probes from side-by-side comparative studies.
Table 1: In Vitro Cell Uptake of Radiolabeled Nucleoside Probes
| Probe | Cell Line | HSV1-tk Variant | Uptake (% added dose/10^6 cells) | Target-to-Background Ratio | Reference |
| [¹²⁵I]FIAU | T1115 human glioblastoma | Wild-type | ~28-fold increase over control | High | [7] |
| [¹⁸F]FHPG | T1115 human glioblastoma | Wild-type | ~6-fold increase over control | Moderate | [7] |
| [¹⁴C]FIAU | C6 rat glioma | Wild-type (stable transfection) | Higher than [¹⁸F]FHBG | High | [8] |
| [¹⁸F]FHBG | C6 rat glioma | Wild-type (stable transfection) | Lower than [¹⁴C]FIAU | Moderate | [8] |
| [¹⁴C]FIAU | C6 rat glioma | Wild-type (adenoviral infection) | Lower than [¹⁸F]FHBG | Moderate | [8] |
| [¹⁸F]FHBG | C6 rat glioma | Wild-type (adenoviral infection) | Higher than [¹⁴C]FIAU | High | [8] |
| [¹⁸F]FHBG | C6 rat glioma | sr39tk | Higher than [¹⁴C]FIAU | Very High | [8] |
| [³H]PCV | C6 rat glioma | sr39tk | ~2-fold higher than wild-type | High | [6] |
Table 2: In Vivo Tumor Biodistribution of Radiolabeled Nucleoside Probes in Xenograft Models
| Probe | Animal Model | Tumor Cell Line | HSV1-tk Variant | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Time Point | Reference |
| [¹²⁵I]FIAU | BALB/c mice | T1115 | Wild-type | Significantly higher than [¹⁸F]FHPG | High | 4 h | [7] |
| [¹⁸F]FHPG | BALB/c mice | T1115 | Wild-type | Low | Low | 4 h | [7] |
| [¹²⁴I]FIAU | Rats | RG2 glioma | Wild-type | 1.53 ± 0.40 | High | 24 h | [4] |
| [¹⁸F]FHBG | Rats | RG2 glioma | Wild-type | 0.08 ± 0.03 | Low | 2 h | [4] |
| [¹⁸F]FHPG | Rats | RG2 glioma | Wild-type | 0.023 ± 0.008 | Low | 2 h | [4] |
| [¹⁸F]FPCV | Nude mice | C6 glioma | sr39tk | 7.8 ± 1.2 | High | 1 h | [6] |
| [¹⁸F]FPCV | Nude mice | C6 glioma | Wild-type | 3.4 ± 0.8 | Moderate | 1 h | [6] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are representative protocols for key experiments in the evaluation of HSV1-tk radiolabeled probes.
In Vitro Cell Uptake Assay
-
Cell Culture: C6 glioma cells stably transfected with either HSV1-tk (C6-tk+) or HSV1-sr39tk (C6-sr39tk+), along with non-transfected C6 cells, are seeded in 24-well plates and grown to confluence.
-
Radiotracer Incubation: The growth medium is replaced with fresh medium containing the radiolabeled probe (e.g., [¹⁴C]FIAU, [¹⁸F]FHBG, or [³H]PCV) at a concentration of 0.1 µCi/mL.
-
Time-Course Analysis: Cells are incubated at 37°C for various time points (e.g., 30, 60, 120, and 240 minutes).
-
Cell Lysis and Counting: At each time point, the medium is removed, and the cells are washed three times with ice-cold phosphate-buffered saline (PBS). The cells are then lysed with 0.1 N NaOH. The radioactivity in the cell lysate is measured using a gamma counter or a liquid scintillation counter.
-
Data Normalization: The radioactivity counts are normalized to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay). The results are typically expressed as the percentage of the added dose per milligram of protein.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
-
Animal Model: Athymic nude mice are subcutaneously inoculated with 2 x 10⁶ C6-tk+ or C6-sr39tk+ cells in one flank and control C6 cells in the contralateral flank. Tumors are allowed to grow to approximately 0.5-1.0 cm in diameter.
-
Radiotracer Administration: The mice are injected intravenously (tail vein) with approximately 150 µCi of the radiolabeled probe (e.g., [¹⁸F]FPCV).
-
Tissue Harvesting: At a predetermined time point post-injection (e.g., 60 minutes), the animals are euthanized. Tumors, blood, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the calculation of tumor-to-background ratios, such as the tumor-to-muscle ratio.
Mandatory Visualization
Signaling Pathway: HSV1-tk Probe Trapping Mechanism
Caption: Mechanism of radiolabeled nucleoside probe trapping in HSV1-tk expressing cells.
Experimental Workflow: In Vivo PET Imaging
Caption: A typical workflow for an in vivo PET imaging experiment to evaluate HSV1-tk expression.
Concluding Remarks
The choice of a radiolabeled nucleoside probe for HSV1-tk imaging is a critical decision that significantly impacts the sensitivity and specificity of the results. For imaging the wild-type HSV1-tk enzyme, pyrimidine-based probes such as [¹²⁴I]FIAU have demonstrated superior performance in several studies, offering high tumor uptake and favorable tumor-to-background ratios.[4][7][9] For the mutant HSV1-sr39tk enzyme, acycloguanosine analogues like [¹⁸F]FHBG and [¹⁸F]FPCV have shown enhanced sensitivity.[6][8]
It is important to note that the optimal probe may also depend on the specific biological system and experimental context. For instance, the method of gene delivery (stable transfection versus adenoviral infection) can influence the relative performance of different probes.[8] Therefore, a thorough understanding of the characteristics of each probe, as outlined in this guide, is essential for designing and interpreting HSV1-tk reporter gene imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Different strategies for reducing intestinal background radioactivity associated with imaging HSV1-tk expression using established radionucleoside probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET imaging of HSV1-tk mutants with acquired specificity toward pyrimidine- and acycloguanosine-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. PET imaging of herpes simplex virus type 1 thymidine kinase (HSV1-tk) or mutant HSV1-sr39tk reporter gene expression in mice and humans using [18F]FHBG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Comparison of [18F]FHPG and [124/125I]FIAU for imaging herpes simplex virus type 1 thymidine kinase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of [18F]FHBG and [14C]FIAU for imaging of HSV1-tk reporter gene expression: adenoviral infection vs stable transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
Safety Operating Guide
Safe Disposal of 1-Beta-D-arabinofuranosyl-5-iodouracil: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1-Beta-D-arabinofuranosyl-5-iodouracil, an iodinated nucleoside analog, is critical for maintaining laboratory safety and environmental compliance. This guide provides a step-by-step operational plan for its disposal, emphasizing safety protocols and regulatory adherence. The following procedures are based on the known hazards of the closely related compound, 5-Iodouracil, and general best practices for chemical waste management.
Hazard and Safety Information
This compound and related iodinated nucleosides are classified as hazardous materials. They are typically harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[1][2] Some related compounds are also suspected of causing genetic defects.[2] Therefore, strict adherence to safety precautions is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.[1]
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
Disposal Procedure
Step 1: Waste Segregation and Collection
All waste materials contaminated with this compound must be segregated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Contaminated labware (e.g., pipette tips, vials, and flasks).
-
Contaminated PPE (gloves, disposable lab coats).
-
Solutions containing the compound.
Collect all solid waste in a clearly labeled, sealed, and durable container. Liquid waste should be collected in a separate, compatible, and leak-proof container. The waste containers must be labeled with the full chemical name and appropriate hazard symbols.
Step 2: Spill Management
In the event of a spill, evacuate the immediate area if necessary. For small spills, and while wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Carefully collect the absorbed material and any contaminated soil or surfaces into a designated hazardous waste container. Ensure the area is thoroughly decontaminated after cleanup.
Step 3: Final Disposal
The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash. All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to arrange for waste pickup.
Quantitative Hazard Data for 5-Iodouracil
The following table summarizes the hazard classifications for the related compound 5-Iodouracil, which should be considered as indicative for this compound in the absence of specific data.
| Hazard Classification | Category | Source |
| Acute Oral Toxicity | Category 4 | [1][2] |
| Acute Dermal Toxicity | Category 4 | [1][2] |
| Acute Inhalation Toxicity | Category 4 | [1][2] |
| Skin Corrosion/Irritation | Category 2 | [1][2] |
| Serious Eye Damage/Irritation | Category 2 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | [1][2] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guidance for Handling 1-Beta-D-arabinofuranosyl-5-iodouracil
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to Safe Handling and Disposal
This document provides crucial safety and logistical information for the handling and disposal of 1-Beta-D-arabinofuranosyl-5-iodouracil, a nucleoside analogue with potential antiviral and antitumor properties. Due to its classification, it is prudent to handle this compound with the same precautions as a cytotoxic agent. The following procedures are designed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Control
Engineering Controls are the first line of defense:
-
Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Closed Systems: For larger quantities or repeated handling, the use of closed systems or glove boxes is recommended.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for various stages of handling.
| Activity | Required Personal Protective Equipment | Notes |
| Weighing and Aliquoting Powder | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (polyethylene-coated) - Eye Protection (Safety Goggles) - Face Shield - N95 or higher Respirator | To prevent inhalation of fine particles and skin contact. |
| Solution Preparation and Handling | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (polyethylene-coated) - Eye Protection (Safety Goggles) | To protect against splashes. |
| Administering to Cell Cultures or Animals | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (polyethylene-coated) - Eye Protection (Safety Goggles) | Standard practice for handling treated cells or animals. |
| Spill Cleanup | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (polyethylene-coated) - Eye Protection (Safety Goggles) - Face Shield - N95 or higher Respirator | To ensure maximum protection during emergency cleanup. |
| Waste Disposal | - Double Nitrile Gloves (chemotherapy-rated) - Disposable Gown (polyethylene-coated) - Eye Protection (Safety Goggles) | To prevent contact with contaminated waste. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Gowning:
- Before entering the designated handling area, don all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the gown.
2. Compound Handling:
- Perform all manipulations within a chemical fume hood.
- Use dedicated equipment (spatulas, weigh boats, etc.) for this compound.
- When weighing the solid, use a gentle technique to avoid generating dust.
- For solubilization, add the solvent slowly to the solid to prevent splashing.
3. De-gowning Procedure:
- Remove outer gloves and dispose of them in the designated cytotoxic waste container.
- Remove the gown by rolling it inward, avoiding contact with the contaminated exterior, and dispose of it in the cytotoxic waste.
- Remove the face shield and goggles, and decontaminate them according to standard laboratory procedures.
- Remove inner gloves and dispose of them in the cytotoxic waste.
- Wash hands thoroughly with soap and water.
4. Emergency Procedures:
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
- Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
- Spill: Evacuate the immediate area. Wearing the appropriate spill cleanup PPE, cover the spill with absorbent material. Carefully collect the material into a designated cytotoxic waste container. Clean the spill area with a suitable decontaminating solution.
Disposal Plan
All materials that come into contact with this compound must be treated as cytotoxic waste.
-
Solid Waste: This includes gloves, gowns, weigh boats, pipette tips, and any other disposable items. Place all solid waste in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.
-
Final Disposal: All cytotoxic waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations. Do not mix with general laboratory waste.
Caption: Workflow for handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
